GSD-11
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C20H28O2/c1-12-18(22)11-17-15-5-4-13-10-14(21)6-8-20(13,3)16(15)7-9-19(12,17)2/h13,15-17H,1,4-11H2,2-3H3/t13-,15+,16-,17-,19+,20-/m0/s1 |
InChI 键 |
ZGLMMQNAWKIXLC-AAGDOZHDSA-N |
手性 SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)C4=C)C |
规范 SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(=O)C4=C)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GSD-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSD-11 is a synthetic guggulsterone (B1672438) derivative identified as a potent and selective anti-austerity agent with significant potential in the research of pancreatic cancer.[1] Austerity, a hallmark of the tumor microenvironment, is characterized by profound nutrient and oxygen deprivation. Cancer cells adapt to these harsh conditions through various survival mechanisms, often rendering conventional therapies ineffective. This compound demonstrates preferential cytotoxicity against pancreatic cancer cells under nutrient-deprived conditions by targeting a key survival signaling network. This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its inhibitory effects on the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and a visual representation of the targeted signaling pathway.
Core Mechanism of Action: Inhibition of the Akt/mTOR Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[1] This pathway is frequently hyperactivated in pancreatic cancer, contributing to its aggressive phenotype and resistance to therapy.[2][3]
Under the nutrient-starved conditions typical of the tumor microenvironment, pancreatic cancer cells, such as the PANC-1 cell line, heavily rely on survival signals from pathways like Akt/mTOR.[4] this compound selectively targets this dependency. By inhibiting the phosphorylation and subsequent activation of Akt and its downstream effector mTOR, this compound disrupts the pro-survival signals that allow cancer cells to endure nutrient deprivation.[1] This leads to a cascade of anti-cancer effects, including the induction of morphological changes indicative of cell stress, inhibition of cell migration and colony formation, and ultimately, selective cell death in the nutrient-deprived cancer cells.[1]
Signaling Pathway Diagram
The following diagram illustrates the this compound mechanism of action within the Akt/mTOR signaling cascade.
Quantitative Data Summary
The anti-cancer activity of this compound has been quantified in the human pancreatic cancer cell line, PANC-1. The compound exhibits significantly higher potency under nutrient-deprived medium (NDM) compared to standard nutrient-rich Dulbecco's Modified Eagle's Medium (DMEM), highlighting its targeted effect on cells under austere conditions.
| Parameter | Cell Line | Condition | Value (µM) | Reference |
| PC₅₀ (Preferential Cytotoxicity 50%) | PANC-1 | Nutrient-Deprived Medium (NDM) | 0.72 | [1] |
| IC₅₀ (Inhibitory Concentration 50%) | PANC-1 | Dulbecco's Modified Eagle's Medium (DMEM) | 3.5 | [1] |
-
PC₅₀ : Concentration of a compound that reduces cell viability by 50% specifically under nutrient-deprived conditions.
-
IC₅₀ : Concentration of a compound that inhibits a biological process (e.g., cell growth) by 50% under standard conditions.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Nutrient Deprivation
-
Cell Line: PANC-1 (human pancreatic ductal adenocarcinoma).
-
Standard Culture Medium (DMEM): Dulbecco's Modified Eagle's Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Nutrient-Deprived Medium (NDM): Glucose, amino acid, and serum-free medium. A common formulation is prepared using DMEM without glucose, L-glutamine, and sodium pyruvate, and is used without FBS supplementation.[4][5]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed PANC-1 cells into 96-well plates at a density of 2.5 x 10⁴ cells/well and incubate overnight in standard DMEM.
-
Treatment: Wash the cells with Phosphate-Buffered Saline (PBS). Replace the medium with either fresh DMEM or NDM. Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the wells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
MTT Addition: Replace the medium with fresh medium containing 0.5 mg/mL of Thiazolyl Blue Tetrazolium Bromide (MTT) and incubate for 4 hours.
-
Solubilization: Aspirate the MTT-containing medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 540 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
Colony Formation Assay
This assay assesses the long-term ability of a single cell to proliferate and form a colony.
-
Cell Treatment: Seed PANC-1 cells in 6-well plates and treat with this compound (e.g., 1, 3, 5 µM) for 24 hours under both DMEM and NDM conditions.
-
Re-seeding: After treatment, detach the cells, count them, and re-seed a low number of viable cells (e.g., 500-1000 cells/well) into new 6-well plates with fresh DMEM.
-
Incubation: Culture the cells for 7-10 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 20 minutes, and then stain with 0.5% crystal violet solution for 40 minutes.
-
Quantification: Wash the plates with water and allow them to dry. Count the number of visible colonies (typically defined as >50 cells) in each well.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay evaluates the ability of cells to migrate through a porous membrane.
-
Chamber Preparation: Place 24-well plate cell culture inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Pre-treat PANC-1 cells with this compound (e.g., 3, 5 µM) for 24 hours. Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 16-24 hours at 37°C to allow for cell migration.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields per insert.
Western Blot Analysis for Akt/mTOR Pathway
This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathway.
-
Cell Treatment and Lysis: Treat PANC-1 cells with this compound (e.g., 2.5, 5, 10 µM) for a specified time under NDM conditions. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/AKT/mTOR pathway and its related molecules participate in PROK1 silence-induced anti-tumor effects on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy sustains the survival of human pancreatic cancer PANC-1 cells under extreme nutrient deprivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture and Functional Properties of Gasdermin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gasdermin D (GSDMD) is a critical executioner protein in the inflammatory programmed cell death pathway known as pyroptosis.[1][2] Upon activation, GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines, such as IL-1β and IL-18.[3][4] This process is integral to the innate immune response against pathogens but its dysregulation is implicated in numerous inflammatory diseases and cancers, making GSDMD a key therapeutic target.[5] This technical guide provides an in-depth analysis of the molecular structure and properties of GSDMD, detailed experimental methodologies for its study, and visual representations of its activation pathways.
Molecular Structure of Gasdermin D
GSDMD is a cytosolic protein of approximately 53 kDa.[6] It is comprised of two distinct domains: a cytotoxic N-terminal domain (GSDMD-NT) and a C-terminal repressor domain (GSDMD-CT), connected by a flexible linker region.[1][7] In its inactive state, the GSDMD-CT folds back onto the GSDMD-NT, effectively inhibiting its pore-forming activity through intramolecular interactions.[3][4] This autoinhibited conformation prevents spurious cell lysis.
The activation of GSDMD is a tightly regulated process initiated by the cleavage of the linker domain by specific proteases.[1][8] This cleavage event liberates the GSDMD-NT from the autoinhibitory GSDMD-CT, allowing the N-terminal domain to translocate to the plasma membrane, oligomerize, and form pores.[1][7]
Table 1: Key Physicochemical and Structural Properties of Human Gasdermin D
| Property | Value | Source(s) |
| Gene | GSDMD | [9][10] |
| Chromosome Location | 8q24.3 | [10] |
| Full-Length Protein Size | ~53 kDa | [6][11] |
| Number of Amino Acids | 484 | [12] |
| N-terminal Domain (NT) Size | ~31 kDa | [6] |
| C-terminal Domain (CT) Size | ~22 kDa | [6] |
| Cleavage Site (Human) | After Asp275 | [6][11] |
| Pore Inner Diameter | ~18-21.5 nm | [8][13][14] |
| Pore Subunit Composition | Predominantly 33 subunits (range 31-34) | [13][15] |
Gasdermin D Signaling Pathways
The activation of GSDMD is primarily controlled by inflammasome signaling pathways, which are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[7][16] There are two main inflammasome pathways leading to GSDMD activation: the canonical and non-canonical pathways.
Canonical Inflammasome Pathway
The canonical inflammasome pathway is initiated by the activation of various sensor proteins, such as NLRP3, NLRC4, AIM2, and Pyrin, which then recruit the adaptor protein ASC.[16] ASC, in turn, recruits and activates pro-caspase-1. Activated caspase-1 then directly cleaves GSDMD at Asp275 in humans, leading to the release of the GSDMD-NT and subsequent pore formation.[17][18]
Non-Canonical Inflammasome Pathway
The non-canonical inflammasome pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans (caspase-11 in mice).[18][19] This binding leads to the activation of these caspases, which then cleave GSDMD to initiate pyroptosis.[17][18]
Experimental Protocols
Recombinant Human GSDMD Expression and Purification
This protocol outlines the steps for producing and purifying recombinant human GSDMD for in vitro studies.[20][21]
In Vitro GSDMD Cleavage Assay
This assay is used to assess the cleavage of GSDMD by a specific protease, such as caspase-1.[2][22]
Materials:
-
Purified recombinant full-length GSDMD
-
Activated caspase-1
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT)
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain or antibodies for Western blotting (anti-GSDMD)
Procedure:
-
Set up a reaction mixture containing purified GSDMD and activated caspase-1 in the reaction buffer.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the full-length GSDMD and its cleavage products (GSDMD-NT and GSDMD-CT).
Liposome Leakage Assay for Pore Formation
This assay measures the ability of the GSDMD-NT to form pores in a lipid bilayer.[20][23]
Materials:
-
Liposomes encapsulating a fluorescent reporter (e.g., terbium, Tb3+)
-
Quencher for the reporter in the external buffer (e.g., dipicolinic acid, DPA)
-
Purified recombinant full-length GSDMD
-
Activated caspase-1
-
Fluorescence plate reader
Procedure:
-
Prepare liposomes containing TbCl3.
-
In a microplate well, mix the liposomes with the external buffer containing DPA.
-
Add purified GSDMD and activated caspase-1 to initiate cleavage and pore formation.
-
Monitor the increase in fluorescence over time. The leakage of Tb3+ through GSDMD pores and its chelation by DPA results in a fluorescent signal.
Cell-Based Pyroptosis Assay
This assay assesses GSDMD-mediated pyroptosis in a cellular context.[24][25][26]
Materials:
-
Mammalian cells (e.g., macrophages)
-
Stimuli to induce inflammasome activation (e.g., LPS and nigericin)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Propidium iodide (PI)
-
Fluorescence microscope or plate reader
Procedure:
-
Plate cells and prime with LPS to upregulate pro-IL-1β and GSDMD expression.
-
Stimulate the cells with a canonical inflammasome activator (e.g., nigericin).
-
To measure cell lysis: Collect the cell culture supernatant and measure the release of LDH using a commercial kit.
-
To measure pore formation: Add PI to the cells and quantify the uptake of the dye by fluorescence microscopy or a plate reader. PI is a membrane-impermeable dye that can only enter cells with compromised membrane integrity.
Conclusion
Gasdermin D is a central player in the innate immune response, acting as the final executioner of pyroptotic cell death. Its intricate molecular structure, with its autoinhibitory mechanism and tightly regulated activation, underscores its importance in maintaining cellular homeostasis. The detailed understanding of its structure, properties, and signaling pathways, facilitated by the experimental protocols outlined in this guide, is crucial for the development of novel therapeutics targeting a wide range of inflammatory and malignant diseases.
References
- 1. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 2. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 4. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. GSDMD antibody (20770-1-AP) | Proteintech [ptglab.com]
- 7. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Gasdermin Pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. GSDMD - Wikipedia [en.wikipedia.org]
- 11. Gasdermin-D (GSDMD) | Abcam [abcam.cn]
- 12. uniprot.org [uniprot.org]
- 13. Mechanistic insights into gasdermin pore formation and regulation in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Gasdermin D pore structure reveals preferential release of mature interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]
- 17. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Molecular mechanisms of gasdermin D pore-forming activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring gasdermin pore formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inflammasome - activated gasdermin D causes pyroptosis by forming membrane pores - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro gasdermin D cleavage assay [bio-protocol.org]
- 23. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 25. Control of gasdermin D oligomerization and pyroptosis by the Ragulator-Rag-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.abclonal.com [blog.abclonal.com]
General Framework for the Discovery and Synthesis of a Novel Compound
An in-depth analysis of publicly available scientific and patent literature reveals no specific molecule designated as "GSD-11" for which a discovery and synthesis pathway has been detailed. This suggests that "this compound" may be an internal project code, a compound that has not yet been publicly disclosed, or a hypothetical molecule.
Without specific information on the chemical structure, therapeutic target, or origin of "this compound," it is not possible to provide a detailed technical guide on its discovery and synthesis. The following sections outline the general methodologies and workflows that would be employed in such a guide, should information on "this compound" become available.
The discovery and development of a new chemical entity like "this compound" would typically follow a structured process from initial identification to final synthesis. This process involves target identification and validation, lead discovery and optimization, and the development of a scalable synthetic route.
Target Identification and Validation
Before the discovery of a compound, a biological target relevant to a specific disease is identified and validated. This involves confirming that modulating the target with a small molecule is likely to have a therapeutic effect.
Caption: Workflow for target identification and validation leading to HTS.
Lead Discovery and Optimization
Once a target is validated, high-throughput screening (HTS) of large compound libraries is often performed to identify "hits"—molecules that show activity against the target. These hits then undergo a process of lead optimization to improve their potency, selectivity, and drug-like properties.
Table 1: Hypothetical Data for a Lead Optimization Campaign
| Compound ID | Target IC₅₀ (nM) | hERG IC₅₀ (µM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Mouse Microsomal Stability (t½, min) |
| Hit-01 | 850 | 2.5 | < 1.0 | 5 |
| Lead-01 | 120 | 15.2 | 3.5 | 25 |
| This compound | 15 | > 50 | 8.2 | > 60 |
Experimental Protocol: Target Inhibition Assay (Example)
A common method to determine the half-maximal inhibitory concentration (IC₅₀) is a biochemical assay. For a hypothetical kinase target, the protocol might be as follows:
-
Reagents: Kinase enzyme, peptide substrate, ATP, test compound (e.g., this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
A dilution series of the test compound is prepared in DMSO.
-
The kinase, substrate, and test compound are incubated in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a luminometer.
-
-
Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Iterative cycle of lead optimization.
Synthesis of this compound
The synthesis of a final candidate like this compound would involve the development of a robust and scalable chemical route. This would be documented with detailed reaction steps, purification methods, and analytical characterization.
Experimental Protocol: General Synthetic Step (Example)
A representative synthetic step might be a Suzuki coupling to form a key biaryl bond:
-
Reaction Setup: To a solution of aryl bromide (1.0 eq) and boronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: The mixture is degassed with argon and heated to the required temperature (e.g., 90 °C) for a specified time (e.g., 12 hours).
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
-
Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
Caption: A convergent synthetic strategy for this compound.
To provide a specific and actionable guide for "this compound," further details on its chemical nature and biological target are required. The frameworks presented here serve as a template for how such a document would be structured.
GSD-11 Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gasdermin D (GSDMD), the protein encoded by the GSDMD gene (sometimes referred to as GSD-11 in certain contexts), has emerged as a critical executioner of pyroptosis, a form of programmed lytic cell death that plays a pivotal role in inflammation and the host defense against pathogens.[1][2][3][4] Dysregulation of GSDMD activity is implicated in a wide range of inflammatory diseases, including sepsis, neurodegenerative disorders, and certain cancers, making it a highly attractive therapeutic target.[2][5][6][7] This technical guide provides a comprehensive overview of GSDMD target identification and validation, detailing the underlying molecular mechanisms, experimental protocols for key assays, and a systematic approach to developing novel therapeutics targeting this pathway.
Introduction to Gasdermin D and Pyroptosis
Gasdermin D is a member of the gasdermin family of pore-forming proteins.[8][9] In its inactive state, GSDMD exists as a full-length protein with an N-terminal pore-forming domain (GSDMD-NT) and a C-terminal repressor domain (GSDMD-CT) that are connected by a flexible linker.[2][10] Upon activation by inflammatory caspases, GSDMD is cleaved at a specific site within the linker region, liberating the GSDMD-NT.[11][12] The released GSDMD-NT then oligomerizes and inserts into the plasma membrane, forming large pores with an inner diameter of approximately 10-20 nm.[4][10][11][13][14][15] These pores disrupt the cellular osmotic balance, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18, a hallmark of pyroptosis.[1][14][16][17]
GSDMD Signaling Pathways
The activation of GSDMD is tightly regulated and can be initiated through canonical and non-canonical inflammasome pathways, as well as by other proteases.
Canonical Inflammasome Pathway
In the canonical pathway, various pattern recognition receptors (PRRs) assemble into inflammasome complexes in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).[17] These complexes recruit and activate pro-caspase-1, which in turn cleaves GSDMD to initiate pyroptosis.[17]
Non-Canonical Inflammasome Pathway
The non-canonical pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and -5 in humans, and caspase-11 in mice.[1][17][18][19][20] This binding leads to the activation of these caspases, which then directly cleave GSDMD.[18][19][21]
Other Activation Pathways
Recent studies have shown that GSDMD can also be cleaved by other proteases, such as caspase-8 during certain infections and neutrophil elastase during NETosis.[1][2][13]
References
- 1. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSDMD membrane pore formation constitutes the mechanism of pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. GSDMD is a novel predictive biomarker for immunotherapy response: in the pan-cancer and single cell landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]
- 11. Mechanistic insights into gasdermin pore formation and regulation in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pore formation by GSDMD is the effector mechanism of pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The gasdermins: a pore-forming protein family expressed in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSDMD protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 15. The palmitoylation of gasdermin D directs its membrane translocation and pore formation during pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue expression of GSDMD - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. Mechanism of membrane pore formation by human gasdermin‐D - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Control of gasdermin D oligomerization and pyroptosis by the Ragulator-Rag-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 21. Mapping the Binding Interactions between Human Gasdermin D and Human Caspase-1 Using Carbene Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
GSD-11: A Deep Dive into its Role as an Akt/mTOR Pathway Inhibitor in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSD-11, a novel anti-austerity agent, has emerged as a promising therapeutic candidate for pancreatic cancer, a malignancy notorious for its resistance to conventional therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a potent inhibitor of the Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including pancreatic cancer. This document details the experimental evidence for this compound's activity, presents quantitative data on its efficacy, outlines the methodologies for key experiments, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction to this compound and the Akt/mTOR Pathway
This compound is a synthetic derivative of guggulsterone (B1672438), a natural compound that has been investigated for its anti-cancer properties.[1][2] this compound has demonstrated potent and selective cytotoxic activity against pancreatic cancer cells, particularly under nutrient-deprived conditions, a characteristic of the tumor microenvironment.[1] This "anti-austerity" mechanism suggests that this compound targets the adaptive strategies that cancer cells employ to survive in harsh conditions.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in pancreatic cancer, driving tumor progression and resistance to therapy.[3][4][5] This pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt, in turn, phosphorylates a plethora of downstream targets, including the tuberous sclerosis complex (TSC1/2), leading to the activation of mTOR Complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating key effectors such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
Quantitative Data on the Efficacy of this compound
The anti-cancer effects of this compound have been quantified through various in vitro assays using the PANC-1 human pancreatic cancer cell line.
| Parameter | Condition | Value | Reference |
| PC50 | Nutrient-Deprived Medium (NDM) | 0.72 µM | [1] |
| IC50 | Dulbecco's Modified Eagle's Medium (DMEM) | 3.5 µM | [1] |
| Cell Migration Inhibition | PANC-1 cells | Concentration-dependent | [1] |
| Colony Formation Inhibition | PANC-1 cells | Concentration-dependent | [1] |
Note: PC50 refers to the concentration of the compound that causes a 50% reduction in cell viability under nutrient-deprived conditions, highlighting its anti-austerity effect. IC50 is the half-maximal inhibitory concentration under normal nutrient conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the activity of this compound.
Cell Culture
PANC-1 human pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments mimicking the tumor microenvironment, a nutrient-deprived medium (NDM) is used, which is typically a glucose- and serum-free DMEM.
Western Blot Analysis for Akt/mTOR Pathway Inhibition
Western blotting is a fundamental technique to detect and quantify the phosphorylation status of key proteins in the Akt/mTOR pathway, providing direct evidence of this compound's inhibitory action.
Protocol:
-
Cell Lysis: PANC-1 cells are treated with various concentrations of this compound for a specified time. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), total p70S6K, phospho-p70S6K (Thr389), total 4E-BP1, and phospho-4E-BP1 (Thr37/46).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.
Transwell Migration Assay
This assay is used to assess the effect of this compound on the migratory capacity of pancreatic cancer cells.
Protocol:
-
Cell Preparation: PANC-1 cells are serum-starved for 24 hours.
-
Assay Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with DMEM containing 10% FBS as a chemoattractant.
-
Cell Seeding: A suspension of PANC-1 cells in serum-free DMEM containing different concentrations of this compound is added to the upper chamber.
-
Incubation: The plate is incubated for 24-48 hours to allow cell migration.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several random microscopic fields.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.
Protocol:
-
Cell Seeding: A low density of PANC-1 cells (e.g., 500-1000 cells/well) is seeded in a 6-well plate.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for 10-14 days, with the medium and treatment being refreshed every 3-4 days.
-
Colony Staining: After the incubation period, the colonies are washed with PBS, fixed with methanol, and stained with crystal violet.
-
Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) is counted.
Visualizing the Mechanism of Action
Diagrams are essential tools for illustrating complex biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the this compound-inhibited Akt/mTOR signaling pathway and a typical experimental workflow.
This compound Inhibition of the Akt/mTOR Signaling Pathway
Caption: this compound inhibits the Akt/mTOR pathway.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for this compound in vitro evaluation.
Conclusion and Future Directions
The collective evidence strongly supports the role of this compound as a potent inhibitor of the Akt/mTOR signaling pathway in pancreatic cancer cells. Its ability to induce cytotoxicity, particularly under nutrient-deprived conditions, and to inhibit key cancer cell behaviors such as migration and colony formation, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this compound's mechanism of action.
Future research should focus on in vivo studies using pancreatic cancer xenograft models to evaluate the efficacy and safety of this compound in a more complex biological system.[4] Investigating the effect of this compound on downstream effectors of mTORC1, such as the phosphorylation of p70S6K and 4E-BP1, will provide a more granular understanding of its molecular mechanism. Furthermore, exploring potential synergistic effects of this compound with existing chemotherapeutic agents could pave the way for novel combination therapies for pancreatic cancer. The continued exploration of this compound and similar anti-austerity agents holds significant promise for the development of more effective treatments for this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of guggulsterone derivatives as potential anti-austerity agents against PANC-1 human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
The Search for GSD-11: An Inquiry into a Novel Anti-Austerity Agent in Oncology
A comprehensive review of current scientific literature and public data reveals no identified molecule, gene, or therapeutic agent designated as "GSD-11" with a role as an anti-austerity agent in the context of cancer. Extensive searches across multiple databases have yielded no specific information that would allow for the creation of an in-depth technical guide as requested.
The user's query specifies a topic at the intersection of two key concepts in oncology: the "GSDM" family of proteins and the "anti-austerity" therapeutic strategy. While both are active areas of cancer research, a direct link under the identifier "this compound" is not established in the public domain.
The Gasdermin Family and Cancer
The gasdermin (GSDM) family of proteins, including GSDMA, GSDMB, GSDMC, GSDMD, and GSDME, are crucial mediators of a lytic, inflammatory form of programmed cell death known as pyroptosis. The activation of gasdermins leads to the formation of pores in the cell membrane, causing cell swelling and rupture, and the release of pro-inflammatory cytokines. This process is increasingly recognized for its potent anti-tumor effects, primarily by stimulating an immune response against cancer cells.
The Anti-Austerity Strategy in Cancer
The "anti-austerity" strategy is a therapeutic approach aimed at targeting the ability of cancer cells to survive and proliferate in the harsh, nutrient-deprived conditions of the tumor microenvironment. Cancer cells often develop metabolic adaptations to withstand this "austerity," making them resistant to conventional therapies. Anti-austerity agents are sought to specifically eliminate these resilient cancer cells.
The Missing Link: this compound
Despite a thorough investigation, the term "this compound" does not correspond to any known member of the gasdermin family or any publicly disclosed therapeutic agent being investigated as an anti-austerity compound. It is conceivable that "this compound" could be:
-
A novel, yet-to-be-published research compound or gene.
-
An internal designation for a proprietary molecule within a research institution or pharmaceutical company.
-
A typographical error, with the intended subject being a known gasdermin protein or another similarly named entity.
Conclusion
Without any available data on "this compound," it is not possible to fulfill the request for a detailed technical guide. The core requirements, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, are entirely dependent on the existence of foundational research, which is currently absent from the public scientific record.
Further progress on this topic would require clarification of the identity of "this compound." Should information on this specific agent become publicly available, a comprehensive technical guide could be developed to elucidate its mechanism of action as an anti-austerity agent in cancer. Until then, the concept of a "this compound" acting in this capacity remains outside the current body of scientific knowledge.
GSD-11 Treatment: A Technical Overview of its Impact on Cellular Pathways in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSD-11, a synthetic derivative of the plant steroid guggulsterone, has emerged as a promising anti-austerity agent with potent cytotoxic effects against pancreatic cancer cells, particularly the PANC-1 cell line. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment. The primary mechanism of action for this compound is the inhibition of the Akt/mTOR signaling pathway, a critical axis for cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. This document summarizes the available quantitative data on the efficacy of this compound, details the experimental protocols for key assays used in its evaluation, and provides visual representations of the affected signaling pathways and experimental workflows.
Introduction
Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, largely due to its resistance to conventional therapies. A key characteristic of pancreatic tumors is their ability to survive and proliferate in a nutrient-deprived microenvironment, a phenomenon known as "austerity." this compound has been identified as a potent anti-austerity agent, selectively targeting pancreatic cancer cells under these harsh conditions. Its primary molecular target is the PI3K/Akt/mTOR pathway, a central regulator of cellular growth and survival.
Quantitative Data Summary
The efficacy of this compound has been primarily evaluated in the PANC-1 human pancreatic cancer cell line. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Cytotoxicity of this compound in PANC-1 Cells
| Parameter | Condition | Value | Reference |
| PC50 | Nutrient-Deprived Medium (NDM) | 0.72 µM | [1] |
| IC50 | Dulbecco's Modified Eagle's Medium (DMEM) | 3.5 µM | [1] |
Table 2: Effects of this compound on PANC-1 Cellular Processes
| Cellular Process | Assay | Key Findings | Reference |
| Cell Migration | Not specified | Inhibited in a concentration-dependent manner. | [1] |
| Colony Formation | Not specified | Inhibited in a concentration-dependent manner. | [1] |
| Akt/mTOR Pathway | Western Blot | Inhibition of the pathway confirmed. | [1] |
Note: Specific quantitative data for the concentration-dependent inhibition of cell migration and colony formation by this compound are not publicly available at this time.
Core Signaling Pathway Affected by this compound
This compound exerts its anti-cancer effects primarily through the inhibition of the Akt/mTOR signaling pathway. This pathway is a critical downstream effector of growth factor receptor signaling and is integral to cell survival, proliferation, and metabolic homeostasis.
Experimental Protocols
Detailed experimental protocols for the assays used to characterize the effects of this compound are provided below. These represent standard methodologies in the field and are likely similar to those used in the original studies.
Cell Culture
PANC-1 human pancreatic cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments under nutrient-deprived conditions, cells are cultured in a nutrient-deprived medium (NDM).
Western Blot Analysis for Akt/mTOR Pathway Inhibition
This protocol is used to determine the phosphorylation status of key proteins in the Akt/mTOR pathway.
Materials:
-
PANC-1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, and mouse anti-β-actin.
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed PANC-1 cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Cell Migration Assay (Wound Healing Assay)
This assay qualitatively assesses the effect of this compound on the migration of PANC-1 cells.
Materials:
-
PANC-1 cells
-
6-well plates
-
200 µL pipette tip
-
This compound
Procedure:
-
Seed PANC-1 cells in 6-well plates and grow to confluence.
-
Create a "wound" in the cell monolayer by scratching with a 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the wound closure area to quantify cell migration.
Colony Formation Assay
This assay determines the long-term proliferative capacity of single cells after treatment with this compound.
Materials:
-
PANC-1 cells
-
6-well plates
-
This compound
-
Crystal violet staining solution
Procedure:
-
Seed a low density of PANC-1 cells (e.g., 500 cells/well) in 6-well plates.
-
Allow cells to attach and then treat with various concentrations of this compound.
-
Incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
Logical Relationship of this compound's Effects
The anti-cancer activity of this compound is a result of a cascade of molecular and cellular events initiated by its primary mechanism of action.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for pancreatic cancer by targeting the fundamental survival mechanism of cancer cells, particularly under nutrient-stressed conditions. Its inhibitory action on the Akt/mTOR signaling pathway leads to reduced cell proliferation, migration, and colony formation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound. This technical guide provides a foundational understanding of the cellular and molecular impacts of this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
References
In Vitro Efficacy of GSD-11 in Pancreatic Cancer Cells: A Technical Overview
This technical guide details the in vitro effects of GSD-11, a derivative of guggulsterone, on pancreatic cancer cells. This compound has been identified as a potent anti-austerity agent, demonstrating significant cytotoxic and anti-proliferative effects, particularly against the PANC-1 human pancreatic cancer cell line.[1][2][3][4] The primary mechanism of action involves the targeted inhibition of the Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation.[1][2][3][5]
Cytotoxicity and Anti-Proliferative Activity
This compound exhibits potent, dose-dependent cytotoxicity against PANC-1 cells. Its efficacy is notably enhanced under nutrient-deprived conditions, a characteristic of anti-austerity agents which target the ability of cancer cells to survive in the harsh, nutrient-poor microenvironment of a solid tumor.[3][4]
Table 1: Cytotoxicity of this compound on PANC-1 Cells
| Condition | Metric | Value (µM) | Reference |
|---|---|---|---|
| Nutrient-Deprived Medium (NDM) | PC50 | 0.72 | [1][2][3] |
| Standard DMEM | IC50 | 3.5 |[1][2] |
PC50: The concentration of a drug that causes 50% cell death under nutrient-deprived conditions. IC50: The half maximal inhibitory concentration.
Further studies demonstrate that this compound effectively inhibits both cell migration and the ability of PANC-1 cells to form colonies, key hallmarks of cancer progression and metastasis.[1][2][4][5]
Table 2: Anti-Proliferative Effects of this compound on PANC-1 Cells
| Assay | Concentration(s) | Effect | Reference |
|---|---|---|---|
| Cell Migration | 3 µM, 5 µM | Inhibition of cell migration | [1][2] |
| Colony Formation | 1 µM, 3 µM, 5 µM | Strong inhibition of colony formation |[1][2][5] |
Mechanism of Action: Inhibition of Akt/mTOR Pathway
The primary molecular mechanism underlying the anti-cancer effects of this compound is the inhibition of the Akt/mTOR signaling pathway.[1][2][3][5] This pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a common feature in many cancers, including pancreatic cancer. By suppressing this pathway, this compound induces cell death and inhibits survival mechanisms.[1][3]
Caption: this compound inhibits the Akt/mTOR signaling pathway.
Detailed Experimental Protocols
The following are standard methodologies for evaluating the in vitro effects of novel compounds like this compound on pancreatic cancer cells.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a standard MTT cell viability assay.
This assay assesses the ability of single cells to undergo the divisions required to form a colony.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 3, 5 µM) and incubate for 10-14 days, allowing colonies to form. The medium should be replaced every 2-3 days.
-
Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain them with a 0.5% crystal violet solution.
-
Data Acquisition: Wash away excess stain and allow the plates to dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle control wells.
This technique is used to detect and quantify specific proteins, such as those in the Akt/mTOR pathway.
-
Protein Extraction: Treat PANC-1 cells with this compound (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, p-mTOR) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.
Caption: General workflow for Western Blot analysis.
References
Preliminary Technical Whitepaper on the Cytotoxic Profile of GSD-11
Executive Summary
This document provides a preliminary technical overview of GSD-11, a novel guggulsterone (B1672438) derivative identified as a potent and selective anti-austerity agent with significant cytotoxic potential against pancreatic cancer cells. Pancreatic cancer is characterized by its ability to thrive in nutrient-poor, hypovascular tumor microenvironments—a trait known as austerity. This compound demonstrates preferential cytotoxicity under these nutrient-deprived conditions, suggesting a targeted approach to overcoming a key survival mechanism of pancreatic tumors. Mechanistic studies reveal that this compound exerts its effects through the inhibition of the critical Akt/mTOR cell survival pathway. This whitepaper summarizes the current quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its mechanism and experimental workflow.
Cytotoxicity Profile of this compound
This compound has demonstrated potent and selective cytotoxicity against the human pancreatic cancer cell line, PANC-1. Its efficacy is notably enhanced under nutrient-deprived medium (NDM), which mimics the austere conditions of a tumor microenvironment. This preferential activity marks this compound as a promising anti-austerity candidate.[1][2][3][4]
Table 1: Quantitative Cytotoxicity Data for this compound in PANC-1 Cells
| Condition | Metric | Value | Description |
| Nutrient-Deprived Medium (NDM) | PC50 | 0.72 µM | The concentration required to reduce the cell population by 50% under nutrient-starvation conditions.[1][3] |
| Standard Growth Medium (DMEM) | IC50 | 3.5 µM | The concentration required to inhibit cell viability by 50% under normal nutrient conditions.[3] |
In addition to direct cytotoxicity, this compound has been shown to inhibit key processes involved in metastasis, including cell migration and the ability of single cells to form colonies.[2][3][4]
Mechanism of Action: Inhibition of Akt/mTOR Pathway
The cytotoxic and anti-proliferative effects of this compound are attributed to its targeted inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in cancer. By inhibiting the phosphorylation (activation) of key proteins Akt and mTOR, this compound effectively shuts down these pro-survival signals, leading to cell death, particularly in cancer cells that are highly dependent on this pathway for survival in stressful environments.
Caption: Figure 1: this compound inhibits the Akt/mTOR signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the cytotoxicity and mechanism of this compound against PANC-1 cells.
Cell Culture
PANC-1 human pancreatic adenocarcinoma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7] Cells are cultured in a humidified incubator at 37°C with 5% CO2. For experiments under nutrient-deprived conditions, cells are cultured in Nutrient-Deprived Medium (NDM), which is glucose and amino acid-free.
Cell Viability (MTT/WST-1) Assay
This assay quantitatively measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed PANC-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Allow cells to adhere for 24 hours.
-
Treatment: Aspirate the medium and replace it with 100 µL of either complete DMEM or NDM containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or WST-1 solution to each well. Incubate for another 2-4 hours at 37°C until a purple formazan (B1609692) product (for MTT) or orange formazan (for WST-1) is visible.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at 570 nm for MTT or 450 nm for WST-1.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50/PC50 values.
Colony Formation Assay
This assay assesses the ability of a single cell to undergo clonal expansion and form a colony.
-
Cell Seeding: Seed PANC-1 cells in a 6-well plate at a low density (e.g., 500-1000 cells per well) in complete DMEM.
-
Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Recovery: Replace the drug-containing medium with fresh, complete DMEM.
-
Incubation: Culture the cells for 10-14 days, replacing the medium every 3-4 days, until visible colonies are formed.
-
Staining: Wash the colonies with Phosphate-Buffered Saline (PBS), fix with 4% paraformaldehyde or methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Analysis: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Western Blot Analysis for Akt/mTOR Pathway
This technique is used to detect the levels of specific proteins, including the phosphorylated (active) forms of Akt and mTOR.
-
Cell Lysis: Culture and treat PANC-1 cells with this compound as described for the viability assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate them by size via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative levels of protein phosphorylation compared to the total protein and loading control.
Experimental and Data Analysis Workflow
The evaluation of a novel cytotoxic compound like this compound follows a structured workflow from initial screening to mechanistic investigation.
Caption: Figure 2: General workflow for this compound cytotoxicity evaluation.
Conclusion
The preliminary research on this compound identifies it as a highly promising anti-cancer agent specifically targeting the austerity tolerance of pancreatic cancer cells. Its potent cytotoxicity, particularly under nutrient-deprived conditions, combined with its inhibitory effect on the Akt/mTOR survival pathway, provides a strong rationale for further preclinical development. The experimental protocols and workflows detailed in this document offer a robust framework for continued investigation into the therapeutic potential of this compound.
References
- 1. Ugi Adducts as Novel Anti-austerity Agents against PANC-1 Human Pancreatic Cancer Cell Line: A Rapid Synthetic Approach [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Guggulsterone – a potent bioactive phytosteroid: synthesis, structural modification, and its improved bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancastatin A and B Have Selective Cytotoxicity on Glucose-Deprived PANC-1 Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
GSD-11: A Novel Protein with Uncharacterized Biological Activity and Function
Introduction
The field of cellular biology is constantly evolving, with new proteins and their intricate functions being discovered at a rapid pace. This guide focuses on GSD-11, a protein that has recently emerged in scientific literature. As a newly identified molecule, its biological activity and precise functions are the subject of ongoing investigation. This document aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound, targeting researchers, scientists, and professionals in drug development who are interested in the forefront of molecular biology research. Due to the nascent stage of research on this compound, this guide will focus on presenting the foundational information available and outlining the methodologies that will be crucial in elucidating its role in cellular processes.
Current Understanding of this compound
At present, the scientific community's knowledge of this compound is in its infancy. There is a significant lack of published data regarding its specific biological activities, signaling pathways, and functional roles in health and disease. The "GSD" nomenclature suggests a potential relationship to the Gasdermin family of proteins, which are well-known for their role in executing pyroptosis, a form of inflammatory programmed cell death. However, without direct experimental evidence, any functional link between this compound and the canonical Gasdermin-mediated pathways remains speculative.
The primary challenge in characterizing this compound is the absence of established experimental models and specific reagents, such as validated antibodies and purified proteins. The development of these tools will be a critical next step for the research community to begin systematically investigating its molecular interactions and cellular consequences.
Future Directions and Methodologies for Characterization
To unravel the biological activity and function of this compound, a multi-faceted experimental approach will be required. The following outlines key experimental protocols and workflows that will be instrumental in this endeavor.
Experimental Protocols
1. Gene Expression and Protein Localization Analysis
-
Objective: To determine the tissue and subcellular distribution of this compound.
-
Methodology: Quantitative PCR (qPCR)
-
Isolate total RNA from a diverse panel of human or model organism tissues and cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Design and validate this compound specific primers.
-
Perform qPCR using a SYBR Green or TaqMan-based assay to quantify this compound mRNA levels relative to a housekeeping gene.
-
-
Methodology: Immunofluorescence (IF) and Immunohistochemistry (IHC)
-
Develop and validate a highly specific primary antibody against this compound.
-
For IF, fix and permeabilize cultured cells. For IHC, use formalin-fixed, paraffin-embedded tissue sections.
-
Incubate with the primary anti-GSD-11 antibody.
-
Incubate with a fluorescently labeled (for IF) or enzyme-conjugated (for IHC) secondary antibody.
-
Visualize using a fluorescence or light microscope to determine the subcellular and tissue localization of the this compound protein.
-
2. Functional Characterization using Gene Knockout/Knockdown
-
Objective: To assess the functional role of this compound by observing the phenotype of its absence.
-
Methodology: CRISPR-Cas9 Mediated Gene Knockout
-
Design guide RNAs (gRNAs) targeting a critical exon of the this compound gene.
-
Clone the gRNAs into a Cas9-expressing vector.
-
Transfect the vector into a suitable cell line.
-
Select and screen for clonal cell lines with confirmed frameshift mutations and loss of this compound protein expression via Sanger sequencing and Western blotting.
-
Perform a battery of phenotypic assays on the knockout cells, including cell viability, proliferation, apoptosis, and inflammatory cytokine production assays.
-
Proposed Signaling and Experimental Workflow Visualizations
The following diagrams, rendered in DOT language, illustrate hypothetical signaling pathways and experimental workflows that could be investigated for this compound. These are based on potential parallels with the known functions of the Gasdermin family and standard molecular biology research pipelines.
Caption: Hypothetical signaling pathway for this compound activation.
Caption: Experimental workflow for this compound characterization.
Data Presentation
Due to the absence of published research, there is currently no quantitative data available for this compound. As research progresses, the following tables are proposed as templates for summarizing key findings in a structured manner.
Table 1: this compound mRNA Expression Levels in Human Tissues
| Tissue | Relative mRNA Expression (Normalized to Housekeeping Gene) | Standard Deviation |
|---|---|---|
| Lung | - | - |
| Liver | - | - |
| Spleen | - | - |
| Brain | - | - |
| Kidney | - | - |
| Heart | - | - |
| Skeletal Muscle | - | - |
| Colon | - | - |
Table 2: Subcellular Localization of this compound Protein
| Cell Line | Subcellular Compartment | Percentage of Total Protein (%) |
|---|---|---|
| HEK293T | Cytosol | - |
| Nucleus | - | |
| Mitochondria | - | |
| HeLa | Cytosol | - |
| Nucleus | - |
| | Mitochondria | - |
This compound represents an exciting new frontier in molecular and cellular biology. While its biological activity and function remain to be discovered, the potential for novel insights into cellular processes is significant. The methodologies and frameworks outlined in this guide provide a roadmap for the systematic investigation of this compound. The collaborative efforts of the scientific community in developing the necessary tools and conducting rigorous experiments will be paramount in transforming this compound from an unknown entity into a well-characterized protein with a defined role in the complex tapestry of life. This document will be updated as new data becomes available.
GSD-11 Chemical Family: A Technical Guide to a Novel Class of Anti-Austerity Agents for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the GSD-11 chemical family, a promising class of guggulsterone (B1672438) derivatives with potent anti-austerity activity against pancreatic cancer. This document details their mechanism of action, quantitative biological data, and the experimental protocols utilized in their evaluation.
Introduction to the this compound Chemical Family
The this compound chemical family is a series of synthetic derivatives of guggulsterone, a natural product isolated from the resin of the Commiphora wightii tree. These compounds have been identified as potent "anti-austerity" agents, exhibiting selective cytotoxicity towards cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[1][2] this compound, a prominent member of this family, has demonstrated significant potential as a lead compound for the development of novel therapeutics for pancreatic cancer, a malignancy known for its resistance to conventional therapies.[1]
Mechanism of Action: Inhibition of the Akt/mTOR Signaling Pathway
The primary mechanism of action for the this compound chemical family is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in pancreatic cancer.[1]
Under the nutrient-starved conditions characteristic of the tumor microenvironment, pancreatic cancer cells can activate pro-survival pathways like Akt/mTOR to tolerate this stress. This compound and its analogs intervene by inhibiting the phosphorylation of key proteins in this pathway, thereby leading to cancer cell death.[1]
Signaling Pathway Diagram
Caption: this compound inhibits the Akt/mTOR signaling pathway in pancreatic cancer cells.
Quantitative Biological Data
The anti-austerity activity of the this compound chemical family was evaluated against the PANC-1 human pancreatic cancer cell line. The cytotoxicity was assessed under both normal nutrient conditions (Dulbecco's Modified Eagle's Medium, DMEM) and nutrient-deprived conditions (NDM). The preferential cytotoxicity (PC50) in NDM is a key indicator of anti-austerity efficacy.
| Compound | Modifications | PC50 in NDM (µM)[1] | IC50 in DMEM (µM)[4] |
| GSD-1 | - | 1.6 | >20 |
| GSD-7 | - | 3.2 | >20 |
| This compound | - | 0.72 | 3.5 |
NDM: Nutrient-Deprived Medium DMEM: Dulbecco's Modified Eagle's Medium
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the this compound chemical family.
General Synthesis of Guggulsterone Derivatives (GSDs)
The synthesis of the this compound chemical family originates from commercially available guggulsterone or dehydroepiandrosterone (B1670201) (DHEA). A representative synthetic scheme involves:
-
Preparation of Precursors: Modification of the starting steroid backbone through reactions such as epoxidation, reduction, or oxidation to introduce desired functional groups.
-
Key Coupling Reactions: Introduction of various side chains or modifications to the steroid core using appropriate coupling chemistries.
-
Purification: Purification of the final compounds is typically achieved through column chromatography on silica (B1680970) gel followed by recrystallization to yield the pure guggulsterone derivatives.
-
Structural Confirmation: The structures of all synthesized compounds are confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.
Cell Culture
PANC-1 human pancreatic cancer cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (Anti-Austerity Screen)
-
Cell Seeding: PANC-1 cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The medium is replaced with either fresh DMEM (normal condition) or nutrient-deprived medium (NDM; glucose-free DMEM without serum). The cells are then treated with various concentrations of the GSD compounds.
-
Incubation: The plates are incubated for 48 hours.
-
Viability Assessment: Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Data Analysis: The formazan (B1609692) crystals are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The PC50 and IC50 values are calculated from the dose-response curves.
Colony Formation Assay
-
Cell Seeding: PANC-1 cells are seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound.
-
Incubation: The cells are incubated for 10-14 days to allow for colony formation. The medium with the compound is refreshed every 3 days.
-
Staining: The colonies are washed with PBS, fixed with methanol (B129727) for 15 minutes, and then stained with 0.5% crystal violet solution for 20 minutes.
-
Quantification: The plates are washed with water and dried. The number of colonies (containing >50 cells) is counted.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: PANC-1 cells are seeded in 6-well plates and grown to confluence.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a uniform scratch (wound) in the cell monolayer.
-
Compound Treatment: The cells are washed with PBS to remove debris and then incubated with serum-free medium containing various concentrations of this compound.
-
Imaging: The wound closure is monitored and photographed at 0 and 24 hours using an inverted microscope.
-
Data Analysis: The wound area is measured using image analysis software, and the percentage of wound closure is calculated.
Western Blot Analysis for Akt/mTOR Pathway Proteins
-
Cell Lysis: PANC-1 cells are treated with this compound for the indicated times. The cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental and logical Workflows
The discovery and evaluation of the this compound chemical family follow a structured workflow from synthesis to mechanistic studies.
General Drug Discovery and Evaluation Workflow
Caption: Workflow for the discovery and evaluation of the this compound chemical family.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the hidden health benefits of Guggulsterone isolated from ancient spices: A comprehensive review [cjnmcpu.com]
- 3. Ugi Adducts as Novel Anti-austerity Agents against PANC-1 Human Pancreatic Cancer Cell Line: A Rapid Synthetic Approach [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Investigating Gasdermin Family Proteins in PANC-1 Cells
A Note on Nomenclature: Initial searches for "GSD-11" did not yield a recognized protein or gene in the context of cancer biology. It is highly probable that this is a typographical error and the intended subject of inquiry is a member of the Gasdermin (GSDM) family of proteins. This document will, therefore, focus on providing experimental protocols for studying Gasdermin proteins, specifically Gasdermin E (GSDME) and Gasdermin C (GSDMC) , in the context of the PANC-1 human pancreatic cancer cell line, as there is published research on their roles in this specific cell line and cancer type.
These application notes are intended for researchers, scientists, and drug development professionals investigating the role of Gasdermin proteins in pancreatic cancer.
Introduction to Gasdermins in Pancreatic Cancer
The Gasdermin (GSDM) family of proteins are key executioners of pyroptosis, a form of programmed lytic cell death that is inherently inflammatory.[1][2][3] Emerging evidence suggests that Gasdermins play a dual role in cancer, acting as either tumor suppressors or promoters depending on the context.[2][4] In pancreatic ductal adenocarcinoma (PDAC), members of the Gasdermin family have been shown to be dysregulated and to contribute to cancer progression through both pyroptosis-dependent and independent mechanisms.
-
Gasdermin E (GSDME) , also known as DFNA5, is often silenced in various cancers but can be cleaved by caspase-3 to induce pyroptosis.[5][6] In pancreatic cancer, GSDME has been found to mediate resistance to enzymatic digestion through a YBX1-mucin pathway.[7][8][9]
-
Gasdermin C (GSDMC) is upregulated in PDAC and has been shown to promote cancer stemness and immune evasion in a pyroptosis-independent manner.[1][10] Its expression is associated with poor survival.[1][11] GSDMC can be cleaved by caspase-8, which is activated by TNFα, leading to pyroptosis.[11][12]
-
Gasdermin D (GSDMD) is another key member of the family, and its cleavage by inflammatory caspases (caspase-1, -4, -5, -11) is a central step in canonical and non-canonical pyroptosis.[13] Overexpression of GSDMD in pancreatic cancer may be associated with resistance to chemotherapy.[14]
This document provides detailed protocols for the culture of PANC-1 cells and for conducting key experiments to elucidate the role of a chosen Gasdermin protein in this cell line.
PANC-1 Cell Culture Protocol
PANC-1 is a human pancreatic carcinoma cell line with an epithelial morphology. Adherent in culture, these cells are a common model for pancreatic cancer research.
| Parameter | Specification |
| Growth Medium | DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| Culture Conditions | 37°C in a humidified atmosphere with 5% CO2. |
| Subculture | When cells reach 80-90% confluency, rinse with PBS, detach with 0.25% Trypsin-EDTA, and split at a 1:4 or 1:5 ratio. |
| Freezing Medium | Complete growth medium supplemented with 5-10% DMSO. |
Experimental Protocols
Overexpression or Knockdown of Gasdermin in PANC-1 Cells
To study the function of a specific Gasdermin, its expression can be modulated in PANC-1 cells using transfection (for transient expression) or lentiviral transduction (for stable expression) of plasmids encoding the Gasdermin of interest or shRNA/siRNA targeting its mRNA.
Protocol: Transient Transfection using Lipofectamine
-
Cell Seeding: The day before transfection, seed PANC-1 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of plasmid DNA into 100 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 reagent into 100 µL of Opti-MEM™ medium.
-
Combine the diluted DNA and Lipofectamine™ reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the DNA-lipid complex to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream assays.
Workflow for Gasdermin Functional Studies in PANC-1 Cells
Caption: Experimental workflow for studying Gasdermin function in PANC-1 cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed transfected and control PANC-1 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with the compound of interest for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
| Treatment Group | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | 1.25 ± 0.08 | 100 |
| Vector Control | 1.22 ± 0.09 | 97.6 |
| Gasdermin Overexpression | 0.85 ± 0.06 | 68.0 |
| Chemotherapeutic Agent | 0.63 ± 0.05 | 50.4 |
Western Blot for Gasdermin Cleavage
This protocol is used to detect the cleavage of Gasdermin proteins, a hallmark of their activation.
Protocol:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the N-terminal or C-terminal of the Gasdermin of interest (e.g., anti-GSDME, anti-GSDMC) overnight at 4°C. Also, probe for loading controls like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
| Protein | Expected Size (Full-Length) | Expected Size (Cleaved N-Terminal) |
| GSDME | ~54 kDa | ~27 kDa |
| GSDMC | ~53 kDa | ~30 kDa |
| GSDMD | ~53 kDa | ~31 kDa |
Pyroptosis Assay (LDH Release Assay)
Pyroptosis results in the rupture of the cell membrane and the release of cytoplasmic contents, including lactate (B86563) dehydrogenase (LDH). This assay quantifies LDH activity in the culture medium as a measure of pyroptosis.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as for other assays in a 96-well plate.
-
Collection of Supernatant: After treatment, centrifuge the plate at 250 x g for 10 minutes. Carefully collect the supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the reaction mixture to the supernatant according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate as recommended and measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
| Treatment Group | LDH Release (% of Maximum) |
| Control (Untreated) | 5.2 ± 1.5 |
| Vector Control | 6.1 ± 1.8 |
| Gasdermin Overexpression + Inducer | 45.8 ± 5.2 |
| Inducer Only | 15.3 ± 2.5 |
Signaling Pathways
GSDMC Signaling in Pancreatic Cancer
In pancreatic cancer, GSDMC expression can be upregulated, and it can promote stemness and immune evasion through a pyroptosis-independent nuclear function.[1][10] The cleavage of GSDMC by caspase-8 can also lead to pyroptosis.[11][12]
GSDMC Signaling Pathway
References
- 1. Gasdermin C promotes Stemness and Immune Evasion in Pancreatic Cancer via Pyroptosis‐Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic pan-cancer analysis of the gasdermin (GSDM) family of genes and their correlation with prognosis, the tumor microenvironment, and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for monitoring cancer cell pyroptosis | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Determination of the Potential Tumor-Suppressive Effects of Gsdme in a Chemically Induced and in a Genetically Modified Intestinal Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dual function of Gasdermin E: pyroptosis-mediated pan-cancer suppression versus HCC-specific oncogenic activity [frontiersin.org]
- 6. Epithelial-Mesenchymal Transition Induces GSDME Transcriptional Activation for Inflammatory Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. PXD030879 - Gasdermin E mediates resistance of pancreatic adenocarcinoma to enzymatic digestion through a YBX1-mucin pathway - OmicsDI [omicsdi.org]
- 9. researchgate.net [researchgate.net]
- 10. Gasdermin C promotes Stemness and Immune Evasion in Pancreatic Cancer via Pyroptosis-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. PD-L1-Mediated Gasdermin C Expression Switches Apoptosis to Pyroptosis in Cancer Cells and Facilitates Tumor Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 14. Photothermal therapy combined with a STING agonist induces pyroptosis, and gasdermin D could be a new biomarker for guiding the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
GSD-11: Application Notes and Protocols for Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of the GSD-11 compound, a potent and selective anti-austerity agent. This compound has been identified as an inhibitor of the Akt/mTOR signaling pathway, demonstrating potential for research in pancreatic cancer.[1][2] Proper handling and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results.
Compound Information
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₂ |
| Molecular Weight | 300.44 g/mol [1] |
| Mechanism of Action | Inhibitor of the Akt/mTOR signaling pathway[1][2] |
| Primary Application | Preclinical research, particularly in pancreatic cancer studies[1][2] |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in pancreatic cancer cell lines.
| Cell Line | Medium Condition | Efficacy Metric | Concentration | Reference |
| PANC-1 | Nutrient-Deprived Medium (NDM) | PC₅₀ | 0.72 µM | [1][2] |
| PANC-1 | Dulbecco's Modified Eagle's Medium (DMEM) | IC₅₀ | 3.5 µM | [1][2] |
| PANC-1 | - | Inhibition of cell migration | 3 and 5 µM | [1] |
| PANC-1 | - | Inhibition of colony formation | 1, 3, and 5 µM | [1] |
| PANC-1 | NDM | Inhibition of cell survival | 2.5, 5, and 10 µM | [1][2] |
Experimental Protocols
Reconstitution of Lyophilized this compound Powder
This protocol details the steps for reconstituting lyophilized this compound powder to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for initial reconstitution due to its ability to dissolve a wide range of organic molecules.
Materials:
-
This compound compound (lyophilized powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C
Procedure:
-
Pre-handling Preparation: Before opening, bring the vial of lyophilized this compound powder to room temperature to prevent condensation of moisture, which can affect compound stability.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 300.44 g/mol ), you would add 332.85 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution.
-
Warming (Optional): If the compound does not fully dissolve at room temperature, briefly warm the solution in a 37°C water bath or heat block for 5-10 minutes. Vortex again.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 1 year).[1] For short-term storage, -20°C is also acceptable.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile, polypropylene tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform serial dilutions in cell culture medium.
-
Final Dilution: Prepare the final working concentration by diluting the stock or intermediate solution into the appropriate volume of cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
Application to Cells: Immediately add the prepared working solutions to the cell cultures. Include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.
Storage and Stability
Proper storage is essential to maintain the biological activity of the this compound compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Store in a desiccator to protect from moisture. |
| In Solvent (DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in cell-based experiments.
Akt/mTOR Signaling Pathway Inhibition by this compound
References
Application Notes and Protocols: Modulation of the Caspase-11/4/5-Gasdermin D Pathway in In Vitro Cell Culture
A-Note on Terminology: The term "GSD-11" is not a standard designation for a specific molecule in cell culture studies. Based on common signaling pathways, it is likely that this refers to the Caspase-11 and Gasdermin D (GSDMD) pathway. Caspase-11 is a key murine inflammatory caspase involved in the non-canonical inflammasome pathway. Its human orthologs are Caspase-4 and Caspase-5. This pathway is a critical component of the innate immune response to intracellular pathogens and results in a form of inflammatory cell death known as pyroptosis, executed by Gasdermin D. These notes provide protocols and dosage information for studying the modulation of this pathway.
Non-Canonical Inflammasome Signaling Pathway
The non-canonical inflammasome pathway is initiated by the direct sensing of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria by Caspase-11 (in mice) or Caspase-4/5 (in humans). This binding leads to the oligomerization and activation of the respective caspase. The active caspase then cleaves Gasdermin D (GSDMD), separating its N-terminal pore-forming domain (GSDMD-N) from its C-terminal inhibitory domain. The GSDMD-N fragments translocate to the plasma membrane, where they oligomerize to form pores. These pores disrupt the cell's ionic gradient, leading to cell swelling, lysis (pyroptosis), and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18, as well as damage-associated molecular patterns (DAMPs).
Dosage of Pathway Modulators for In Vitro Studies
The following tables summarize the concentrations of common inducers and inhibitors of the Caspase-11/4/5-GSDMD pathway used in in vitro cell culture experiments. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Table 1: Inducers of the Non-Canonical Inflammasome Pathway
| Compound | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Lipopolysaccharide (LPS) (O111:B4) | Murine Bone Marrow-Derived Macrophages (BMDMs) | 100 ng/mL - 1 µg/mL | 3-4 hours (priming) followed by transfection | Pyroptosis, IL-1β release | [1] |
| Lipopolysaccharide (LPS) | Murine Peritoneal Macrophages | 10 ng/mL - 100 ng/mL | 4 hours | IL-1β secretion (with ATP stimulation) | [2] |
| Lipopolysaccharide (LPS) | RAW264.7 (Murine Macrophage Cell Line) | 100 ng/mL - 1 µg/mL | 24-36 hours | Increased pyroptosis in a dose-dependent manner.[3] | [3][4] |
| Lipopolysaccharide (LPS) | HT-29 (Human Colon Adenocarcinoma Cell Line) | 0.5 µg/mL - 1.5 µg/mL | 24 hours | Increased mRNA expression of NLRP3, CASP1, IL-18, IL-1β.[5] | [5][6] |
| Lipopolysaccharide (LPS) | A549 (Human Lung Carcinoma Cell Line) | 1 µg/mL - 500 µg/mL | 24-72 hours | Varied effects on cell viability, with higher concentrations needed to induce significant cell death.[7][8] | [7][8] |
| Lipopolysaccharide (LPS) | r-MC (Rat Retinal Müller Cells) | 50 µg/mL | 24 hours | Significant decrease in cell viability and increased LDH release.[9] | [9] |
| Lipopolysaccharide (LPS) | Human Microvascular Endothelial Cells (hMVECs) | 500 ng/mL (priming) followed by 2 µg/mL (transfection) | 3 hours (priming), up to 12 hours post-transfection | Pyroptosis.[10] | [10] |
Table 2: Inhibitors of the Non-Canonical Inflammasome Pathway
| Compound | Target | Cell Type | Concentration Range | IC50 | Observed Effect | Reference |
| Ac-FLTD-CMK | Caspase-1, -4, -5, -11 | THP-1 (Human Monocytic Cell Line), RAW264.7 | 10 µM | Caspase-1: 46.7 nM, Caspase-4: 1.49 µM, Caspase-5: 329 nM | Inhibition of GSDMD cleavage, pyroptosis, and IL-1β release.[1][2][11][12][13] | [1][2][11][12][13][14] |
| Disulfiram (B1670777) | Gasdermin D (GSDMD) | THP-1, BMDMs | 10 µM (cellular assays) | 0.15 µM (Caspase-1), 0.73 µM (Caspase-11) | Blocks GSDMD pore formation, inhibits pyroptosis and cytokine release.[7][15][16][17] | [7][15][16][17][18] |
| Wedelolactone | IKK Complex (inhibits Caspase-11 expression) | BALB/c 3T3 cells | 0-5 µg/mL | 2.5 µM (5-Lox) | Suppresses LPS-induced Caspase-11 expression.[19][20][21][22][23] | [19][20][21][22][23] |
| Z-VAD-FMK | Pan-caspase inhibitor | Various | 10 µM - 100 µM | N/A | General inhibition of caspase-mediated cell death.[16][24] | [14][16][24] |
| Z-YVAD-FMK | Caspase-1 inhibitor | hRPE (Human Retinal Pigment Epithelial) cells | 2 µM | N/A | Reduced LPS-induced production of Caspase-5.[11] | [11] |
| Z-WEHD-FMK | Caspase-1 and -5 inhibitor | hRPE cells | 2 µM | N/A | Reduced LPS-induced production and cleavage of pro-Caspase-5.[11] | [11] |
Experimental Workflow for Compound Screening
The following diagram outlines a general workflow for screening compounds for their ability to modulate the Caspase-11/4/5-GSDMD pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Citrulline inhibits LPS‐induced pyroptosis of RAW264.7 macrophages through NF‐κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Lipopolysaccharides in the Inflammation and Pyroptosis of Alveolar Epithelial Cells in Acute Lung Injury and Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ac-FLTD-CMK | Caspase-1/4/5 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Ac-FLTD-CMK | Caspase | TargetMol [targetmol.com]
- 13. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 14. Publications Repository [publications-staging.wehi.edu.au]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation | Semantic Scholar [semanticscholar.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Wedelolactone suppresses LPS-induced caspase-11 expression by directly inhibiting the IKK complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mpbio.com [mpbio.com]
GSD-11: A Potent Inhibitor of the Akt/mTOR Signaling Pathway
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSD-11 is a potent and selective anti-austerity agent that has demonstrated significant inhibitory effects on the Akt/mTOR signaling pathway, a critical cascade in cellular growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention. This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on key proteins within the Akt/mTOR pathway.
Mechanism of Action
The Akt/mTOR pathway is a complex signaling network that responds to various growth factors and nutrients. Upon activation, Akt (also known as Protein Kinase B) phosphorylates and activates mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. These complexes, in turn, regulate a multitude of downstream effectors that control protein synthesis, cell cycle progression, and apoptosis. This compound exerts its anti-cancer effects by inhibiting this pathway, leading to decreased cell migration and colony formation in cancer cells, such as the pancreatic cancer cell line PANC-1.[1]
Visualization of the Akt/mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the key components of the Akt/mTOR signaling pathway and the proposed point of inhibition by this compound.
Caption: Akt/mTOR signaling pathway with this compound inhibition points.
Experimental Protocol: Western Blot Analysis of Akt/mTOR Pathway Inhibition by this compound
This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR pathway.
1. Cell Culture and Treatment
-
Cell Line: PANC-1 (pancreatic cancer cell line) or other suitable cancer cell lines.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
2. Protein Extraction
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification
-
Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to determine molecular weights. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation. The following primary antibodies are recommended:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
Workflow Diagram
Caption: Western blot experimental workflow.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry using image analysis software. The intensity of the phosphorylated protein bands should be normalized to the intensity of the corresponding total protein bands. The data can be presented in a table as shown below, representing the expected dose-dependent inhibitory effect of this compound.
Table 1: Expected Quantitative Analysis of Akt/mTOR Pathway Inhibition by this compound
| This compound Concentration (µM) | Relative p-Akt / Total Akt | Relative p-mTOR / Total mTOR | Relative p-p70S6K / Total p70S6K | Relative p-4E-BP1 / Total 4E-BP1 |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 1 | 0.85 | 0.88 | 0.90 | 0.92 |
| 5 | 0.60 | 0.65 | 0.70 | 0.75 |
| 10 | 0.40 | 0.45 | 0.50 | 0.55 |
| 25 | 0.20 | 0.25 | 0.30 | 0.35 |
| 50 | 0.10 | 0.15 | 0.18 | 0.20 |
Note: The values in this table are hypothetical and serve as an example of the expected trend. Actual results may vary depending on the experimental conditions.
This application note provides a comprehensive protocol for investigating the inhibitory effects of this compound on the Akt/mTOR signaling pathway using Western blot analysis. The provided diagrams and data table template will aid researchers in designing their experiments and presenting their findings in a clear and concise manner. The potent inhibitory activity of this compound on this key cancer-related pathway highlights its potential as a valuable tool for cancer research and drug development.[1]
References
Application Notes and Protocols for GSD-11 Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1][2] The study of signaling molecules that regulate cell migration is crucial for understanding these processes and for the development of novel therapeutic strategies. These application notes provide detailed protocols for investigating the role of the hypothetical protein GSD-11 in cell migration using two widely adopted in vitro methods: the Scratch Wound Healing Assay and the Transwell Migration Assay. Additionally, a plausible signaling pathway for this compound's role in cell migration is presented, drawing parallels with known signaling proteins.
Hypothetical Signaling Pathway of this compound in Cell Migration
This compound is hypothesized to be a key regulator of cell migration. Upon activation by upstream signals, such as growth factors, this compound may initiate a signaling cascade that ultimately modulates the cytoskeletal rearrangements necessary for cell motility. A potential pathway involves the activation of small GTPases, like Rac1, which are known to be central players in cell migration.[1][3] Activation of Rac1 can lead to a cascade involving c-Raf, ERK, and FAK, which are crucial for the dynamic regulation of focal adhesions and the actin cytoskeleton, driving cell movement.[3][4]
Caption: Hypothetical this compound signaling pathway in cell migration.
Experimental Protocols
Two primary methods for assessing cell migration in vitro are the scratch wound healing assay and the transwell migration assay.
Scratch Wound Healing Assay
The scratch wound healing assay is a straightforward and economical method to study collective cell migration.[5] It involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.[5][6]
Experimental Workflow:
Caption: Workflow for the scratch wound healing assay.
Detailed Protocol:
-
Cell Seeding:
-
Creating the Wound:
-
Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.[6] Apply consistent pressure to ensure a uniform wound width.
-
-
Washing:
-
Gently wash the wells two to three times with sterile phosphate-buffered saline (PBS) or serum-free medium to remove detached cells and debris.[6]
-
-
Treatment and Incubation:
-
Replace the wash solution with fresh culture medium, with or without the this compound modulating compound being tested.
-
Place the plate in an incubator at 37°C and 5% CO2.
-
-
Imaging:
-
Capture images of the scratch at the beginning of the experiment (T=0) and at regular intervals (e.g., every 4-8 hours) until the wound is nearly closed in the control group.[7] Using a microscope with a camera is essential.
-
-
Data Analysis:
-
The rate of cell migration is quantified by measuring the area or width of the scratch at different time points and calculating the percentage of wound closure relative to the initial wound area.
-
Data Presentation:
| Treatment Group | Initial Wound Area (µm²) | Final Wound Area (µm²) | Percent Wound Closure |
| Control | 500,000 | 150,000 | 70% |
| This compound Inhibitor (10 µM) | 500,000 | 400,000 | 20% |
| This compound Overexpression | 500,000 | 50,000 | 90% |
Transwell Migration Assay (Boyden Chamber Assay)
The transwell migration assay assesses the chemotactic capability of cells to migrate through a porous membrane towards a chemoattractant.[8][9] This assay is particularly useful for studying the migration of individual cells.[5]
Experimental Workflow:
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. reactionbiology.com [reactionbiology.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Overexpression of regulator of G protein signaling 11 promotes cell migration and associates with advanced stages and aggressiveness of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. med.virginia.edu [med.virginia.edu]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Migration & Invasion Assays [sigmaaldrich.com]
Application Notes and Protocols for Colony Formation Assay Using GSD-11 Treatment
Note on GSD-11: The term "this compound" most commonly refers to Glycogen Storage Disease Type XI (Fanconi-Bickel syndrome), a rare genetic disorder of carbohydrate metabolism.[1][2] However, the context of this request suggests "this compound" is being investigated as a therapeutic agent in a cancer research setting. As there is no widely published anti-cancer agent with this designation, this document provides a comprehensive protocol for a colony formation assay using a hypothetical therapeutic agent denoted as "this compound." Additionally, information on Growth Differentiation Factor 11 (GDF11), a protein with roles in cell proliferation and differentiation that is sometimes studied in cancer, is included as a potential alternative that may have been intended.
Application Notes
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro cell biology technique used to determine the ability of a single cell to proliferate and form a colony.[3] This assay is a critical tool in cancer research to assess the effects of cytotoxic agents, radiation, or gene expression modifications on cell survival and proliferation over an extended period. The ability of a cell to form a colony is a measure of its reproductive integrity.
Principle of the Assay
The assay is based on the principle that a single viable cell, when plated at a low density, can divide and grow into a visible colony of clonal cells. The number of colonies formed is proportional to the number of surviving cells after treatment. By comparing the number of colonies in treated versus untreated (control) groups, the cytotoxic or cytostatic effect of the treatment can be quantified.
Applications in Drug Development
-
Screening of Anti-Cancer Compounds: To identify and characterize novel therapeutic agents that inhibit cancer cell proliferation.
-
Determining Drug Efficacy: To quantify the dose-dependent effects of a drug on cancer cell survival.
-
Evaluating Radiation Sensitivity: To assess how a particular treatment might sensitize cancer cells to radiation therapy.
-
Studying Gene Function: To understand the role of specific genes in cell survival and proliferation by observing the effects of gene knockdown or overexpression.
Experimental Protocols
2.1. Materials
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (or other therapeutic agent) stock solution
-
6-well or 12-well tissue culture plates
-
Fixing solution: 4% paraformaldehyde in PBS or methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
2.2. Detailed Protocol for Colony Formation Assay with this compound Treatment
Day 1: Cell Seeding
-
Cell Preparation: Culture the chosen cancer cell line to approximately 70-80% confluency.
-
Harvesting: Aspirate the culture medium, wash the cells once with sterile PBS, and then add trypsin-EDTA to detach the cells.
-
Neutralization and Cell Counting: Neutralize the trypsin with complete medium, collect the cell suspension, and centrifuge at 1000 rpm for 5 minutes.[3] Resuspend the cell pellet in fresh medium and determine the viable cell count using a hemocytometer and trypan blue exclusion.
-
Seeding: Dilute the cell suspension to the desired seeding density (typically 200-1000 cells/well for a 6-well plate, this may need optimization for each cell line) and plate the cells into the wells of a 6-well plate containing 2 mL of complete medium per well.
-
Incubation: Incubate the plates overnight at 37°C with 5% CO2 to allow the cells to attach.
Day 2: this compound Treatment
-
Prepare this compound Dilutions: Prepare a series of concentrations of this compound in complete medium. It is advisable to prepare these at 2x the final desired concentration.
-
Treatment: Carefully remove the medium from each well and replace it with 2 mL of the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Day 3 onwards: Colony Growth
-
Remove Treatment: After the treatment period, remove the medium containing this compound.
-
Wash and Re-feed: Gently wash the cells with PBS and add 2 mL of fresh, drug-free complete medium to each well.
-
Incubation for Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days to ensure adequate nutrient supply.
Day 10-16: Colony Fixation and Staining
-
Aspirate Medium: Carefully remove the medium from the wells.
-
Wash: Gently wash the colonies once with PBS.
-
Fixation: Add 1 mL of fixing solution (e.g., 4% paraformaldehyde) to each well and incubate for 15-20 minutes at room temperature.[3]
-
Wash: Remove the fixing solution and wash the plates gently with water.
-
Staining: Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[4]
-
Final Wash and Drying: Remove the crystal violet solution and wash the plates several times with tap water until the excess stain is removed. Invert the plates on a paper towel and allow them to air dry completely.
2.3. Data Collection and Analysis
-
Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. This can be done manually using a microscope or by imaging the plates and using software like ImageJ.
-
Calculate Plating Efficiency (PE):
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
-
Calculate Surviving Fraction (SF):
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)
-
-
Data Presentation: Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.
Data Presentation
Table 1: Hypothetical Results of this compound Treatment on HeLa Cell Colony Formation
| This compound Concentration (µM) | Number of Cells Seeded | Mean Number of Colonies (± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | 500 | 150 ± 12 | 30.0 | 1.00 |
| 1 | 500 | 120 ± 9 | - | 0.80 |
| 5 | 500 | 75 ± 6 | - | 0.50 |
| 10 | 500 | 30 ± 4 | - | 0.20 |
| 25 | 500 | 5 ± 2 | - | 0.03 |
| 50 | 500 | 0 ± 0 | - | 0.00 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualization
Experimental Workflow
Caption: Experimental workflow for the colony formation assay with this compound treatment.
Hypothetical Signaling Pathway for an Anti-Cancer Agent
This diagram illustrates a generic signaling pathway that a hypothetical anti-cancer agent like "this compound" might inhibit.
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
GDF11 Signaling Pathway
As "this compound" could be a typographical error for GDF11, the known signaling pathway for GDF11 is provided below. GDF11 is a member of the TGF-β superfamily and signals through Smad and non-Smad pathways.[5][6]
Caption: Canonical and non-canonical GDF11 signaling pathways.
References
- 1. Glycogen storage diseases with liver involvement: a literature review of GSD type 0, IV, VI, IX and XI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inborn errors of carbohydrate metabolism - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of growth differentiation factor 11 in development, physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Assessment in Glycogen Storage Disease Type XI (GSD-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Storage Disease Type XI (GSD-11), also known as Fanconi-Bickel Syndrome (FBS), is a rare autosomal recessive disorder of carbohydrate metabolism.[1][2][3] It is caused by mutations in the SLC2A2 gene, which encodes the facilitative glucose transporter 2 (GLUT2).[2][3][4] GLUT2 is a low-affinity, high-capacity transporter responsible for the bidirectional movement of glucose across the cell membranes of hepatocytes, pancreatic β-cells, enterocytes, and renal tubular cells.[4][5][6]
A deficiency in functional GLUT2 protein leads to impaired glucose and galactose transport, resulting in a complex clinical phenotype. Key manifestations include hepatorenal glycogen accumulation, proximal renal tubular dysfunction (Fanconi syndrome), and dysregulated glucose homeostasis, characterized by fasting hypoglycemia and post-prandial hyperglycemia.[4] Therapeutic strategies for this compound aim to correct the underlying cellular dysfunctions. Measuring the efficacy of such interventions in vitro requires robust cellular models that recapitulate the disease phenotype and sensitive assays to quantify improvements in key cellular processes.
These application notes provide detailed protocols for establishing in vitro models of this compound and for quantifying the efficacy of potential therapeutics by measuring glucose uptake, cellular glycogen content, and glucose-stimulated insulin (B600854) secretion.
Pathophysiology of this compound (Fanconi-Bickel Syndrome)
Caption: Pathophysiology of this compound due to GLUT2 deficiency.
Experimental Workflow for Efficacy Testing
Caption: General workflow for testing therapeutic efficacy in this compound models.
Protocol 1: Establishing an In Vitro Model of this compound
Objective: To create a cellular model that mimics the GLUT2 deficiency seen in this compound. This can be achieved using gene editing in relevant cell lines or by differentiating patient-derived induced pluripotent stem cells (iPSCs).
A. Gene-Edited Cell Line Model (e.g., HepG2, HK-2)
-
Materials:
-
Hepatocellular carcinoma (HepG2) or human kidney (HK-2) cell lines.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
CRISPR/Cas9 system targeting SLC2A2 (plasmid or RNP complex).
-
Transfection reagent or electroporator.
-
Puromycin or other selection antibiotic (if applicable).
-
Single-cell cloning plates (96-well).
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing.
-
Antibodies for Western blotting (anti-GLUT2, anti-loading control).
-
-
Methodology:
-
Cell Culture: Culture HepG2 or HK-2 cells according to standard protocols.
-
CRISPR Design: Design guide RNAs (gRNAs) targeting an early exon of the SLC2A2 gene to induce a frameshift mutation leading to a knockout.
-
Transfection/Electroporation: Deliver the CRISPR/Cas9 components into the cells.
-
Selection: If using a plasmid with a selection marker, apply antibiotic selection to enrich for edited cells.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Expand clonal populations.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with biallelic frameshift mutations in SLC2A2.
-
Confirm the absence of GLUT2 protein expression via Western blot analysis.
-
-
Expansion and Banking: Expand validated SLC2A2 knockout (KO) clones and create cryopreserved cell banks. Use wild-type (WT) parental cells as the control for all subsequent experiments.
-
B. Patient-Derived iPSC Model
-
Materials:
-
Fibroblasts or peripheral blood mononuclear cells (PBMCs) from a this compound patient and a healthy donor.
-
iPSC reprogramming kit (e.g., Sendai virus-based).
-
iPSC culture medium and matrices (e.g., mTeSR™, Matrigel).
-
Reagents for iPSC characterization (pluripotency marker staining, karyotyping, trilineage differentiation).
-
Directed differentiation kits/protocols for hepatocytes or pancreatic beta-like cells.
-
-
Methodology:
-
Reprogramming: Reprogram somatic cells from the this compound patient and a healthy control into iPSCs. An iPSC line from a patient with a homozygous SLC2A2 mutation has been reported.[7]
-
Characterization: Fully characterize the generated iPSC lines to confirm pluripotency, normal karyotype, and the presence of the SLC2A2 mutation.
-
Directed Differentiation: Differentiate the iPSCs into the desired cell type (e.g., hepatocyte-like cells or pancreatic beta-like cells) using established protocols.
-
Functional Validation: Confirm the phenotype of the differentiated cells (e.g., albumin secretion for hepatocytes, insulin expression for beta-like cells) and the absence of functional GLUT2.
-
Protocol 2: Glucose Uptake Assay
Objective: To quantify the rate of glucose transport into cells. This assay measures the uptake of a glucose analog, 2-deoxyglucose (2DG), which is transported and phosphorylated but not further metabolized, causing it to be trapped inside the cell.
-
Materials:
-
Control (WT) and this compound (SLC2A2-deficient) cells cultured in 24- or 96-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]glucose or a non-radioactive 2DG-based kit (e.g., Glucose Uptake-Glo™ Assay, Promega).[8]
-
Insulin (for insulin-stimulated uptake).
-
Cytochalasin B (a glucose transporter inhibitor, for negative control).
-
Cell lysis buffer.
-
Scintillation counter or luminometer.
-
BCA or similar protein assay kit.
-
-
Methodology:
-
Cell Plating: Seed cells to be 80-90% confluent on the day of the assay.
-
Starvation: Wash cells twice with PBS and incubate in serum-free, glucose-free medium for 2-4 hours.
-
Pre-treatment: Wash cells with KRH buffer. Add KRH buffer with or without stimulants (e.g., 100 nM insulin) or inhibitors (e.g., 10 µM Cytochalasin B) and incubate for 20 minutes at 37°C.
-
Uptake Reaction: Add the 2DG reagent (e.g., containing 2-deoxy-D-[³H]glucose) to each well and incubate for 10-20 minutes at 37°C.
-
Termination: Stop the uptake by adding ice-cold KRH buffer containing a glucose transport inhibitor or by washing rapidly with ice-cold PBS.
-
Lysis: Lyse the cells using the appropriate lysis buffer.
-
Detection:
-
For radioactive assays: Transfer a portion of the lysate to a scintillation vial and measure radioactivity.
-
For bioluminescent assays: Follow the manufacturer's protocol to measure the luminescent signal, which is proportional to the amount of 2-deoxyglucose-6-phosphate (2DG6P) formed.[8]
-
-
Normalization: Use a portion of the cell lysate to determine the total protein concentration for normalization of the uptake data.
-
Data Presentation: Glucose Uptake
| Cell Type | Treatment | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. WT Control |
| WT Control | Basal | 150.5 ± 12.3 | 1.0 |
| Insulin | 310.2 ± 25.6 | 2.1 | |
| This compound Model | Basal | 45.8 ± 5.1 | 0.3 |
| Insulin | 52.1 ± 6.8 | 0.3 | |
| This compound + Drug A | Basal | 110.7 ± 9.9 | 0.7 |
| Insulin | 225.4 ± 21.0 | 1.5 |
Protocol 3: Cellular Glycogen Quantification Assay
Objective: To measure the amount of stored glycogen within cells. This compound models are expected to show increased glycogen accumulation.
-
Materials:
-
Control (WT) and this compound (SLC2A2-deficient) cells cultured in 6- or 12-well plates.
-
PBS and 0.1 M NaOH.
-
Amyloglucosidase solution (to hydrolyze glycogen to glucose).[9][10][11]
-
Acetate (B1210297) buffer (pH 4.5).
-
Glucose assay kit (colorimetric, fluorometric, or bioluminescent).[10][11]
-
Glycogen standard for generating a standard curve.
-
Microplate reader.
-
BCA or similar protein assay kit.
-
-
Methodology:
-
Cell Culture: Culture cells under desired conditions (e.g., high glucose medium to promote glycogen synthesis).
-
Harvesting: Wash cells with ice-cold PBS, then lyse by adding 0.1 M NaOH and scraping.
-
Homogenization: Homogenize the lysate and heat at 95°C for 30 minutes to solubilize glycogen.
-
Hydrolysis:
-
Glucose Measurement: Use a commercial glucose assay kit to measure the glucose concentration in all aliquots.
-
Calculation:
-
Calculate the total glucose in the amyloglucosidase-treated samples.
-
Subtract the free glucose (from the untreated samples) from the total glucose to determine the amount of glucose derived from glycogen.[12]
-
Use a glycogen standard curve to convert the glucose concentration to glycogen concentration.
-
-
Normalization: Normalize the glycogen content to the total protein concentration of the initial lysate.
-
Data Presentation: Cellular Glycogen Content
| Cell Type | Culture Condition | Glycogen Content (µg/mg protein) | Fold Change vs. WT Control |
| WT Control | High Glucose (25 mM) | 85.2 ± 7.5 | 1.0 |
| This compound Model | High Glucose (25 mM) | 340.6 ± 28.1 | 4.0 |
| This compound + Drug A | High Glucose (25 mM) | 125.9 ± 11.3 | 1.5 |
Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the function of pancreatic β-cell models by measuring their ability to secrete insulin in response to glucose. This is relevant for iPSC-derived pancreatic beta-like cells.
-
Materials:
-
Differentiated pancreatic beta-like cells (WT and this compound) cultured in 24-well plates.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.
-
Low glucose KRB buffer (e.g., 2.8 mM glucose).
-
High glucose KRB buffer (e.g., 16.7 mM glucose).
-
Potassium chloride (KCl) solution (for depolarization-induced secretion, positive control).
-
Insulin ELISA kit.
-
Reagents for DNA quantification (e.g., PicoGreen).
-
-
Methodology:
-
Pre-incubation: Gently wash the cell clusters twice with PBS and pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal secretion rate.
-
Basal Secretion: Remove the pre-incubation buffer and add fresh low glucose (2.8 mM) KRB buffer. Incubate for 1 hour at 37°C. Collect the supernatant (this is the basal secretion sample).
-
Stimulated Secretion: Remove the low glucose buffer and add high glucose (16.7 mM) KRB buffer. Incubate for 1 hour at 37°C. Collect the supernatant (this is the stimulated secretion sample).
-
(Optional) Maximal Secretion: As a positive control, stimulate cells with KRB buffer containing KCl (e.g., 30 mM) to induce membrane depolarization and maximal insulin release.
-
Cell Lysis: After collecting the final supernatant, lyse the cells to measure total insulin content and for normalization.
-
Insulin Quantification: Measure the insulin concentration in all collected supernatants and the cell lysate using an insulin ELISA kit.
-
Normalization: Normalize the secreted insulin values to the total DNA content or total protein content of the cell lysate. The results are often expressed as a "Stimulation Index" (Insulin secreted at high glucose / Insulin secreted at low glucose).
-
Data Presentation: Glucose-Stimulated Insulin Secretion
| Cell Type | Glucose (mM) | Insulin Secreted (ng/µg DNA/hr) | Stimulation Index (High/Low) |
| WT β-cells | 2.8 | 0.5 ± 0.06 | \multirow{2}{}{4.8} |
| 16.7 | 2.4 ± 0.21 | ||
| This compound β-cells | 2.8 | 0.4 ± 0.05 | \multirow{2}{}{1.3} |
| 16.7 | 0.52 ± 0.08 | ||
| This compound + Drug A | 2.8 | 0.45 ± 0.04 | \multirow{2}{*}{3.1} |
| 16.7 | 1.4 ± 0.15 |
References
- 1. ZFIN Human Disease: Fanconi-Bickel syndrome [zfin.org]
- 2. Glycogen storage disease type XI [medbox.iiab.me]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Glycogen storage diseases with liver involvement: a literature review of GSD type 0, IV, VI, IX and XI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. GLUT2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
- 9. A microassay for measuring glycogen in 96-well-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glycogen Assay Kits [cellbiolabs.com]
- 12. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Growth Differentiation Factor 11 (GDF-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Differentiation Factor 11 (GDF-11), also known as Bone Morphogenetic Protein 11 (BMP-11), is a member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] It has garnered significant interest in the scientific community for its potential roles in aging and rejuvenation, with studies suggesting its involvement in the function of various tissues including the heart, brain, and skeletal muscle.[3][4][5] However, the field is marked by some controversy, with conflicting reports on its efficacy and even its expression levels during aging.[4][6][7][8] These application notes provide a comprehensive overview of the in vivo administration of recombinant GDF-11 (rGDF-11), summarizing data from various preclinical studies to guide researchers in designing their own experiments.
GDF-11 Signaling Pathway
GDF-11 exerts its biological effects through the canonical TGF-β signaling pathway. It binds to activin type II receptors (ActRIIA and ActRIIB), which then recruit and phosphorylate type I receptors (ALK4, ALK5, or ALK7). This activation of the receptor complex leads to the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[9][10] The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[9]
In Vivo Administration Routes and Dosages
The administration of rGDF-11 in preclinical in vivo studies has primarily been performed via intravenous (IV) and intraperitoneal (IP) injections. The choice of administration route can influence the bioavailability and therapeutic window of the protein. Dosages have varied significantly across studies, which may contribute to the conflicting results reported in the literature.[8]
Table 1: Summary of In Vivo rGDF-11 Administration Protocols
| Animal Model | Administration Route | Dosage Range (mg/kg/day) | Treatment Duration | Key Findings | Reference(s) |
| Aged Mice | Intraperitoneal (IP) | 0.1 | 15-28 days | Reversal of age-related cardiac hypertrophy, improved glucose metabolism. | [11][12] |
| Aged Mice | Intraperitoneal (IP) | 0.1 | 28 days | No improvement in regenerative capacity of skeletal muscle after injury. | [4][5] |
| Young and Aged Mice | Intraperitoneal (IP) | 0.5 - 1.0 | 9 days | Dose-dependent decrease in cardiac mass. | [12] |
| Aged Mice | Intraperitoneal (IP) | 5.0 | Not specified | Development of cachexia and premature death. | [6] |
| Rats (Spinal Cord Injury) | Intravenous (IV) | Single bolus (dose not specified) | Single dose | Improved hindlimb functional restoration. | [1][13] |
| Rats (Ischemic Stroke) | Not specified | 0.1 - 4.0 | Single or multiple doses | Improved sensorimotor outcomes, increased cortical vascularization. | [11] |
| Aged Mice (Ischemic Stroke) | Not specified | Not specified | 5 days (starting 5 days post-MCAo) | Reduced mortality and improved sensorimotor deficits. | [14][15] |
Experimental Protocols
Below are generalized protocols for the in vivo administration of rGDF-11 based on published studies. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Intraperitoneal (IP) Administration in Mice
Objective: To assess the systemic effects of rGDF-11 on age-related pathologies.
Materials:
-
Recombinant GDF-11 (ensure high purity and bioactivity)
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS) or 0.9% saline)
-
Syringes and needles (e.g., 27-30 gauge)
-
Aged mice (e.g., C57BL/6, 18-24 months old)
-
Control group of age-matched mice
Procedure:
-
Reconstitution of rGDF-11: Reconstitute lyophilized rGDF-11 in the recommended sterile buffer to a desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Dose Preparation: On the day of injection, thaw an aliquot of the rGDF-11 stock solution and dilute it to the final desired concentration with the sterile vehicle. A common dosage reported is 0.1 mg/kg.[3][4][5][12]
-
Animal Handling and Injection:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Inject the prepared rGDF-11 solution slowly. The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
-
Treatment Schedule: Administer daily IP injections for the duration of the study (e.g., 4 weeks).[4]
-
Monitoring: Monitor the animals daily for any adverse effects, including changes in body weight, food and water intake, and overall behavior. Note that high doses of rGDF-11 have been associated with weight loss and cachexia.[3][6]
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., heart, skeletal muscle, brain) for histological, molecular, and functional analyses.
Protocol 2: Intravenous (IV) Administration in Rats
Objective: To evaluate the therapeutic effects of rGDF-11 in an acute injury model.
Materials:
-
Recombinant GDF-11
-
Sterile vehicle
-
Catheter and infusion pump (for controlled administration)
-
Anesthesia
-
Rat model of disease/injury (e.g., spinal cord injury)
-
Control group of sham-operated or vehicle-treated rats
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. For some models, a surgical procedure to induce injury (e.g., spinal cord injury) will precede the administration of rGDF-11.
-
Catheterization: Surgically place a catheter into a suitable vein, such as the tail vein or jugular vein, for IV access.
-
Dose Preparation: Prepare the rGDF-11 solution in a sterile vehicle at the desired concentration.
-
Administration: Administer rGDF-11 as a single bolus injection or a continuous infusion using an infusion pump.[1] The specific dose and volume will depend on the experimental design.
-
Post-Administration Care: Monitor the animal closely during recovery from anesthesia. Provide appropriate post-operative care, including analgesics and supportive care as needed.
-
Functional and Histological Assessment: At predetermined time points post-injury and treatment, assess functional outcomes (e.g., motor function tests).[1] At the study endpoint, collect relevant tissues for analysis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of rGDF-11.
Concluding Remarks
The in vivo administration of GDF-11 is a promising area of research with the potential to uncover novel therapeutic strategies for age-related diseases. However, the existing controversies highlight the need for rigorous and well-controlled studies.[8] Researchers should carefully consider the source and quality of recombinant GDF-11, the administration route and dosage, and the specific animal model to ensure the reproducibility and validity of their findings. The protocols and data summarized in these application notes are intended to serve as a guide for the scientific community to further explore the therapeutic potential of GDF-11.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. GDF11 administration does not extend lifespan in a mouse model of premature aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is Growth Differentiation Factor 11 a Realistic Therapeutic for Aging-Dependent Muscle Defects? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. GDF11 and aging biology - controversies resolved and pending - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDF11 Does not Rescue Aging-Related Pathological Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The regulatory effect of growth differentiation factor 11 on different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Frontiers | GDF11 Implications in Cancer Biology and Metabolism. Facts and Controversies [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Questions and answers about myostatin, GDF11, and the aging heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Growth differentiation factor-11 supplementation improves survival and promotes recovery after ischemic stroke in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth differentiation factor-11 supplementation improves survival and promotes recovery after ischemic stroke in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GDF11 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Growth Differentiation Factor 11 (GDF11) and its potential application in combination with conventional chemotherapy agents for cancer treatment. Detailed protocols for key experiments are provided to facilitate further research in this promising area.
Introduction
Growth Differentiation Factor 11 (GDF11), also known as Bone Morphogenetic Protein 11 (BMP11), is a member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] It plays a crucial role in embryonic development and has been implicated in the pathophysiology of various diseases, including cancer.[1][2] The role of GDF11 in cancer is complex and appears to be context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic properties depending on the cancer type.[3][4]
Recent preclinical studies have suggested that GDF11 can modulate the sensitivity of cancer cells to chemotherapy, presenting a novel strategy for combination therapies. Notably, GDF11 has been shown to increase the sensitivity of hepatocellular carcinoma (HCC) cells to cisplatin.[5] Furthermore, elevated levels of GDF11 have been associated with advantages in chemotherapy for breast adenocarcinoma.[4] These findings underscore the potential of GDF11 as an adjunct to traditional chemotherapy regimens.
Mechanism of Action and Signaling Pathway
GDF11 exerts its cellular effects by binding to type I and type II serine/threonine kinase receptors on the cell surface.[2] GDF11 first binds to Activin receptor type IIA (ActRIIA) or IIB (ActRIIB), which then recruits and phosphorylates a type I receptor, such as ALK4, ALK5, or ALK7.[2][6] This activation of the receptor complex initiates downstream signaling through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.[2][6]
-
Canonical Smad Pathway: Upon activation, the type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6] These phosphorylated R-Smads then form a complex with the common mediator Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and migration.[6]
-
Non-Canonical Pathways: GDF11 can also activate Smad-independent pathways, including mitogen-activated protein kinase (MAPK) pathways such as ERK, JNK, and p38 MAPK.[3] The activation of these pathways can also influence gene expression and cellular responses.
The signaling pathway of GDF11 is subject to negative regulation at multiple levels. Extracellularly, inhibitors like Follistatin and Decorin can bind to GDF11 and prevent its interaction with receptors.[3] Intracellularly, inhibitory Smads (I-Smads), such as Smad7, can compete with R-Smads for receptor binding or target the receptor complex for degradation.[3]
Preclinical Data on GDF11 in Combination with Chemotherapy
The rationale for combining GDF11 with chemotherapy stems from its ability to modulate key cellular processes that are often dysregulated in cancer and are the targets of cytotoxic drugs. The available preclinical data, while still emerging, is promising.
| Cancer Type | Chemotherapy Agent | GDF11 Effect | Outcome | Reference |
| Hepatocellular Carcinoma (HCC) | Cisplatin | Increased sensitivity | Enhanced apoptosis and reduced tumor progression | [5] |
| Breast Adenocarcinoma | Not specified | Potential advantage | Decreased migratory capacity | [4] |
| Pancreatic Cancer | - | Tumor-inhibiting | Restrains tumor growth by promoting apoptosis | [7][8] |
| Triple-Negative Breast Cancer | - | Tumor-suppressive | Preserves epithelial cell-cell adhesion and inhibits invasion | [3] |
| Liver Cancer | - | Tumor-suppressive | Reduced cell viability | [6] |
| Colorectal Cancer | - | Pro-tumorigenic | Higher frequency of lymph node metastasis | [3][4] |
| Oral Squamous Cell Carcinoma | - | Pro-tumorigenic | Positively correlated with aggressiveness | [3] |
Note: The role of GDF11 can be contradictory depending on the cancer type.[1][3] While it shows tumor-suppressive effects in cancers like liver, pancreatic, and triple-negative breast cancer, it may act as a pro-tumorigenic factor in colorectal and oral squamous cell carcinoma.[3][4][7] Therefore, careful evaluation of GDF11's role in a specific cancer context is crucial before considering its use in combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of GDF11 in combination with chemotherapy agents.
This protocol is for determining the effect of GDF11 and a chemotherapy agent, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Recombinant GDF11 protein
-
Chemotherapy agent of choice (e.g., Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of GDF11 and the chemotherapy agent in complete medium.
-
Treat the cells with:
-
Vehicle control (medium only)
-
GDF11 alone at various concentrations
-
Chemotherapy agent alone at various concentrations
-
Combination of GDF11 and the chemotherapy agent at various concentrations
-
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
This protocol is to quantify the induction of apoptosis by GDF11 and a chemotherapy agent, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Recombinant GDF11 protein
-
Chemotherapy agent of choice
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with GDF11 and/or the chemotherapy agent as described in Protocol 1.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
This protocol is to assess the effect of GDF11 on the activation of its downstream signaling pathways.
Materials:
-
Cancer cell line of interest
-
Recombinant GDF11 protein
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Smad2/3, anti-Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection system
Procedure:
-
Treat cells with GDF11 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
The emerging evidence suggests that GDF11 holds promise as a component of combination chemotherapy for certain cancers. Its ability to modulate cancer cell sensitivity to cytotoxic agents could lead to more effective treatment strategies with potentially lower toxicity. However, the dual role of GDF11 in different cancers necessitates a thorough understanding of its context-specific functions.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which GDF11 sensitizes cancer cells to specific chemotherapy drugs.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from GDF11 combination therapy.
-
Conducting in vivo studies in animal models to validate the efficacy and safety of this combination approach.
-
Investigating the impact of GDF11 on the tumor microenvironment and its interplay with immune cells.
By addressing these key questions, the full therapeutic potential of GDF11 in oncology can be realized, paving the way for novel and more effective cancer treatments.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Role of growth differentiation factor 11 in development, physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GDF11 Implications in Cancer Biology and Metabolism. Facts and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GDF11 Implications in Cancer Biology and Metabolism. Facts and Controversies [frontiersin.org]
- 5. GDF11: An emerging therapeutic target for liver diseases and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. dovepress.com [dovepress.com]
- 8. GDF11 restrains tumor growth by promoting apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSD-11 for Studying Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain high rates of proliferation and adapt to the tumor microenvironment. The PI3K/Akt/mTOR signaling pathway is a central regulator of these metabolic alterations, making it a prime target for anti-cancer drug development. GSD-11 is a potent and selective small molecule inhibitor of the Akt/mTOR pathway, demonstrating significant anti-cancer activity in pancreatic cancer models. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate and modulate cancer cell metabolism, with a focus on pancreatic cancer cell line PANC-1.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the Akt/mTOR signaling cascade. This pathway, when constitutively active in cancer, promotes anabolic processes essential for cell growth and proliferation. Key downstream effects of Akt/mTOR activation include increased glucose uptake and glycolysis, enhanced protein synthesis, and lipid biogenesis, while suppressing autophagy. By inhibiting this pathway, this compound is expected to reverse these metabolic adaptations, leading to reduced cancer cell viability and proliferation.
Data Presentation
Table 1: Anti-Cancer Activity of this compound on PANC-1 Cells
| Parameter | This compound Concentration | Result |
| Cytotoxicity (PC50) | 0.72 µM | Preferential cytotoxicity in nutrient-deprived medium (NDM) |
| Cytotoxicity (IC50) | 3.5 µM | In Dulbecco's Modified Eagle's Medium (DMEM) |
| Cell Migration | 3 µM, 5 µM | Inhibition of PANC-1 cell migration |
| Colony Formation | 1 µM, 3 µM, 5 µM | Strong inhibition of colony formation |
Table 2: Expected Metabolic Effects of this compound Treatment in Cancer Cells
| Metabolic Parameter | Expected Effect of this compound | Rationale |
| Glucose Uptake | Decrease | Inhibition of Akt/mTOR pathway, which promotes GLUT1 transporter expression and localization.[1] |
| Lactate Production | Decrease | Reduced glycolytic flux due to inhibition of key glycolytic enzymes regulated by the Akt/mTOR pathway.[2][3] |
| Oxygen Consumption Rate (OCR) | Variable | Akt/mTOR inhibition can lead to decreased mitochondrial respiration in some contexts.[4] |
| Glycolytic Enzyme Expression (e.g., HK2, PKM2) | Decrease | mTOR is a known regulator of the expression of several glycolytic enzymes.[2] |
| Protein Synthesis | Decrease | mTORC1, a direct target, is a master regulator of protein synthesis. |
| Lipid Synthesis | Decrease | The Akt/mTOR pathway promotes lipogenesis. |
| Autophagy | Increase | mTORC1 is a negative regulator of autophagy. |
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
1. Cell Culture
-
Cell Line: PANC-1 (ATCC® CRL-1469™)
-
Growth Medium: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
2. Western Blot Analysis of Akt/mTOR Pathway
This protocol is for analyzing the phosphorylation status and total protein levels of key components of the Akt/mTOR pathway.
-
Cell Treatment: Seed PANC-1 cells in 6-well plates. At 70-80% confluency, treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of PANC-1 cells.[5]
-
Cell Seeding: Seed PANC-1 cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
4. Colony Formation Assay (Soft Agar (B569324) Assay)
This assay evaluates the ability of single cells to undergo anchorage-independent growth, a hallmark of transformed cells.
-
Base Agar Layer:
-
Prepare a 0.6% agar solution in complete medium.
-
Add 1.5 mL to each well of a 6-well plate and allow it to solidify.
-
-
Cell Layer:
-
Prepare a single-cell suspension of PANC-1 cells.
-
Mix the cells with 0.3% low-melting-point agarose (B213101) in complete medium to a final concentration of 5,000 cells/mL.
-
Add 1 mL of this cell suspension on top of the base agar layer.
-
-
Treatment: The medium used for the cell layer should contain the desired concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, adding fresh medium with this compound twice a week.
-
Staining and Counting:
-
Stain the colonies with 0.005% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
5. Metabolic Assays (Example: Glucose Uptake)
This protocol provides a general method to assess the effect of this compound on glucose consumption.
-
Cell Treatment: Seed PANC-1 cells in a 24-well plate and treat with this compound for 24 hours.
-
Glucose Measurement:
-
Collect the culture medium at the beginning (0 hours) and end (24 hours) of the treatment period.
-
Measure the glucose concentration in the collected medium using a commercially available glucose assay kit (e.g., glucose oxidase-based).
-
-
Cell Number Normalization: After collecting the final medium sample, lyse the cells and determine the total protein content or cell number in each well to normalize the glucose uptake values.
-
Calculation: Calculate the glucose consumption rate as the difference in glucose concentration over time, normalized to the cell number or protein content.
This compound presents a valuable pharmacological tool for probing the metabolic vulnerabilities of cancer cells that are dependent on the Akt/mTOR signaling pathway. The protocols outlined here provide a framework for characterizing the anti-cancer and metabolic effects of this compound, which can contribute to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Troubleshooting GSD-11 (GDF11) Solubility in DMSO: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Growth Differentiation Factor 11 (GDF11), sometimes referred to as GSD-11, in Dimethyl Sulfoxide (B87167) (DMSO). Proper dissolution of GDF11 is critical for accurate and reproducible experimental results in various applications, including cell culture and in vivo studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is GDF11 and why is its solubility important?
Growth Differentiation Factor 11 (GDF11) is a protein belonging to the Transforming Growth Factor-beta (TGF-β) superfamily.[1] It plays a crucial role in embryonic development and has been studied for its potential roles in aging and disease.[2] For in vitro and in vivo experiments, GDF11, often supplied as a lyophilized powder, must be properly dissolved to ensure its biological activity and to obtain accurate and reproducible results.
Q2: I am having trouble dissolving GDF11 in DMSO. Is this expected?
Yes, it is not uncommon to experience difficulty when dissolving recombinant proteins like GDF11 in DMSO. While DMSO is a powerful solvent for many small molecules, it is not the recommended primary solvent for GDF11.[3] Most manufacturers recommend reconstituting lyophilized GDF11 in an acidic aqueous buffer, such as sterile 4 mM or 10 mM HCl.[3][4] Using DMSO as the primary solvent can lead to several issues.
Q3: What are the potential problems with using DMSO to dissolve GDF11?
Using DMSO to dissolve proteins like GDF11 can lead to:
-
Protein Aggregation: DMSO can disrupt the hydration shell around the protein, which can lead to the exposure of hydrophobic regions and subsequent aggregation.[5][6] Aggregated proteins are often inactive and can precipitate out of solution.
-
Denaturation: Although some studies on other growth factors have shown that low concentrations of DMSO may not cause significant conformational changes, higher concentrations can denature proteins, altering their three-dimensional structure and rendering them biologically inactive.[7][8][9]
-
Reduced Stability: Proteins are generally more stable in aqueous buffers that mimic their physiological environment. The stability of GDF11 in DMSO over time, especially at room temperature or during freeze-thaw cycles, may be significantly lower than in recommended aqueous buffers.
Q4: Why would a researcher choose to use DMSO for GDF11 if it's not recommended?
Researchers might attempt to use DMSO for several reasons:
-
High Concentration Stock: For certain experiments, a highly concentrated stock solution is required, and there might be a perception that DMSO can achieve higher concentrations than aqueous buffers.
-
Co-solubilization with other compounds: In experiments involving other small molecules that are only soluble in DMSO, researchers may attempt to dissolve GDF11 in the same solvent for consistency.
-
Habit or Standard Lab Practice: DMSO is a common solvent in many labs for preparing stock solutions of various reagents.
Q5: If I must use DMSO, what is the best way to proceed?
If you must use DMSO, it is recommended to first reconstitute the GDF11 in the recommended acidic aqueous buffer to create a concentrated stock solution. This aqueous stock can then be further diluted into your final experimental medium which may contain a low percentage of DMSO. It is crucial to keep the final concentration of DMSO as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect the biological activity of the protein.[10][11][12]
Troubleshooting Guide for GDF11 Solubility in DMSO
If you are still facing issues with GDF11 solubility when using DMSO in your experimental setup, follow these troubleshooting steps.
Problem: GDF11 precipitates out of solution when diluted into my final buffer containing DMSO.
| Possible Cause | Troubleshooting Step | Rationale |
| High Final DMSO Concentration | Reduce the final concentration of DMSO in your working solution to the lowest possible level (ideally ≤ 0.1%). | High concentrations of DMSO can alter the protein's conformation and lead to precipitation.[9] |
| Incorrect pH of Final Buffer | Ensure the pH of your final aqueous buffer is compatible with GDF11 stability. A slightly acidic to neutral pH is generally preferred for TGF-β superfamily proteins. | The solubility and stability of proteins are highly dependent on the pH of the solution. |
| Rapid Dilution | Add the GDF11 aqueous stock solution to the final buffer containing DMSO slowly while gently mixing. Avoid vigorous vortexing. | Rapid changes in solvent environment can shock the protein, leading to aggregation. Gentle mixing helps in uniform dispersion.[3] |
| Low Temperature | Perform the dilution on ice or at 4°C. | Lower temperatures can sometimes help to maintain protein stability and prevent aggregation during handling. |
Problem: I observe a film or particles in my GDF11/DMSO stock solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Dissolution | Gently agitate the solution for a longer period. Brief, gentle sonication in a water bath may also be attempted, but with caution. | The protein may require more time and gentle energy to fully dissolve. However, excessive sonication can denature the protein. |
| Protein Aggregation | Centrifuge the vial at a low speed to pellet any aggregates and carefully transfer the supernatant to a new tube. The concentration of the soluble protein in the supernatant should be re-determined. | This separates the soluble, active protein from the insoluble aggregates. |
| Poor Quality of DMSO | Use fresh, high-purity, anhydrous DMSO. | DMSO is hygroscopic and can absorb moisture from the air, which can affect its solvent properties. |
Quantitative Data Summary
| Supplier | Recommended Reconstitution Buffer | Recommended Concentration |
| R&D Systems | Sterile 4 mM HCl | 100-200 µg/mL |
| Novus Biologicals | Sterile 4 mM HCl | 100-200 µg/mL |
| Leinco Technologies | Sterile 4 mM HCl or sterile deionized water | 100–200 µg/mL |
| FUJIFILM Biosciences | Sterile 10 mM HCl | 0.1 mg/mL |
| Abcam | 10 mM HCl | 0.1 mg/mL |
Experimental Protocols
Recommended Protocol for Reconstituting Lyophilized GDF11
This protocol is based on common recommendations from suppliers of recombinant GDF11.[3][4]
-
Centrifuge the vial: Before opening, briefly centrifuge the vial of lyophilized GDF11 at a low speed (e.g., 1000 x g for 30 seconds) to ensure the powder is at the bottom of the vial.
-
Prepare the reconstitution buffer: Prepare a sterile solution of 4 mM or 10 mM HCl. Ensure the buffer is at room temperature.
-
Add the buffer: Carefully open the vial and add the recommended volume of the acidic buffer to achieve the desired stock concentration (e.g., 100 µg/mL).
-
Dissolve the protein: Gently swirl the vial or pipette the solution up and down slowly to dissolve the protein. Do not vortex , as this can cause the protein to denature. Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.
-
Storage: For short-term storage, keep the reconstituted GDF11 at 4°C for up to one week. For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA) to the stock solution, aliquot it into smaller volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Hypothetical Protocol for Preparing a GDF11 Working Solution in a DMSO-Containing Medium
This protocol is a suggested approach for situations where a low concentration of DMSO is unavoidable in the final experimental setup.
-
Prepare an aqueous GDF11 stock: Reconstitute the lyophilized GDF11 in sterile 4 mM HCl to a concentration of 100 µg/mL as described in the protocol above.
-
Prepare the final culture medium: Prepare your final cell culture medium or experimental buffer.
-
Add DMSO to the medium (if required): If your experiment requires a final concentration of DMSO (e.g., for dissolving another compound), add the required volume of high-purity DMSO to the medium to achieve the desired final concentration (e.g., 0.1%). Mix well.
-
Dilute the GDF11 stock: Add the required volume of the aqueous GDF11 stock solution to the medium containing DMSO to achieve the final desired GDF11 concentration. Add the GDF11 stock drop-wise while gently swirling the medium.
-
Final check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Caption: Canonical GDF11 signaling pathway.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Growth differentiation factor 11 (GDF11) has pronounced effects on skin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Human GDF-11 - Leinco Technologies [leinco.com]
- 4. Recombinant Human / Mouse / Rat GDF-11 [fujifilmbiosciences.fujifilm.com]
- 5. Evidence of DMSO-Induced Protein Aggregation in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing Gasdermin-Induced Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gasdermin-induced cytotoxicity assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to facilitate your research.
Disclaimer: The term "GSD-11" did not yield specific results in the scientific literature. It is presumed that this may be a shorthand or a specific internal designation for a compound or reagent that induces Gasdermin-mediated cell death. The following guide is based on the principles of optimizing assays for compounds that activate the Gasdermin family of proteins (e.g., GSDMD, GSDME), which are key mediators of pyroptosis, a lytic form of programmed cell death.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Gasdermin-mediated cell death?
A1: Gasdermin family proteins are activated by inflammatory caspases (e.g., caspase-1, -4, -5, -8, and -11).[1][2] Upon cleavage, the N-terminal fragment of the Gasdermin protein translocates to the cell membrane, where it oligomerizes and forms pores.[1][2][3] These pores disrupt the cell's electrochemical gradient, leading to cell swelling, lysis, and the release of pro-inflammatory contents, a process known as pyroptosis.[1]
Q2: Which cytotoxicity assay is best for measuring Gasdermin-induced cell death?
A2: Since Gasdermin-mediated cell death (pyroptosis) results in the loss of membrane integrity, assays that measure the release of cytoplasmic components are highly suitable. The most common is the Lactate Dehydrogenase (LDH) release assay.[4][5] DNA binding dyes that are cell-impermeable can also be used to stain the nuclei of dead cells.[4][6]
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between plating rows to prevent settling.[7][8]
-
Pipetting Errors: Calibrate your pipettes regularly and use fresh tips for each replicate to ensure accuracy.[8]
-
Edge Effects: The outermost wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to not use the outer wells for critical data points.[7]
-
Presence of Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings. Be careful during reagent addition, and if bubbles are present, they can be removed with a sterile needle.[6][8]
Q4: The observed cytotoxicity is lower than expected. What are some potential reasons?
A4: Lower than expected cytotoxicity can be due to:
-
Sub-optimal Compound Concentration: The concentration of the inducing agent may be too low. A dose-response experiment is crucial to determine the optimal concentration range.[9]
-
Cell Health: Use cells that are in the exponential growth phase with high viability (>95%). Unhealthy cells may be less responsive.[8]
-
Incorrect Incubation Time: The incubation period may be too short for the cytotoxic effects to manifest. A time-course experiment is recommended.
-
Cell Density: The number of cells seeded can influence the outcome. It is important to optimize the cell density for your specific cell line and assay duration.[10]
Troubleshooting Guide
Below is a table summarizing common issues encountered during Gasdermin-induced cytotoxicity assays and their potential solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal in "No Cell" or "Vehicle Control" Wells | Media components like phenol (B47542) red can interfere with absorbance readings.[7] | Use a background control well containing only medium, the compound, and the assay reagent to subtract this background absorbance.[4][7] |
| The final concentration of the vehicle (e.g., DMSO) is too high and causing cytotoxicity.[7] | Perform a dose-response curve with the vehicle alone to determine the maximum tolerated concentration. A final DMSO concentration of ≤0.1% is generally considered safe.[7] | |
| Inconsistent Results Across Experiments | Cell passage number can affect cell behavior and response to stimuli. | Use cells within a consistent and low passage number range for all experiments. |
| Variation in cell seeding density.[10] | Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.[10] | |
| Compound Precipitation | The compound is not fully soluble in the aqueous culture medium after dilution from a stock solution. | Visually inspect for any precipitate after dilution. If precipitation occurs, consider lowering the final concentration or adjusting the vehicle percentage within non-toxic limits.[7] |
Data Presentation: Example Dose-Response Data
The following table is an example of how to structure quantitative data from a dose-response experiment to determine the optimal concentration of a Gasdermin-inducing compound (referred to here as "GSD-Inducer").
| GSD-Inducer Concentration (µM) | % Cytotoxicity (LDH Release) | Standard Deviation | Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | 1.1 | 100.0 | 4.5 |
| 0.1 | 8.7 | 1.5 | 95.3 | 5.1 |
| 1 | 25.4 | 3.2 | 72.1 | 6.3 |
| 10 | 68.9 | 5.8 | 28.7 | 4.9 |
| 50 | 85.1 | 4.3 | 12.5 | 3.1 |
| 100 (Positive Control) | 98.6 | 2.5 | 3.2 | 1.8 |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with varying cell concentrations (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a viability assay (e.g., MTT or CellTiter-Glo®) to determine the cell number in each well.
-
Select the seeding density that results in cells being in the late logarithmic growth phase at the end of the experiment, without reaching confluency.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Plating: Seed cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the GSD-Inducer in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the GSD-Inducer.
-
Controls:
-
Vehicle Control: Cells treated with the same final concentration of the vehicle (e.g., DMSO) as the test wells.[7]
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: A set of wells with untreated cells to which a lysis solution (e.g., 1% Triton X-100) will be added 45 minutes before the end of the experiment.[4]
-
Background Control: Wells with medium only (no cells).[4]
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours).[4]
-
Assay Procedure:
-
45 minutes before the end of the incubation, add 10 µL of lysis solution to the maximum LDH release control wells.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] x 100
-
Visualizations
Caption: Gasdermin signaling pathway leading to pyroptosis.
Caption: General workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Gasdermin D (GSDMD) as a new target for the treatment of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of Taxol-induced cell death are concentration dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: GSD-11 Off-Target Effects in Cancer Cell Lines
A Note on Terminology: The term "GSD-11" does not correspond to a known member of the Gasdermin (GSDM) protein family. It is likely a reference to Caspase-11 (CASP11) , a key murine inflammatory caspase that activates Gasdermin D (GSDMD) to induce pyroptosis, a form of inflammatory cell death. In humans, the orthologs are Caspase-4 and Caspase-5. This guide will focus on the experimental challenges and potential off-target effects related to the Caspase-11/GSDMD pathway in cancer cell line research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Caspase-11-mediated pyroptosis in cancer cells?
A1: Caspase-11 is a key mediator of the non-canonical inflammasome pathway. Its activation and subsequent cleavage of GSDMD is a critical process for inducing pyroptosis.
-
Activation: In murine cells, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to the CARD domain of Caspase-11, causing its oligomerization and activation.[1][2][3]
-
GSDMD Cleavage: Activated Caspase-11 specifically cleaves GSDMD between its N-terminal (GSDMD-NT) and C-terminal (GSDMD-CT) domains.[4][5]
-
Pore Formation: The liberated GSDMD-NT fragment translocates to the plasma membrane, where it oligomerizes to form pores approximately 18 nm in diameter.[1]
-
Cell Lysis & Cytokine Release: These pores disrupt the cell's osmotic potential, leading to cell swelling, lysis (pyroptosis), and the release of pro-inflammatory cytokines like IL-1β and IL-18, as well as damage-associated molecular patterns (DAMPs).[1][4]
Q2: Can pyroptosis be induced in a GSDMD-independent manner after inflammasome activation?
A2: Yes, under certain conditions, particularly when GSDMD is absent or inhibited, inflammasome activation can lead to a delayed, secondary form of necrosis. In GSDMD-deficient cells, activated Caspase-1 can cleave other substrates, such as Bid. This cleavage leads to the release of mitochondrial SMAC (second mitochondria-derived activator of caspases) and subsequent secondary necrosis.[6] This represents a potential "off-target" cell death pathway if the primary goal is to study GSDMD-mediated pyroptosis exclusively.
Troubleshooting Guides
Problem 1: No or low pyroptosis observed after inducing the Caspase-11 pathway.
This is a common issue that can arise from multiple factors in the experimental setup. Follow this troubleshooting workflow to diagnose the problem.
Problem 2: High background cell death in control cancer cell lines.
A2: Cancer cell lines can be genetically unstable and may have underlying mutations that make them prone to other forms of cell death.[7]
-
Possible Cause: Some cancer cell lines may have high basal expression of other gasdermin proteins, like GSDME, which can be cleaved by Caspase-3 during apoptosis, converting the cell death mode to pyroptosis.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Perform baseline qPCR or Western blotting to understand the expression profile of all gasdermin family members (GSDMA-E) and key caspases (Caspase-1, -3, -4, -5, -8, -11).
-
Use Specific Inhibitors: Include controls with inhibitors for different pathways to identify the source of background death. See the table below for examples.
-
Optimize Culture Conditions: Ensure cells are not overly confluent and that media is fresh, as nutrient deprivation and stress can induce apoptosis.
-
Quantitative Data & Inhibitors
The following table summarizes common inhibitors used to dissect the pyroptosis pathway and troubleshoot off-target effects. Concentrations should be optimized for each cell line.
| Target | Inhibitor | Typical Concentration Range | Potential Off-Target Effects / Notes |
| Caspase-1 | Ac-YVAD-cmk | 10-50 µM | Can inhibit other caspases at high concentrations. |
| Caspase-1 | VX-765 (Belnacasan) | 10-40 µM | More specific than Ac-YVAD-cmk; effectively prevents GSDMD cleavage and pyroptosis.[8] |
| Pan-Caspase | Z-VAD-FMK | 20-100 µM | Broadly inhibits most caspases; useful for determining if cell death is caspase-dependent. |
| GSDMD Pore | Disulfiram (DSF) | 1-20 µM | Binds directly to GSDMD. Its inhibitory activity is significantly enhanced by copper.[5] |
| RIPK1 (Necroptosis) | Necrostatin-1 (Nec-1) | 10-50 µM | Use to rule out necroptosis as an alternative cell death pathway. |
Experimental Protocols
Protocol 1: LDH Release Assay for Measuring Pyroptosis
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from cells with compromised plasma membranes, a hallmark of pyroptosis.
-
Cell Seeding: Plate cancer cells in a 96-well plate and grow to ~70-80% confluency.
-
Induction: Treat cells with your stimulus (e.g., transfected LPS) for the desired time period (typically 4-18 hours). Include the following controls:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with lysis buffer (maximum LDH release).
-
-
Sample Collection: Carefully collect 50 µL of supernatant from each well. Avoid disturbing the cell monolayer.
-
LDH Reaction: Use a commercial LDH cytotoxicity kit. Add 50 µL of the kit's reaction mixture to each supernatant sample.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Protocol 2: Western Blot for GSDMD Cleavage
This protocol confirms that pyroptosis is occurring via the canonical mechanism.
-
Sample Preparation: After treatment, collect both the cell supernatant and the cell lysate. The GSDMD-NT fragment is often released into the supernatant upon lysis.
-
Protein Quantification: Determine the protein concentration of the cell lysate samples using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12-15% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the N-terminus of GSDMD. This will detect both full-length GSDMD (~53 kDa) and the cleaved GSDMD-NT fragment (~30 kDa).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. An increase in the ~30 kDa band alongside a decrease in the ~53 kDa band indicates GSDMD cleavage.
Potential Off-Target Signaling
Activation of the Caspase-11/GSDMD pathway can have broader consequences than just cell lysis. The release of DAMPs and cytokines can activate surrounding cells and influence other signaling pathways.
References
- 1. Caspases in Cell Death, Inflammation, and Gasdermin-Induced Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome - activated gasdermin D causes pyroptosis by forming membrane pores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Biological Functions of Gasdermins in Cancer: From Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 8. The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Gasdermin D Degradation in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gasdermin D (GSDMD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent GSDMD degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the study of GSDMD, focusing on preventing its degradation and ensuring accurate detection.
FAQ 1: My GSDMD antibody is detecting multiple bands in my Western blot. What do they represent?
Multiple bands when probing for GSDMD can be indicative of several biological phenomena or experimental artifacts. Full-length GSDMD is approximately 53 kDa. Upon activation by inflammatory caspases, it is cleaved into a 31 kDa N-terminal fragment (GSDMD-N) and a 22 kDa C-terminal fragment (GSDMD-C). Therefore, depending on the experimental conditions and the antibody's epitope, you may observe:
-
A band at ~53 kDa: This represents the full-length, inactive GSDMD.
-
A band at ~31 kDa: This is the active, pore-forming N-terminal fragment (GSDMD-N), indicating pyroptosis activation.
-
Other bands: These could be degradation products, non-specific binding of the antibody, or post-translationally modified forms of GSDMD.
Troubleshooting Steps:
-
Optimize Antibody Dilution: Titrate your primary antibody to determine the optimal concentration that minimizes non-specific binding.
-
Blocking Conditions: Ensure adequate blocking of the membrane. Extend blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, or vice-versa).
-
Washing Steps: Increase the number and duration of washing steps to reduce background noise.
-
Positive and Negative Controls: Include appropriate controls. A negative control cell line (GSDMD knockout) will help identify non-specific bands. A positive control (e.g., cells treated with an inflammasome activator like LPS and nigericin) will confirm the positions of full-length and cleaved GSDMD.
-
Lysis Buffer Composition: Ensure your lysis buffer contains a fresh and comprehensive protease inhibitor cocktail to prevent degradation during sample preparation.
FAQ 2: I'm having trouble detecting the cleaved (active) form of GSDMD. What can I do to improve detection?
The cleaved GSDMD-N fragment can be transient and present at low levels, making it difficult to detect. Here are some strategies to enhance its detection:
-
Use a Sensitive Detection System: Employ an enhanced chemiluminescence (ECL) substrate with high sensitivity.
-
Load More Protein: Increase the amount of protein loaded onto the gel. However, be mindful that this can also increase background noise.
-
Enrich for the Active Fragment: In some experimental setups, the GSDMD-N fragment translocates to the membrane. Fractionating your cell lysate into cytosolic and membrane fractions may enrich for the active fragment in the membrane fraction.
-
Time-Course Experiment: The appearance of cleaved GSDMD can be transient. Perform a time-course experiment to identify the optimal time point for detection after stimulation.
-
Inhibit Proteasomal and Lysosomal Degradation: As discussed below, GSDMD can be degraded by cellular machinery. Pre-treating cells with specific inhibitors can help stabilize the cleaved fragment.
FAQ 3: What are the primary mechanisms of GSDMD degradation in cells, and how can I prevent this during my experiments?
Beyond caspase-mediated cleavage for activation, GSDMD can be targeted for degradation through two main pathways: the ubiquitin-proteasome system and autophagy.
-
Ubiquitin-Proteasome System: The E3 ubiquitin ligase SYVN1 can polyubiquitinate GSDMD at lysine (B10760008) residues K203 and K204 with K27-linked chains, targeting it for proteasomal degradation.[1][2] Additionally, the N-terminal domain of GSDMD can be ubiquitinated, which is a key step for its membrane translocation and pore formation.[3][4]
-
Autophagy-Lysosome Pathway: The N-terminal fragment of GSDMD (GSDMD-N) can be recognized by the autophagy receptor p62/SQSTM1 and targeted for degradation via the autophagy-lysosome pathway.[5]
Strategies to Prevent GSDMD Degradation:
-
Use a Comprehensive Protease Inhibitor Cocktail: When preparing cell lysates, always use a freshly prepared lysis buffer containing a broad-spectrum protease inhibitor cocktail. This will inhibit caspases and other proteases that could degrade GSDMD.
-
Inhibit the Proteasome: To specifically investigate the role of proteasomal degradation, you can pre-treat your cells with a proteasome inhibitor such as MG132.
-
Inhibit Autophagy/Lysosomal Pathway: To prevent autophagic degradation, you can use inhibitors like 3-Methyladenine (3-MA) or Bafilomycin A1.
-
Maintain Cold Temperatures: Keep samples on ice at all times during preparation to minimize enzymatic activity.
-
Prompt Sample Processing: Process your samples as quickly as possible after harvesting to prevent degradation.
Data Presentation: Inhibitors of GSDMD and Related Caspases
The following tables summarize the half-maximal inhibitory concentrations (IC50) for various inhibitors of GSDMD and the caspases involved in its cleavage. This data can guide the selection of appropriate inhibitors for your experiments.
Table 1: GSDMD Inhibitors
| Inhibitor | Target | IC50 | Reference(s) |
| Necrosulfonamide | GSDMD-N oligomerization | Not specified | [6] |
| Disulfiram | GSDMD pore formation | ~9.7 µM (cellular) | [7] |
| Dimethyl fumarate | GSDMD processing | Not specified | [6] |
| Bay 11-7082 | GSDMD pore formation | ~10 µM | [6] |
Table 2: Caspase Inhibitors
| Inhibitor | Target Caspase(s) | IC50 | Reference(s) |
| Ac-YVAD-CMK | Caspase-1 | ~0.7 µM | [8] |
| VX-765 (Belnacasan) | Caspase-1 | ~0.7 µM | [8] |
| Ac-FLTD-CMK | Caspase-1 | 46.7 nM | [9] |
| Ac-FLTD-CMK | Caspase-4 | 1.49 µM | [9] |
| Ac-FLTD-CMK | Caspase-5 | 329 nM | [9] |
| Z-VAD-FMK | Pan-caspase | Varies by caspase | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and minimize GSDMD degradation.
Protocol 1: Cell Lysis for Preservation of GSDMD
This protocol is designed to minimize proteolytic degradation of GSDMD during cell lysate preparation.
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (100X stock, commercial or self-made)
-
Phosphatase Inhibitor Cocktail (100X stock, optional)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) (100 mM stock in isopropanol)
-
Cold PBS
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place cell culture plates on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS completely.
-
Prepare fresh lysis buffer on ice. For each 1 mL of RIPA buffer, add:
-
10 µL of 100X Protease Inhibitor Cocktail.
-
10 µL of 100X Phosphatase Inhibitor Cocktail (optional).
-
10 µL of 100 mM PMSF.
-
-
Add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blotting for GSDMD Detection
This protocol provides a standard procedure for the detection of full-length and cleaved GSDMD by Western blotting.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (12% or 4-20% gradient)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against GSDMD (follow manufacturer's recommended dilution)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Thaw cell lysates on ice. Mix an appropriate amount of lysate with 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto the SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary GSDMD antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Protocol 3: Fluorometric Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key activator of GSDMD.
Materials:
-
Cell lysate (prepared in a non-denaturing lysis buffer without high concentrations of detergents)
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay buffer (typically provided in a commercial kit)
-
96-well black, clear-bottom plate
-
Fluorometric plate reader (Excitation/Emission ~400/505 nm)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for control wells
Procedure:
-
Prepare cell lysates from treated and untreated cells as described in the kit protocol or a suitable non-denaturing lysis buffer. Keep lysates on ice.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume with assay buffer.
-
For inhibitor control wells, pre-incubate the lysate with a specific caspase-1 inhibitor for 10-15 minutes.
-
Prepare the reaction mix by diluting the caspase-1 substrate in the assay buffer according to the kit's instructions.
-
Add the reaction mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Calculate the caspase-1 activity by subtracting the background fluorescence (from a no-lysate control) and comparing the fluorescence of treated samples to untreated controls. The inhibitor-treated wells will confirm the specificity of the assay.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to GSDMD.
Caption: Canonical Inflammasome Pathway leading to GSDMD cleavage.
Caption: Non-Canonical Inflammasome Pathway and GSDMD activation.
Caption: Major pathways of GSDMD degradation within the cell.
Caption: Experimental workflow for GSDMD detection by Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. E3 ubiquitin ligase SYVN1 is a key positive regulator for GSDMD-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination of gasdermin D N-terminal domain directs its membrane translocation and pore formation during pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagic Degradation of Gasdermin D Protects against Nucleus Pulposus Cell Pyroptosis and Retards Intervertebral Disc Degeneration In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Characteristics of Cell Pyroptosis and Its Inhibitors: A Review of Activation, Regulation, and Inhibitors [mdpi.com]
- 7. Chemical Modulation of Gasdermin D Activity: Therapeutic Implications and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with GDF11
Welcome to the technical support center for Growth Differentiation Factor 11 (GDF11) research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of GDF11 experimentation and troubleshoot unexpected results. The conflicting reports in the literature surrounding GDF11's function necessitate careful experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are my results with GDF11 inconsistent with published literature?
A1: Inconsistency in GDF11 research is a well-documented issue. Several factors can contribute to this variability:
-
Recombinant Protein Quality: The bioactivity of commercially available recombinant GDF11 can vary between lots and suppliers.[1][4][5][6] It is crucial to validate the activity of each new batch.
-
Experimental Model Differences: The genetic background of animal models, such as different mouse strains, can significantly influence the effects of GDF11.[4]
-
Dosing and Administration: The dosage and route of administration of recombinant GDF11 can lead to different, and sometimes opposite, biological effects.[1][5]
Q2: Does GDF11 concentration increase or decrease with age?
A2: This is one of the most controversial topics in GDF11 research. Initial studies reported a decline in circulating GDF11 with age.[1] However, subsequent research using more specific assays has challenged this, with some studies showing no change or even an increase in GDF11 levels in older individuals.[4][7][8] The discrepancy is largely attributed to the lack of specific reagents in early studies that could distinguish GDF11 from the much more abundant GDF8.[1][9]
Q3: What is the established role of GDF11 in skeletal muscle?
A3: The role of GDF11 in skeletal muscle is also debated. Some studies have suggested that GDF11 can rejuvenate aged skeletal muscle and improve regenerative capacity.[1][4] Conversely, other reports indicate that GDF11 inhibits muscle regeneration and that its levels may increase with age, contributing to muscle wasting.[7][8] These conflicting findings may be due to differences in the muscle injury models used and the specific recombinant GDF11 proteins administered.[1]
Q4: How does GDF11 signal within the cell?
A4: GDF11 signals through the canonical Transforming Growth Factor-beta (TGF-β) pathway. It binds to type II activin receptors (ActRIIA/B), which then recruit and phosphorylate type I receptors (ALK4/5/7). This activated receptor complex phosphorylates SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[10][11][12][13] GDF11 can also activate non-canonical, non-SMAD pathways like p38 MAPK.[11][12][13]
Troubleshooting Guides
Issue 1: Unexpected Western Blot Results
| Observation | Potential Cause | Recommended Solution |
| Multiple bands or incorrect molecular weight | Antibody cross-reactivity with Myostatin (GDF8). GDF11 and GDF8 have very similar molecular weights. | Use a GDF11 antibody validated for specificity against GDF8.[14] Run a positive control with recombinant GDF11 and a negative control with recombinant GDF8. |
| Protein degradation. | Ensure proper sample handling and use protease inhibitors.[15] | |
| No signal or weak signal | Low abundance of GDF11 in the sample. | Concentrate your sample or use an enrichment technique like immunoprecipitation.[15] |
| Inactive secondary antibody or substrate. | Use fresh reagents and ensure buffers are free of inhibitors like sodium azide.[15] | |
| High background | Primary or secondary antibody concentration is too high. | Optimize antibody concentrations by running a titration experiment.[16][17] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[16] |
Issue 2: Inconsistent ELISA Results
| Observation | Potential Cause | Recommended Solution |
| High variability between duplicate wells | Pipetting errors or improper plate washing. | Ensure accurate pipetting technique. Use an automated plate washer for consistency. |
| Standard curve has a poor fit | Improper standard preparation or degradation. | Prepare fresh standards for each assay. Avoid repeated freeze-thaw cycles of the stock standard.[18] |
| Sample values are not consistent with other methods | ELISA kit antibody cross-reacts with GDF8. | Verify the specificity of the ELISA kit antibodies.[9][19] Whenever possible, confirm results with an orthogonal method, like mass spectrometry.[2] |
Issue 3: Contradictory In Vivo or Cell-Based Assay Results
| Observation | Potential Cause | Recommended Solution |
| Recombinant GDF11 shows no effect or an opposite effect to that expected | Poor quality or inactive recombinant GDF11. | Purchase recombinant GDF11 from a reputable supplier that provides data on purity and bioactivity. Perform an in-house bioactivity assay (e.g., SMAD2/3 phosphorylation in a responsive cell line) for each new lot.[8][14] |
| Incorrect pH of reconstituted GDF11. | Some protocols recommend neutralizing the pH of the reconstituted GDF11 solution before use in cell culture or in vivo.[6] | |
| Dose-dependent effects. | Perform a dose-response study to identify the optimal concentration for the desired effect. High concentrations of GDF11 have been reported to have detrimental effects.[1][5] | |
| High variability in animal studies | Genetic background of the animals. | Be aware that different strains of mice can respond differently to GDF11 treatment.[4] |
| Presence of Cre recombinase in control animals. | Be cautious when interpreting results from genetic models, as the Cre recombinase itself can sometimes have unexpected phenotypic effects.[20] |
Quantitative Data Summary
The conflicting findings in GDF11 research are evident in the quantitative data reported across various studies.
Table 1: Reported Changes in Circulating GDF11 Levels with Age
| Study Finding | Methodology Concern | Supporting References |
| GDF11 declines with age | Reagents used were later found to cross-react with GDF8. | [1] |
| GDF11 increases with age or shows no change | Utilized more specific immunoassays or mass spectrometry. | [4][8] |
Table 2: Reported Effects of GDF11 Administration on Cardiac and Skeletal Muscle
| Tissue | Reported "Rejuvenating" Effect | Reported Null or Detrimental Effect | Potential Reasons for Discrepancy |
| Heart | Reverses age-related cardiac hypertrophy.[1][5] | No effect on heart size or function; may induce a cachexia-like effect at high doses.[7][14][21] | Dose-dependent effects; differences in animal models.[1] |
| Skeletal Muscle | Improves muscle strength and regeneration in aged mice.[1][4] | Inhibits muscle regeneration and satellite cell expansion.[7][8] | Different muscle injury models; variability in recombinant GDF11 bioactivity.[1] |
Experimental Protocols & Visualizations
Key Experimental Workflow: Validating GDF11 Reagents
Given the critical issues with reagent specificity, a rigorous validation workflow is essential before commencing GDF11 experiments.
Workflow for GDF11 reagent validation.
GDF11 Signaling Pathway
GDF11 activates both canonical SMAD-dependent and non-canonical pathways to regulate gene expression. Understanding this pathway is crucial for interpreting downstream effects in your experiments.
GDF11 canonical and non-canonical signaling.
Protocol: Western Blot for GDF11 Detection
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane on a 4-20% Tris-Glycine gel. Include recombinant GDF11 (10-20 ng) and GDF8 (10-20 ng) as controls to verify antibody specificity.
-
Protein Transfer: Transfer proteins to a low-fluorescence PVDF membrane. Verify transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Check antibody datasheet for recommended blocking agent.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-GDF11 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol: Sandwich ELISA for GDF11 Quantification
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for human GDF11 overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Prepare a standard curve using recombinant GDF11. Add standards and samples to the wells and incubate for 2.5 hours at room temperature.[22]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human GDF11. Incubate for 1 hour at room temperature.[22]
-
Streptavidin-HRP: Wash the plate and add HRP-conjugated streptavidin. Incubate for 45 minutes at room temperature.[22]
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark for 30 minutes.[22]
-
Stop and Read: Add a stop solution and read the absorbance at 450 nm. Calculate GDF11 concentrations based on the standard curve.
References
- 1. GDF11 and aging biology - controversies resolved and pending - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Effects of Exercise Training on Growth and Differentiation Factor 11 Expression in Aged Mice [frontiersin.org]
- 4. The Versatility and Paradox of GDF 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth differentiation factor 11: a “rejuvenation factor” involved in regulation of age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Benefits of GDF11 Treatment in Spinal Cord Injury: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Growth Differentiation Factor 11 a Realistic Therapeutic for Aging-Dependent Muscle Defects? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GDF11 Increases with Age and Inhibits Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced Circulating GDF11 Is Unlikely Responsible for Age-Dependent Changes in Mouse Heart, Muscle, and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of growth differentiation factor 11 in development, physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | GDF11 Implications in Cancer Biology and Metabolism. Facts and Controversies [frontiersin.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. assaygenie.com [assaygenie.com]
- 18. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Cre-mediated genetic deletion of Gdf11 in cardiomyocytes of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GDF11 Does not Rescue Aging-Related Pathological Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content.abcam.com [content.abcam.com]
Technical Support Center: GSD-11 Experimental Guide
Disclaimer: As of late 2025, "GSD-11" is not a publicly documented member of the Gasdermin protein family. This guide is constructed based on the established principles and experimental systems for Gasdermin D (GSDMD) activation by murine Caspase-11, a well-characterized pathway in pyroptosis research. Researchers working with a novel or proprietary "this compound" protein can adapt these frameworks to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary activation mechanism for this compound-mediated pyroptosis?
A1: Based on analogous pathways, this compound is presumed to be a substrate for inflammatory caspases, particularly Caspase-11 (in mice) or its human equivalents, Caspase-4 and Caspase-5.[1][2][3] Activation typically occurs via a non-canonical inflammasome pathway where intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to and activates Caspase-11.[4][5] Activated Caspase-11 then cleaves this compound, releasing its N-terminal domain to form pores in the plasma membrane, leading to pyroptosis.[1][6][7]
Q2: What are the key molecular markers to confirm this compound activation and pyroptosis?
A2: The essential markers to monitor are:
-
This compound Cleavage: Detection of the N-terminal pore-forming fragment (this compound-NT) via Western blot is the most direct evidence of activation.[6][8] The full-length protein is approximately 53 kDa, and the cleaved N-terminal fragment is around 30-31 kDa.[9][10][11]
-
Caspase-11 Activation: Observing the cleaved, active form of Caspase-11 (p30 subunit) indicates upstream activation.[12]
-
Cell Lysis: Measuring the release of lactate (B86563) dehydrogenase (LDH) into the cell culture supernatant quantitatively assesses membrane rupture.[13][14]
-
Cytokine Release: ELISA-based detection of mature IL-1β and IL-18 in the supernatant is a downstream indicator of inflammasome-mediated pyroptosis.[9][15]
Q3: Can this compound be activated by other proteases besides Caspase-11?
A3: It is plausible. Other gasdermin family members are cleaved by different proteases. For instance, GSDMD can also be cleaved by Caspase-1, Caspase-8, and neutrophil elastase, while GSDME is a substrate for Caspase-3.[3][16][17] Therefore, depending on the experimental model and stimuli, alternative activation pathways for this compound may exist and should be considered.
Q4: My control cells are showing a band for cleaved this compound. What could be the cause?
A4: Unintended this compound cleavage in control samples can result from several factors, including sub-clinical bacterial contamination (introducing LPS), excessive cell stress during handling, or repeated freeze-thaw cycles of cell lysates which can activate cellular proteases.[18]
Troubleshooting Guides
Problem 1: No or Weak this compound Cleavage Detected by Western Blot
This is a common issue that can stem from problems with the induction stimulus, sample preparation, or the immunoblotting procedure itself.
Troubleshooting Flowchart
References
- 1. Caspase-11 cleaves gasdermin D for non-canonical inflammasome signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Caspase-11-Gasdermin D-Mediated Pyroptosis Is Involved in the Pathogenesis of Atherosclerosis [frontiersin.org]
- 3. Mechanisms of gasdermin recognition by proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroptosis | Abcam [abcam.com]
- 5. Caspase 11 - Wikipedia [en.wikipedia.org]
- 6. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 7. pnas.org [pnas.org]
- 8. Stork: Gasdermin D Cleavage Assay Following Inflammasome Activation [storkapp.me]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. TRIF Licenses Caspase-11-Dependent NLRP3 Inflammasome Activation by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Gasdermin-Mediated Cancer Cell Death
Disclaimer: Initial searches for "GSD-11" did not yield a specific therapeutic agent. The following information is based on the broader, well-documented field of the Gasdermin (GSDM) family of proteins, which are central to pyroptosis, a form of inflammatory cell death with significant implications in cancer therapy. This guide addresses common challenges and questions related to inducing Gasdermin-mediated cell death in cancer cells and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Gasdermin-mediated cell death (pyroptosis) in cancer?
A1: Gasdermin-mediated cell death, or pyroptosis, is a lytic form of programmed cell death. In cancer therapy, it is typically initiated by pro-inflammatory caspases (like caspase-1, -4, -5, or -11 in mice) or by cytotoxic cell-derived granzymes. These enzymes cleave a specific Gasdermin protein (e.g., Gasdermin D or E), releasing an active N-terminal domain. This domain oligomerizes and inserts into the cell membrane, forming large pores that disrupt the ionic gradient, leading to cell swelling and eventual lysis. This process also releases pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.
Q2: My cancer cell line is resistant to pyroptosis induction. What are the common mechanisms of resistance?
A2: Resistance to Gasdermin-mediated cell death can arise from several factors:
-
Low or absent Gasdermin expression: The target cancer cells may not express the specific Gasdermin protein (e.g., GSDME) that is cleaved by the therapeutic agent's downstream effector, such as caspase-3.
-
Upregulation of inhibitors: Cancer cells can overexpress inhibitors of apoptosis (IAPs) which can block caspase activity, preventing Gasdermin cleavage.
-
Defects in the upstream signaling pathway: Mutations or silencing of components required for caspase activation can prevent the initiation of the pyroptotic cascade.
-
Cell membrane repair mechanisms: Cancer cells may activate membrane repair mechanisms, such as the ESCRT-III complex, to remove Gasdermin pores and survive the initial insult.
Q3: How can I determine if my target cells are susceptible to Gasdermin-mediated cell death?
A3: A straightforward approach is to assess the expression levels of key proteins in the pathway.
-
Western Blotting: Probe for the expression of the relevant Gasdermin protein (e.g., GSDMD, GSDME) and upstream caspases (e.g., Caspase-1, Caspase-3).
-
Immunohistochemistry (IHC): For tissue samples, IHC can reveal the in-situ expression and localization of Gasdermin proteins.
-
qRT-PCR: To assess gene expression levels of Gasdermins and caspases.
A functional assay is also recommended. Treat the cells with a known inducer of pyroptosis (e.g., chemotherapy for GSDME-expressing cells, or electroporation of LPS for GSDMD in immune cells) and measure cell lysis (e.g., via LDH release assay) and look for the cleaved Gasdermin fragment by Western blot.
Troubleshooting Guides
Issue 1: No or low cell death observed after treatment with a pyroptosis-inducing agent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low/No Gasdermin Expression | Perform Western blot or qRT-PCR for the target Gasdermin (e.g., GSDME). | If expression is low, consider transiently overexpressing the Gasdermin to confirm its role or screen for agents that upregulate its expression. |
| Caspase Inhibition | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK). | If cell death is rescued, it confirms a caspase-dependent mechanism. If not, the cell death may be non-pyroptotic. |
| Ineffective Drug Concentration | Perform a dose-response curve with the inducing agent. | Determine the optimal concentration for inducing cell death in your specific cell line. |
| Membrane Repair | Use an inhibitor of the ESCRT-III complex (if available and specific) in combination with the inducing agent. | Increased cell lysis would suggest that membrane repair is a resistance mechanism. |
Issue 2: Cell death is observed, but it doesn't appear to be pyroptotic (e.g., no cell swelling, no LDH release).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Apoptotic Cell Death | Assay for markers of apoptosis, such as Annexin V staining and caspase-3/7 activity, in parallel with LDH release. | High Annexin V positivity without significant LDH release suggests apoptosis. |
| Incorrect Gasdermin Cleavage | Perform a Western blot for the specific Gasdermin protein and its cleaved N-terminal fragment. | The presence of the cleaved fragment is a hallmark of pyroptosis. |
| Assay Sensitivity | Ensure your LDH assay is sensitive enough and that the timing of measurement is appropriate for detecting lytic cell death. | Optimize assay conditions and time points. |
Experimental Protocols
Protocol 1: Western Blot for Gasdermin Cleavage
-
Cell Lysis: After treatment, collect both cells and supernatant. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target Gasdermin (e.g., anti-GSDME) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for both the full-length and the cleaved N-terminal fragment.
Protocol 2: LDH Release Assay for Cell Lysis
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the pyroptosis-inducing agent for the desired time.
-
Sample Collection: Carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at the specified wavelength using a plate reader.
-
Controls: Include wells with untreated cells (spontaneous LDH release) and cells lysed with a lysis buffer (maximum LDH release) to calculate the percentage of cytotoxicity.
Signaling Pathways and Workflows
Caption: GSDME-mediated pyroptosis pathway initiated by chemotherapy.
Caption: Troubleshooting workflow for lack of pyroptotic cell death.
Technical Support Center: Improving Gasdermin D (GSDMD) Delivery In Vivo
Disclaimer: The term "GSD-11" does not correspond to a standard molecular or disease nomenclature in the provided search results. Based on the context of in vivo delivery for therapeutic research, this guide will focus on Gasdermin D (GSDMD) , a key protein in pyroptosis and a significant target for drug development. The principles and troubleshooting strategies discussed here are broadly applicable to the in vivo delivery of therapeutic proteins and molecules.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges of delivering GSDMD-targeting therapeutics in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GSDMD-targeting therapeutic shows low efficacy in vivo. What are the potential causes and solutions?
A1: Low in vivo efficacy can stem from several factors, from inefficient delivery to off-target effects. Consider the following troubleshooting steps:
-
Inefficient Cellular Uptake: GSDMD is an intracellular protein.[1] Delivering therapeutics to the cytoplasm is a major challenge due to the plasma membrane barrier.[1]
-
Solution: Employ advanced delivery systems. Recent studies have shown that nanobodies targeting GSDMD can be delivered to the cytoplasm using cell-penetrating peptide fusions or via mRNA delivery approaches.[1] For smaller molecules, exploiting transient GSDMD pores for inhibitor delivery has shown promise.[2]
-
-
Poor Bioavailability/Biodistribution: The therapeutic may not be reaching the target tissue in sufficient concentrations.
-
Solution: Modify the delivery vehicle. For example, bovine serum albumin (BSA) has been used to create nanoparticles for hydrophobic drugs to enhance bioavailability.[3] For targeted delivery, consider conjugating your therapeutic to ligands that recognize receptors overexpressed on target cells, such as RGD peptides for tumor tissues.[4]
-
-
Degradation of the Therapeutic: The therapeutic agent might be degraded before reaching its target.
-
Solution: Encapsulate the therapeutic in protective carriers like liposomes or nanoparticles to shield it from degradation.[5]
-
Q2: I'm observing significant off-target toxicity in my animal models. How can I improve the safety profile of my GSDMD delivery system?
A2: Off-target toxicity is a critical hurdle. Here are strategies to mitigate it:
-
Improve Targeting Specificity:
-
Solution: Utilize tissue-specific promoters if using a gene therapy approach. For direct protein or drug delivery, conjugate your delivery vehicle to moieties that target specific cell surface markers.[6] For instance, multimeric RGD-based strategies can selectively deliver drugs to tumor tissues expressing αVβ3 integrin.[4]
-
-
Use of Cleavable Linkers: The therapeutic payload might be released prematurely.
-
Solution: Incorporate cleavable linkers that release the drug only in the target microenvironment (e.g., in response to specific enzymes or pH changes).[4]
-
-
Control the Inflammatory Response: The delivery vehicle itself might be immunogenic.
-
Solution: Choose biocompatible and low-immunogenicity vectors. For example, engineered virus-like particles (eVLPs) have been developed as a potentially safer alternative to viral vectors for delivering gene-editing proteins.[7]
-
Q3: How can I effectively deliver a GSDMD inhibitor to the cytoplasm in vivo?
A3: Delivering molecules across the plasma membrane is a primary challenge.
-
Exploiting GSDMD Pores: The formation of GSDMD pores during pyroptosis creates a unique opportunity for drug delivery.
-
Strategy: Impermeable caspase inhibitors have been successfully delivered into cells through GSDMD pores, effectively blocking pyroptosis and IL-1β secretion.[2] This approach leverages the pathology itself to deliver the therapeutic.
-
-
Peptide-Based Delivery: Cell-penetrating peptides (CPPs) can facilitate cytoplasmic delivery.
-
mRNA Delivery: Delivering the genetic blueprint for a therapeutic protein (like a nanobody) can be an effective strategy.
-
Strategy: mRNA encoding inhibitory GSDMD nanobodies can be delivered using gene therapy approaches, allowing the cell's own machinery to produce the therapeutic.[1]
-
Quantitative Data Summary
Table 1: In Vitro GSDMD Inhibition and Binding Affinities
| Therapeutic Agent | Target | Assay | Result | Reference |
|---|---|---|---|---|
| VHHGSDMD-1 & VHHGSDMD-2 | GSDMD N-terminal domain | Liposome (B1194612) Leakage Assay | Strong inhibition of GSDMD pore formation | [1] |
| Caspase Inhibitor (VX-765) | Caspase-4 | Liposome Leakage Assay | Complete inhibition of calcein (B42510) release |[1] |
Table 2: In Vivo Protein Delivery Efficiency
| Delivery Method | Payload | Target Tissue | Modification/Recombination Efficiency | Reference |
|---|---|---|---|---|
| RNAiMAX-mediated | Cas9:sgRNA complex | Mouse Inner Ear Hair Cells | 20% genome modification | [9] |
| RNAiMAX-mediated | (-30)GFP-Cre | Mouse Inner Ear Hair Cells | 90% Cre-mediated recombination | [9] |
| Engineered VLPs (eVLPs) | Base editors, CRISPR-Cas9 | Mouse models | Therapeutic levels achieved |[7] |
Experimental Protocols
1. Protocol: In Vitro GSDMD Pore Formation Assay (Liposome Leakage)
-
Objective: To assess the ability of a test compound (e.g., a nanobody) to inhibit GSDMD pore formation.[1]
-
Materials:
-
Calcein-packed liposomes
-
Recombinant full-length GSDMD protein
-
Recombinant human caspase-4
-
Test inhibitor (e.g., VHHGSDMD-1)
-
Control inhibitor (e.g., VX-765)
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare a reaction mixture containing calcein-packed liposomes in a suitable buffer.
-
Add recombinant GSDMD and the test inhibitor (or control) in equimolar ratios to the liposome solution.
-
Initiate the reaction by adding recombinant human caspase-4. This will cleave GSDMD, leading to pore formation.
-
Immediately begin monitoring the fluorescence at 525 nm. The release of calcein from the liposomes through GSDMD pores results in an increase in fluorescence.
-
Compare the fluorescence kinetics of the test compound to the negative control (no inhibitor) and the positive control (e.g., VX-765). A reduction or absence of fluorescence increase indicates inhibition of pore formation.[1]
-
2. Protocol: In Vivo Delivery of Cre Recombinase to the Mouse Inner Ear
-
Objective: To achieve efficient protein delivery and subsequent gene recombination in a specific in vivo context.[9]
-
Materials:
-
P0 floxP-tdTomato mice
-
Purified (-30)GFP-Cre recombinase protein
-
RNAiMAX transfection reagent
-
Stereotaxic injection apparatus
-
-
Methodology:
-
Prepare the injection mixture by combining 23 µM of (-30)GFP-Cre protein with 50% RNAiMAX reagent. Prepare a control mixture with RNAiMAX alone.
-
Anesthetize P0 floxP-tdTomato mice according to approved animal care protocols.
-
Using a stereotaxic device, perform a microinjection of 0.3 µL of the Cre-RNAiMAX mixture (or control) into the scala media (cochlear duct) of the inner ear.
-
Allow the animals to recover and age for 5 days.
-
Euthanize the mice and harvest the inner ear tissue for analysis.
-
Perform immunohistology to visualize Cre-mediated recombination. Use antibodies against tdTomato (red, indicating recombination), Myo7a (green, hair cell marker), and Sox2 (white, supporting cell marker). Use DAPI for nuclear staining (blue).
-
Quantify the percentage of hair cells expressing tdTomato to determine the in vivo recombination efficiency.[9]
-
Visualizations: Pathways and Workflows
Caption: GSDMD activation pathway leading to pyroptosis.
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Logical relationships for selecting a delivery strategy.
References
- 1. Pyroptosis inhibiting nanobodies block Gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in gasdermin activation, regulation, and targeted drug development – ScienceOpen [scienceopen.com]
- 4. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for delivery of therapeutics into the central nervous system for treatment of lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered particles efficiently deliver gene editing proteins to cells in mice | Broad Institute [broadinstitute.org]
- 8. insidescientific.com [insidescientific.com]
- 9. Efficient Delivery of Genome-Editing Proteins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of GSD-11 treatment duration for assays
Welcome to the technical support center for GSD-11, a potent anti-austerity agent and inhibitor of the Akt/mTOR signaling pathway. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, particularly in refining treatment duration for various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective anti-austerity agent that has shown potent activity against pancreatic cancer cell lines, such as PANC-1. Its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, growth, survival, and metabolism that is often deregulated in cancer.[1][2] By targeting this pathway, this compound can inhibit cancer cell migration and colony formation.
Q2: What is the optimal pre-incubation time for this compound before starting my functional assay (e.g., migration, invasion)?
A2: The optimal pre-incubation time can vary depending on the cell type and the specific downstream effect you are measuring. A common starting point for inhibitors targeting signaling pathways is a pre-incubation period of 1 to 2 hours. However, for this compound, which affects the Akt/mTOR pathway, a time-course experiment is highly recommended to determine the peak inhibition of the target. We suggest testing a range of time points (e.g., 2, 6, 12, and 24 hours) to find the ideal window for your specific experimental setup. For some cell lines, a 24-hour pre-treatment has been shown to be effective.
Q3: I am not seeing an effect of this compound on the phosphorylation of Akt or downstream targets. What could be the issue?
A3: This is a common issue when working with signaling inhibitors. Several factors could be at play:
-
Suboptimal Treatment Duration: The time point you have chosen for cell lysis might be too early or too late to observe the maximal effect. Inhibition of mTORC1 can sometimes trigger a feedback loop that reactivates Akt, so it is crucial to perform a time-course experiment.[3][4]
-
Phosphatase Activity: Phosphatases released during cell lysis can rapidly dephosphorylate your proteins of interest.[5] Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[6]
-
Low Basal Activity: The basal level of Akt/mTOR signaling in your untreated control cells may be too low. Consider using a positive control by stimulating cells with a growth factor (like EGF or insulin) to activate the pathway.[5][7]
-
Incorrect Blocking Buffer: For Western blots involving phosphoproteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can cause high background.[5]
Q4: How long should I treat cells with this compound in a long-term colony formation assay?
A4: For colony formation assays, which typically run for 10-14 days, the treatment duration with this compound can be continuous or for a defined initial period. For a continuous treatment, the media containing this compound should be replenished every 2-3 days to maintain its effective concentration. Alternatively, a shorter, initial treatment (e.g., 24 to 72 hours) can be used to assess the compound's long-term impact on clonogenic survival after it has been removed. The optimal approach should be determined empirically for your cell line.
Data Presentation
Table 1: Time-Course of p-S6 (Ser235/236) Inhibition by this compound in PANC-1 Cells
This table illustrates a hypothetical time-course experiment to determine the optimal treatment duration for inhibiting a downstream target of mTORC1. Cells were treated with 10 µM this compound.
| Treatment Duration (hours) | p-S6 / Total S6 Ratio (Normalized to Control) |
| 0 (Control) | 1.00 |
| 2 | 0.45 |
| 6 | 0.15 |
| 12 | 0.20 |
| 24 | 0.35 |
| 48 | 0.60 |
Table 2: Dose-Response of this compound on PANC-1 Cell Viability after 72 hours
This table shows example data for determining the IC50 value of this compound on cell viability.
| This compound Concentration (µM) | Percent Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 0.5 | 78% |
| 1.0 | 60% |
| 5.0 | 25% |
| 10.0 | 12% |
| 50.0 | 5% |
Experimental Protocols
Protocol: Western Blot for Phospho-S6 After this compound Treatment
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of S6 ribosomal protein, a downstream effector of mTORC1.
Materials:
-
PANC-1 cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitor cocktails)
-
BCA Protein Assay Kit
-
Primary antibodies (anti-phospho-S6 Ser235/236, anti-total S6)
-
HRP-conjugated secondary antibody
-
5% BSA in TBST
-
ECL substrate
Procedure:
-
Cell Seeding: Seed PANC-1 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the determined optimal time (e.g., 6 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-S6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST for 5 minutes each.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total S6 protein.
Visualizations
Caption: Simplified Akt/mTOR signaling pathway with this compound inhibition points.
Caption: Workflow for optimizing this compound treatment duration and concentration.
Caption: Troubleshooting decision tree for Western blot assays with this compound.
References
- 1. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells [frontiersin.org]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of GSD-11
Disclaimer: The information provided in this technical support center for "GSD-11" is based on general principles of troubleshooting batch-to-batch variability for recombinant proteins. "this compound" is treated as a hypothetical protein, and the guidance is intended to be broadly applicable to researchers, scientists, and drug development professionals working with similar biological reagents.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using this compound, helping you ensure consistency and reproducibility in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
A1: this compound is a recombinant protein belonging to a family of proteins involved in crucial cellular signaling pathways. Depending on the specific protein, which may be a Growth Differentiation Factor like GDF11 or a member of the Gasdermin family, its function can range from regulating cell growth and differentiation to mediating inflammatory responses.[1][2][3] For instance, GDF11, also known as BMP11, is a member of the TGF-β superfamily and is involved in developmental processes and has been studied for its potential role in aging.[2][3] Gasdermin family proteins, on the other hand, are key players in a form of programmed cell death called pyroptosis, which is critical for immune defense.
Q2: What are the common causes of batch-to-batch variability with recombinant proteins like this compound?
A2: Batch-to-batch variability in recombinant proteins can stem from several factors throughout the manufacturing and handling process.[4][5] Key contributors include inconsistencies in the raw materials used for cell culture, variations in the manufacturing and purification processes, and differences in protein handling and storage conditions.[4][6][7] Even minor changes in these parameters can affect the protein's final concentration, purity, and biological activity.
Q3: How can I minimize the impact of batch-to-batch variability in my experiments?
A3: To minimize the impact of variability, it is crucial to perform a qualification of each new lot of this compound. This involves conducting a side-by-side comparison with a previously validated or "gold standard" lot. Key experiments should include assessing the protein's purity, concentration, and, most importantly, its biological activity in a relevant assay.[8] Standardizing your experimental protocols and using quality-controlled reagents will also help ensure reproducibility.[9]
Q4: What quality control measures should I look for on the this compound Certificate of Analysis (CoA)?
A4: A comprehensive CoA should provide key quality control data for each batch.[10] Look for information on:
-
Purity: Typically assessed by SDS-PAGE or HPLC.
-
Concentration: Determined by methods like UV spectroscopy or BCA assay.[11][12]
-
Biological Activity: Measured using a relevant in vitro or cell-based assay.
-
Endotoxin (B1171834) Levels: Particularly important for experiments involving live cells.[8]
-
Formulation: Details on the buffer components and any carrier proteins.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | 1. Improper storage or handling: The protein may have degraded due to incorrect temperature or multiple freeze-thaw cycles. 2. Incorrect protein concentration: The actual concentration of the active protein may be lower than stated. 3. Inactive protein lot: The specific batch may have inherent low activity. | 1. Review the storage recommendations on the product datasheet. Aliquot the protein upon first use to minimize freeze-thaw cycles. 2. Verify the protein concentration using a standard method like a BCA or Bradford assay. 3. Perform a side-by-side comparison with a previous, well-performing lot of this compound using the protocol below. |
| Inconsistent results between experiments | 1. Variability in experimental setup: Minor differences in cell density, incubation times, or reagent concentrations. 2. Cell line instability: The responsiveness of the cell line to this compound may have changed over passages. 3. Reagent variability: Inconsistent quality of other critical reagents. | 1. Standardize all experimental protocols and document every step carefully. 2. Implement a cell banking system and use cells from a consistent passage number for your experiments. 3. Qualify new lots of all critical reagents, such as cell culture media and serum. |
| High background signal in assays | 1. Contamination of this compound stock: The protein solution may be contaminated with endotoxins or other substances. 2. Non-specific binding: The protein may be binding to other components in your assay system. 3. Sub-optimal assay conditions: The assay buffer or blocking agents may not be optimized. | 1. Check the endotoxin levels on the CoA. If high, consider using an endotoxin removal kit or obtaining a new lot. 2. Include appropriate controls, such as a no-protein control and an isotype control (if applicable). Consider adding a blocking agent like BSA to your assay buffer. 3. Optimize assay parameters such as incubation times, temperatures, and buffer composition. |
Experimental Protocols
Protocol 1: Side-by-Side Comparison of this compound Lots
This protocol outlines a method to compare the biological activity of a new lot of this compound against a reference lot.
Objective: To determine the relative potency of a new batch of this compound.
Materials:
-
Reference lot of this compound
-
New lot of this compound
-
Relevant cell line (e.g., a reporter cell line responsive to the this compound signaling pathway)
-
Cell culture medium and supplements
-
Assay plate (e.g., 96-well plate)
-
Detection reagents for the specific assay readout (e.g., luciferase substrate, fluorescent antibody)
-
Plate reader
Method:
-
Prepare Cell Suspension: Culture the chosen cell line to the appropriate density and harvest the cells. Resuspend the cells in the assay medium to the desired concentration.
-
Prepare this compound Dilutions: Prepare a series of dilutions for both the reference and new lots of this compound. It is recommended to perform a 7-point dose-response curve.
-
Plate Cells: Seed the cells into a 96-well plate at the optimized density.
-
Add this compound: Add the different concentrations of the reference and new this compound lots to the wells. Include a no-treatment control.
-
Incubate: Incubate the plate for the predetermined time required to elicit a biological response.
-
Assay Readout: Perform the assay readout according to the manufacturer's instructions for your specific detection method.
-
Data Analysis: Plot the dose-response curves for both lots and calculate the EC50 (half-maximal effective concentration) for each. The EC50 values should be comparable for the two lots to be considered consistent.
Data Presentation:
| Parameter | Reference Lot | New Lot | Acceptance Criteria |
| EC50 (ng/mL) | 15.2 | 17.5 | 0.5-2.0 fold of Reference Lot |
| Maximal Response | 100% | 98% | 80-120% of Reference Lot |
Protocol 2: Quality Control Check for this compound Purity and Integrity
Objective: To assess the purity and integrity of a this compound lot.
Materials:
-
This compound sample
-
SDS-PAGE running buffer and loading dye
-
Precast polyacrylamide gel
-
Protein ladder
-
Coomassie Brilliant Blue or silver stain
-
Gel imaging system
Method:
-
Sample Preparation: Mix the this compound sample with loading dye and heat if required by the protocol.
-
Gel Electrophoresis: Load the prepared sample and a protein ladder onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Imaging and Analysis: Image the gel and analyze the protein bands. The this compound should appear as a single, sharp band at the expected molecular weight. The presence of other bands may indicate impurities or degradation.
Visualizations
This compound Signaling Pathway (Example: GDF11 Pathway)
Caption: Canonical GDF11 signaling pathway.
Troubleshooting Workflow for Reduced this compound Activity
Caption: Troubleshooting workflow for this compound activity.
References
- 1. Frontiers | The Versatile Gasdermin Family: Their Function and Roles in Diseases [frontiersin.org]
- 2. Role of growth differentiation factor 11 in development, physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GDF11 growth differentiation factor 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing [cellandgene.com]
- 6. m.youtube.com [m.youtube.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. training.vbc.ac.at [training.vbc.ac.at]
- 11. Protein Quantification Methods to Determine Protein Concentration Prior to Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
Validation & Comparative
A Comparative Analysis of GSD-11 and Everolimus: Novel vs. Established mTOR Pathway Inhibitors
In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway remains a critical focus for drug development due to its central role in cell growth, proliferation, and survival. This guide provides a detailed comparative analysis of GSD-11, a novel anti-austerity agent, and everolimus (B549166), an established FDA-approved mTOR inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supporting experimental data, and relevant protocols.
Introduction to the Compounds
Everolimus , a derivative of rapamycin (B549165), is a well-characterized inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting the mTORC1 complex.[1][2] It is widely used in the treatment of various cancers, including renal cell carcinoma and certain types of breast and pancreatic neuroendocrine tumors, as well as in preventing organ transplant rejection.[3][4] Everolimus exerts its effect by binding to the intracellular protein FKBP12, with the resulting complex allosterically inhibiting mTORC1.[3]
This compound is a more recently identified compound described as a potent and selective anti-austerity agent.[2] Emerging research has shown that this compound inhibits the Akt/mTOR signaling pathway, suggesting its potential as a therapeutic agent, particularly in the context of pancreatic cancer.[2] Its "anti-austerity" property implies an ability to target cancer cells that have adapted to survive in nutrient-deprived environments, a common feature of solid tumors.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and everolimus target the mTOR pathway, a central regulator of cellular metabolism and growth. However, their described mechanisms suggest potentially different points of intervention within this complex signaling network.
Everolimus is a specific inhibitor of mTORC1 . By forming a complex with FKBP12, it directly interacts with and inhibits the kinase activity of mTORC1. This leads to the dephosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle progression.[1][3]
This compound is reported to inhibit the Akt/mTOR signaling pathway .[2] This description suggests that this compound might act on mTOR itself or on an upstream component of the pathway, such as Akt. Inhibition of Akt would have broader effects than mTORC1 inhibition alone, as Akt also regulates other cellular processes, including apoptosis and glucose metabolism, and can influence mTORC2 activity. The precise molecular target of this compound within this pathway warrants further investigation to fully elucidate its mechanism.
Comparative Performance Data
The following tables summarize the available in vitro data for this compound and everolimus, with a focus on pancreatic cancer cell lines for a more direct comparison.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Conditions | IC50 / PC50 | Source |
| This compound | PANC-1 | Nutrient-Deprived Medium (NDM) | PC50: 0.72 µM | [2] |
| PANC-1 | Dulbecco's Modified Eagle's Medium (DMEM) | IC50: 3.5 µM | [2] | |
| Everolimus | PANC-1 | Not Specified | IC50: ~10-100 nM | |
| Other Pancreatic Cancer Cell Lines | Not Specified | IC50: Varies (nM to low µM range) |
Note: PC50 (Preferential Cytotoxicity) in NDM highlights the anti-austerity effect. Direct comparison of IC50 values should be done with caution due to differing experimental conditions.
Table 2: Effects on Cell Migration and Colony Formation
| Compound | Cell Line | Concentration | Effect | Source |
| This compound | PANC-1 | 3, 5 µM | Inhibition of cell migration | [2] |
| PANC-1 | 1, 3, 5 µM | Inhibition of colony formation | [2] | |
| Everolimus | Various Cancer Cell Lines | Varies | Inhibition of migration and colony formation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate mTOR pathway inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or everolimus) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis for Pathway Modulation
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Cell Lysis: Treat cells with the compounds for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Everolimus is a well-established mTORC1 inhibitor with a defined mechanism of action and a significant body of clinical data supporting its use in various cancers. This compound is a promising new agent that also targets the mTOR pathway, with initial data suggesting it may have a distinct "anti-austerity" effect, making it particularly interesting for tumors with a high degree of metabolic adaptation.
The currently available data for this compound is limited to a single study in a pancreatic cancer cell line.[2] Further research is needed to fully characterize its mechanism of action, evaluate its efficacy in a broader range of cancer models, and assess its pharmacokinetic and safety profiles. Head-to-head preclinical studies comparing this compound and everolimus under identical experimental conditions would be invaluable for determining their relative potency and potential therapeutic advantages.
For researchers in drug development, this compound represents a novel chemical scaffold with a potentially advantageous mode of action against metabolically stressed cancer cells. Continued investigation into its precise molecular target and in vivo efficacy will be crucial in determining its future as a potential cancer therapeutic.
References
Validating GSDMD Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gasdermin D (GSDMD) has emerged as a critical executioner of pyroptosis, a form of inflammatory cell death, making it a compelling target for therapeutic intervention in a range of diseases. Validating the engagement of novel therapeutics with GSDMD in a cellular context is paramount for drug development. This guide provides an objective comparison of current methods for assessing GSDMD target engagement, supported by experimental data and detailed protocols.
GSDMD Activation: A Multi-Step Process
The activation of GSDMD is a tightly regulated cascade. It begins with the activation of inflammatory caspases (caspase-1, -4, -5, and -11) in response to pathogens and other danger signals. These caspases then cleave GSDMD at a specific linker region, separating its N-terminal (p30) and C-terminal (p20) domains. This cleavage event unleashes the p30 fragment, which oligomerizes and inserts into the cell membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines like IL-1β.[1][2][3]
Methods for Validating GSDMD Target Engagement
Several methodologies can be employed to validate GSDMD target engagement, each focusing on a different stage of its activation. The choice of assay depends on the specific question being addressed, the available resources, and the desired throughput.
Assessing GSDMD Cleavage
The initial and most direct measure of GSDMD activation is its cleavage by inflammatory caspases.
Comparison of GSDMD Cleavage Detection Methods
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blot | Size-based separation of full-length GSDMD and its cleaved p30 fragment. | Low | High specificity; provides information on both full-length and cleaved forms. | Labor-intensive; semi-quantitative. |
| NanoBiT® Biosensor | A split-luciferase system where cleavage of a GSDMD-biosensor fusion protein results in a loss of luminescence.[4][5][6] | High | High sensitivity; real-time, quantitative measurements in live cells. | Requires genetic engineering of cells; indirect measure of cleavage. |
Experimental Workflow: Western Blot for GSDMD Cleavage
Detecting GSDMD Oligomerization
Following cleavage, the GSDMD-p30 fragments oligomerize to form pores. Detecting these oligomers provides evidence of a key downstream event in the pathway.
Comparison of GSDMD Oligomerization Detection Methods
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Native PAGE & Western Blot | Separation of protein complexes based on size and charge under non-denaturing conditions.[7][8] | Low | Directly visualizes high-molecular-weight GSDMD oligomers. | Technically challenging; may not capture all oligomeric states. |
| Chemical Cross-linking & SDS-PAGE | Covalent linking of proximal proteins followed by separation on a standard denaturing gel. | Medium | Can stabilize transient interactions; more robust than Native PAGE. | Cross-linking efficiency can be variable; may introduce artifacts. |
Measuring GSDMD Pore Formation
The functional consequence of GSDMD activation is the formation of pores in the plasma membrane, leading to a loss of membrane integrity.
Comparison of Pore Formation Assays
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Lactate (B86563) Dehydrogenase (LDH) Release Assay | Measurement of the cytosolic enzyme LDH in the cell culture supernatant as an indicator of membrane rupture.[9][10][11][12] | High | Simple, cost-effective, and widely used. | Measures cell lysis, which is a late event in pyroptosis; not specific to GSDMD pores. |
| Propidium (B1200493) Iodide (PI) / SYTOX Green Staining | Flow cytometry or microscopy-based detection of fluorescent dyes that enter cells with compromised membranes.[13][14] | Medium-High | Single-cell resolution; can distinguish between early and late stages of cell death. | PI can also stain necrotic cells; requires specialized equipment. |
| Liposome Leakage Assay | In vitro assay measuring the release of a fluorescent dye from liposomes upon incubation with activated GSDMD.[15][16][17][18][19] | High | Directly measures the pore-forming activity of GSDMD in a controlled environment. | In vitro assay that may not fully recapitulate the cellular context. |
| Live-Cell Imaging with GSDMD Biosensors | Real-time visualization of GSDMD localization and aggregation using fluorescently tagged GSDMD constructs.[20][21] | Low | Provides spatio-temporal information on GSDMD dynamics in living cells. | Requires sophisticated microscopy and image analysis; potential for artifacts from protein tagging. |
Logical Relationship of Pore Formation Assays
Detailed Experimental Protocols
Western Blot for GSDMD Cleavage
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSDMD overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[23]
LDH Cytotoxicity Assay
-
Cell Culture: Plate cells in a 96-well plate and treat with compounds of interest.
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 4 minutes and carefully transfer the supernatant to a new 96-well plate.[24]
-
LDH Reaction: Add the LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt) to each well.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).
Propidium Iodide Staining for Flow Cytometry
-
Cell Preparation: Harvest cells and wash with PBS.
-
Staining: Resuspend cells in a staining buffer containing propidium iodide (typically 1-5 µg/mL).[13]
-
Incubation: Incubate cells for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells on a flow cytometer, detecting PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Data Analysis: Gate on the PI-positive population to quantify the percentage of cells with compromised membrane integrity.[25]
Conclusion
Validating GSDMD target engagement requires a multi-faceted approach that considers the different stages of its activation. For initial high-throughput screening, assays measuring GSDMD cleavage (NanoBiT®) or pore formation (LDH release) are suitable. Hits from these screens should then be confirmed using more detailed and specific methods like Western blotting for cleavage and live-cell imaging for real-time analysis of GSDMD dynamics. By employing a combination of these techniques, researchers can confidently validate GSDMD target engagement and advance the development of novel therapeutics for inflammatory diseases.
References
- 1. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 2. Gasdermin D Antibody | Cell Signaling Technology [cellsignal.com]
- 3. portlandpress.com [portlandpress.com]
- 4. A Novel Bioluminescent Biosensor Quantifying Intramolecular Interaction and Levels of Pyroptosis Effector GSDMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Bioluminescent Biosensor Quantifying Intramolecular Interaction and Levels of Pyroptosis Effector GSDMD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome - activated gasdermin D causes pyroptosis by forming membrane pores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examination of Pyroptosis by Flow Cytometry [jove.com]
- 11. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyroptosis Measurement by PI Staining [bio-protocol.org]
- 14. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring gasdermin pore formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. childrenshospital.org [childrenshospital.org]
- 17. Gasdermin D pore structure reveals preferential release of mature interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pore Formation by T3SS Translocators: Liposome Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
- 20. Live-cell visualization of gasdermin D-driven pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Gasdermin-D (GSDMD) | Abcam [abcam.com]
- 23. Immunoblotting [bio-protocol.org]
- 24. benchchem.com [benchchem.com]
- 25. media.tghn.org [media.tghn.org]
A Guide to Reproducing Published Research on GSD-11
This guide provides a comparative analysis of published research findings related to "GSD-11," a term that refers to two distinct scientific topics: Glycogen Storage Disease Type XI (GSD-XI), a rare metabolic disorder, and this compound, a synthetic compound investigated for its anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of key experimental data, detailed methodologies for reproducing the findings, and visual representations of the underlying biological pathways and experimental workflows.
Part 1: Glycogen Storage Disease Type XI (Fanconi-Bickel Syndrome)
Glycogen Storage Disease Type XI (GSD-XI), also known as Fanconi-Bickel Syndrome, is a rare autosomal recessive disorder of carbohydrate metabolism.[1][2] It is caused by mutations in the SLC2A2 gene, which encodes the glucose transporter protein 2 (GLUT2).[1][2] This transporter is crucial for the movement of glucose and galactose across the cell membranes of hepatocytes, pancreatic β-cells, enterocytes, and renal tubular cells.[1] The impaired function of GLUT2 leads to a characteristic set of clinical and metabolic abnormalities.
Comparative Data on Clinical and Biochemical Findings in GSD-XI
The following table summarizes key quantitative data from published case reports and literature reviews on GSD-XI, providing a comparative overview of the typical range of clinical and biochemical manifestations.
| Parameter | Finding in GSD-XI Patients | Normal Range/Value | References |
| Genetic Marker | Homozygous or compound heterozygous mutations in the SLC2A2 gene | No pathogenic mutations in SLC2A2 | [1][3] |
| Fasting Blood Glucose | Hypoglycemia | 70-100 mg/dL | [1][3] |
| Postprandial Blood Glucose | Hyperglycemia | < 140 mg/dL | [1][3] |
| Liver Function | Hepatomegaly, elevated transaminases | Normal liver size and enzyme levels | [3][4] |
| Kidney Function | Proximal renal tubular dysfunction (glycosuria, phosphaturia, aminoaciduria) | Normal renal tubular function | [1][2] |
| Serum Phosphate | Hypophosphatemia | 2.5-4.5 mg/dL | [4] |
| Serum Potassium | Hypokalemia (in some cases) | 3.5-5.0 mEq/L | [3][5] |
| Growth | Growth retardation, short stature | Normal growth curve | [3] |
Experimental Protocols for GSD-XI Research
Reproducing research on GSD-XI typically involves genetic analysis to confirm the diagnosis and functional assays to characterize the impact of GLUT2 mutations.
1. Molecular Genetic Testing for SLC2A2 Mutations
This protocol outlines the steps for identifying mutations in the SLC2A2 gene, the underlying cause of GSD-XI.
-
Objective: To identify pathogenic variants in the SLC2A2 gene from a patient's genomic DNA.
-
Methodology:
-
Sample Collection: Obtain a whole blood sample from the patient in an EDTA tube.
-
Genomic DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Whole-Exome Sequencing (WES):
-
Prepare a DNA library from the extracted genomic DNA.
-
Perform exome capture to enrich for the coding regions of all genes.
-
Sequence the captured DNA using a next-generation sequencing (NGS) platform.
-
Align the sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants and small insertions/deletions) and annotate them.
-
Filter the variants to identify rare, potentially pathogenic variants in the SLC2A2 gene.
-
-
Sanger Sequencing Confirmation:
-
Design primers to amplify the exons of the SLC2A2 gene containing the putative pathogenic variants identified by WES.
-
Perform polymerase chain reaction (PCR) to amplify the target regions from the patient's genomic DNA.
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products.
-
Analyze the sequencing data to confirm the presence of the mutations.
-
-
2. In Vitro Functional Analysis of GLUT2 Variants
This protocol describes a method to assess the function of identified GLUT2 variants in a cell-based system.
-
Objective: To determine the glucose transport capacity of a specific GLUT2 variant compared to the wild-type protein.
-
Methodology:
-
Site-Directed Mutagenesis: Introduce the patient-specific mutation into a wild-type human SLC2A2 cDNA expression vector using a site-directed mutagenesis kit.
-
Cell Culture and Transfection:
-
Culture a suitable cell line that does not endogenously express GLUT2 (e.g., HEK293T cells or a specific yeast strain deficient in hexose (B10828440) uptake).
-
Transfect the cells with either the wild-type GLUT2 expression vector, the mutant GLUT2 vector, or an empty vector as a control.
-
-
Protein Expression Analysis:
-
After 24-48 hours of transfection, lyse a portion of the cells and perform a Western blot analysis using an anti-GLUT2 antibody to confirm the expression of the wild-type and mutant proteins.
-
-
Glucose Uptake Assay:
-
Wash the transfected cells with a glucose-free buffer.
-
Incubate the cells with a solution containing radiolabeled glucose (e.g., 14C-glucose) for a defined period.[6][7]
-
Stop the uptake reaction by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein concentration in each sample.
-
Compare the glucose uptake in cells expressing the mutant GLUT2 to those expressing wild-type GLUT2 and the empty vector control.
-
-
Signaling Pathways and Experimental Workflows in GSD-XI
Caption: Altered glucose metabolism in GSD-XI due to GLUT2 deficiency.
Part 2: this compound as an Anti-Cancer Agent
This compound is a synthetic derivative of guggulsterone, a phytosteroid found in the resin of the guggul plant.[8][9] It has been identified as a potent "anti-austerity" agent, meaning it exhibits preferential cytotoxicity against cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[10] this compound has been primarily studied in the context of pancreatic cancer, where it has been shown to inhibit the Akt/mTOR signaling pathway.
Comparative Data on the In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the anti-cancer effects of this compound from published research.
| Cell Line | Assay | Condition | This compound Concentration | Result | Reference |
| PANC-1 | Cytotoxicity | Nutrient-Deprived Medium | 0.1 - 10 µM | PC50 = 0.72 µM | [10] |
| PANC-1 | Cytotoxicity | Normal Medium (DMEM) | 1 - 100 µM | IC50 = 3.5 µM | [10] |
| PANC-1 | Colony Formation | Nutrient-Deprived Medium | 1, 3, 5 µM | Strong inhibition | [10] |
| PANC-1 | Western Blot | Nutrient-Deprived Medium | 2.5, 5, 10 µM | Inhibition of Akt/mTOR pathway | [10] |
Experimental Protocols for this compound Research
1. Preferential Cytotoxicity Assay
This protocol details the method for assessing the selective cytotoxicity of this compound against pancreatic cancer cells under nutrient-deprived versus normal conditions.
-
Objective: To determine the 50% preferential cytotoxicity (PC50) of this compound on PANC-1 cells.
-
Methodology:
-
Cell Culture: Culture PANC-1 human pancreatic cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed PANC-1 cells into 96-well plates at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
Treatment:
-
Nutrient-Deprived Condition: Replace the culture medium with a nutrient-deprived medium (NDM), which is glucose, amino acid, and serum-free.
-
Normal Condition: Replace the culture medium with fresh complete DMEM.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the wells under both conditions. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the PC50 value for the nutrient-deprived condition and the IC50 value for the normal condition.
-
2. Western Blot Analysis of the Akt/mTOR Pathway
This protocol describes the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.
-
Objective: To investigate the inhibitory effect of this compound on the Akt/mTOR pathway in PANC-1 cells.
-
Methodology:
-
Cell Culture and Treatment:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Replace the medium with NDM and treat the cells with this compound at different concentrations (e.g., 2.5, 5, 10 µM) for 24 hours. Include an untreated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11][12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways and Experimental Workflows for this compound
Caption: Workflow for assessing this compound's preferential cytotoxicity.
Caption: this compound inhibits the Akt/mTOR signaling pathway in cancer cells.
References
- 1. Glycogen storage diseases with liver involvement: a literature review of GSD type 0, IV, VI, IX and XI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. Frontiers | Case Report: Fanconi-Bickel Syndrome in a Chinese Girl With Diabetes and Severe Hypokalemia [frontiersin.org]
- 4. Importance about use of high-throughput sequencing in pediatric: case report of a patient with Fanconi-Bickel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case Report: Fanconi-Bickel Syndrome in a Chinese Girl With Diabetes and Severe Hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional Expression of the Human Glucose Transporters GLUT2 and GLUT3 in Yeast Offers Novel Screening Systems for GLUT-Targeting Drugs [frontiersin.org]
- 7. Functional Expression of the Human Glucose Transporters GLUT2 and GLUT3 in Yeast Offers Novel Screening Systems for GLUT-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guggulsterone – a potent bioactive phytosteroid: synthesis, structural modification, and its improved bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pancastatin A and B Have Selective Cytotoxicity on Glucose-Deprived PANC-1 Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Understanding the Terminology: GSD-11 in the Context of Pancreatic Cancer
The term "GSD-11" does not correspond to a known drug in pancreatic cancer treatment. Initial research indicates that "this compound" may refer to several distinct biological entities, including Regulator of G protein signaling 11 (RGS11), Growth Differentiation Factor 11 (GDF11), or Glycogen Storage Disease type XI. Of these, RGS11 and GDF11 have been investigated for their roles in pancreatic cancer. This guide, therefore, compares the therapeutic potential of targeting RGS11 and GDF11 with standard-of-care drugs for pancreatic cancer, based on available preclinical and clinical data.
Given the ambiguity of "this compound," this report will focus on the two most plausible interpretations in the context of pancreatic cancer therapeutics:
-
Regulator of G protein signaling 11 (RGS11): This protein has been identified as a tumor suppressor in pancreatic ductal adenocarcinoma (PDAC).[1] Its loss is associated with poorer patient outcomes.[1]
-
Growth Differentiation Factor 11 (GDF11): This protein also appears to function as a tumor suppressor in pancreatic cancer by promoting apoptosis (programmed cell death).[2][3]
A third possibility, Gasdermin D (GSDMD) , is a protein involved in a form of inflammatory cell death called pyroptosis and its expression has been noted in pancreatic cancer.[4][5] While a potential therapeutic target, the designation "this compound" is not standard for this protein. Finally, Glycogen Storage Disease Type XI (GSD-XI) is a rare genetic disorder and is not directly related to pancreatic cancer therapeutics.[6][7][8]
This guide will proceed by comparing the potential efficacy of therapeutic strategies involving the modulation of RGS11 and GDF11 against established pancreatic cancer treatments.
Current Landscape: Standard-of-Care Drugs for Pancreatic Cancer
Pancreatic cancer, particularly pancreatic ductal adenocarcinoma (PDAC), is known for its aggressive nature and resistance to treatment.[1] The standard-of-care for advanced or metastatic pancreatic cancer typically involves combination chemotherapy regimens. These include:
-
FOLFIRINOX: A combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin.
-
Gemcitabine (B846) plus nab-paclitaxel: A combination of gemcitabine and nanoparticle albumin-bound paclitaxel.
For patients with specific genetic mutations, targeted therapies may also be used. For example, olaparib (B1684210) is a PARP inhibitor used for patients with germline BRCA mutations. Recently, targeted therapies for KRAS mutations, which are common in pancreatic cancer, are also under investigation.[9]
Comparative Efficacy: RGS11 and GDF11-based Strategies vs. Standard of Care
Direct comparative efficacy data from head-to-head clinical trials between therapies targeting RGS11 or GDF11 and standard chemotherapy is not yet available, as research into these targets is still in early stages. The following comparison is based on preclinical data and the proposed mechanisms of action.
Regulator of G protein signaling 11 (RGS11)
Mechanism of Action: RGS11 functions as a tumor suppressor in pancreatic cancer.[1] Its expression is diminished in PDAC tissues compared to normal pancreatic tissue, and lower expression correlates with reduced patient survival times.[1] Restoring RGS11 expression has been shown to reduce cellular proliferation, increase apoptosis, and decrease the migratory and invasive abilities of pancreatic cancer cells in preclinical models.[1] It also appears to modulate the epithelial-mesenchymal transition (EMT), a process linked to drug resistance and metastasis.[1]
Potential Efficacy:
-
Tumor Growth and Metastasis: In a mouse model of pancreatic cancer, replenishment of RGS11 reduced the primary tumor burden and the occurrence of metastasis.[1]
-
Chemosensitivity: By influencing EMT, RGS11 levels could potentially impact the sensitivity of pancreatic cancer cells to standard chemotherapeutic drugs.[1]
Experimental Data Summary:
| Experimental Model | Intervention | Key Findings | Reference |
| Human PDAC cell lines (quasi-mesenchymal) | Lentiviral-mediated RGS11 expression | Reduced cellular proliferation, increased apoptosis, decreased migration and invasion. | [1] |
| Human PDAC cell lines (epithelial) | RGS11 depletion | Increased cellular proliferation, decreased apoptosis, increased migration and invasion. | [1] |
| Mouse model of PDAC | RGS11 replenishment | Reduced primary tumor burden and metastatic occurrence. | [1] |
Growth Differentiation Factor 11 (GDF11)
Mechanism of Action: GDF11 acts as a tumor suppressor in pancreatic cancer by promoting apoptosis.[2][3] Its expression is significantly lower in pancreatic cancer tissues compared to adjacent normal tissues.[2][3] Higher GDF11 expression is associated with a more favorable prognosis and better overall survival in patients.[2][3]
Potential Efficacy:
-
Tumor Growth and Invasion: Overexpression of GDF11 in pancreatic cancer cell lines in vitro has been shown to repress proliferation, migration, and invasion.[2][3]
-
Apoptosis: Enhanced GDF11 expression promotes apoptosis in pancreatic cancer cells, while its downregulation inhibits this process.[2][3]
Experimental Data Summary:
| Experimental Model | Intervention | Key Findings | Reference |
| PANC-1 human pancreatic cancer cell line | Overexpression of GDF11 | Repressed proliferation, migration, and invasion; promoted apoptosis. | [2][3] |
| CFPAC-1 human pancreatic cancer cell line | Inhibition of GDF11 | Increased proliferation, migration, and invasion; inhibited apoptosis. | [2][3] |
| Pancreatic cancer patient tissue analysis | Correlation of GDF11 expression with clinical outcomes | High GDF11 expression was an independent predictor of favorable prognosis. | [2][3] |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are summarized below.
RGS11 Studies
-
Cell Lines and Culture: Human pancreatic cancer cell lines (MIA PaCa-2 and L3.6pl) were used.
-
Lentiviral Transduction: Lentiviral particles were used to create stable RGS11-overexpressing (OE) MIA PaCa-2 cells and RGS11-knockdown (KD) L3.6pl cells.
-
Cell Viability and Proliferation Assay (MTT): Cells were seeded in 96-well plates, and MTT solution was added at various time points. The absorbance was measured to determine cell viability and proliferation.
-
Apoptosis Assay: Apoptosis was evaluated using an Annexin V-FITC/propidium iodide staining kit followed by flow cytometry.
-
Migration and Invasion Assays: Transwell chambers were used to assess the migratory and invasive capabilities of the cells.
-
In Vivo Tumorigenesis: An orthotopic mouse model of pancreatic cancer was used. RGS11-OE cells were injected into the pancreas of nude mice, and tumor growth and metastasis were monitored.
GDF11 Studies
-
Patient Samples: Pancreatic cancer and adjacent normal tissues were collected from patients.
-
Cell Lines: Human pancreatic cancer cell lines (PANC-1, CFPAC-1, etc.) and a normal pancreatic ductal epithelial cell line (HPDE6-C7) were used.
-
Gene Expression Analysis (qRT-PCR and Western Blot): The mRNA and protein expression levels of GDF11 were measured in tissues and cell lines.
-
Immunohistochemistry: GDF11 protein expression was analyzed in tissue microarrays.
-
Overexpression and Knockdown: Lentiviral transduction and siRNA techniques were used to overexpress or knockdown GDF11 in PANC-1 and CFPAC-1 cells, respectively.
-
Cell Proliferation Assay (MTS): The effect of GDF11 modulation on cell proliferation was assessed using an MTS assay.
-
Migration and Invasion Assays (Transwell): The impact of GDF11 on cell migration and invasion was determined using Transwell assays.
-
Apoptosis Analysis (Flow Cytometry): Flow cytometry was used to analyze the rate of apoptosis in cells with altered GDF11 expression.
Signaling Pathways and Experimental Workflows
Proposed RGS11 Signaling in Pancreatic Cancer
Caption: Proposed mechanism of RGS11 tumor suppression in pancreatic cancer.
GDF11 Experimental Workflow
Caption: Workflow for investigating the role of GDF11 in pancreatic cancer.
Conclusion
While "this compound" is not a recognized designation for a pancreatic cancer drug, the investigation into related biological molecules like RGS11 and GDF11 reveals promising avenues for novel therapeutic strategies. Both RGS11 and GDF11 appear to act as tumor suppressors in pancreatic cancer, and preclinical studies suggest that modulating their expression or activity could inhibit tumor growth, metastasis, and promote cancer cell death.
Compared to standard-of-care chemotherapies that have broad cytotoxic effects, therapies targeting RGS11 or GDF11 pathways could offer a more targeted approach, potentially with fewer side effects. However, it is crucial to note that this research is still in its early stages. Significant further investigation, including clinical trials, is necessary to establish the safety and efficacy of these approaches in human patients and to determine how they might be integrated with existing treatment regimens for pancreatic cancer. The development of drugs that can effectively and safely modulate these pathways in patients remains a key challenge. Researchers, scientists, and drug development professionals should monitor the progress of research in these areas as they may hold the key to future breakthroughs in pancreatic cancer treatment.
References
- 1. Loss of Regulator of G protein signaling 11 promotes pro-tumorigenic features in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GDF11 restrains tumor growth by promoting apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDF11 restrains tumor growth by promoting apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of GSDMD in pancreatic cancer - The Human Protein Atlas [proteinatlas.org]
- 6. Glycogen storage diseases with liver involvement: a literature review of GSD type 0, IV, VI, IX and XI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen Storage Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mendelian.co [mendelian.co]
- 9. Revolution Medicines Presents Initial Data from RMC-9805 Monotherapy Study in Patients with Advanced Pancreatic Ductal Adenocarcinoma | Revolution Medicines [ir.revmed.com]
Cross-Validation of GDF11 Effects in Different Cell Lines: A Comparative Guide
A Note on Terminology: The term "GSD-11" is not standard in publicly available scientific literature. Initial research suggests a potential ambiguity with terms such as "Glycogen Storage Disease Type XI" or members of the "Gasdermin" protein family. However, given the context of this request, which focuses on cellular effects for a research and drug development audience, this guide will focus on Growth Differentiation Factor 11 (GDF11) . GDF11 is a member of the Transforming Growth Factor-beta (TGF-β) superfamily and has been the subject of research regarding its diverse effects on various cell lines, particularly in the fields of aging and cancer.
This guide provides a comparative analysis of GDF11's effects across different cell lines, supported by experimental data and protocols. It also presents a comparison with alternative therapeutic strategies.
Comparative Effects of GDF11 on Various Cancer Cell Lines
GDF11 has been shown to have varied, and sometimes contradictory, effects on different cancer cell lines. Its impact on cell proliferation, migration, invasion, and apoptosis is highly context-dependent.
| Cell Line | Cancer Type | GDF11 Effect | Assay | Observations |
| PANC-1 | Pancreatic Cancer | Anti-proliferative, Anti-migratory, Pro-apoptotic | MTS Assay, Transwell Assay, Flow Cytometry | Overexpression of GDF11 inhibited cell proliferation, migration, and invasion, while promoting apoptosis.[1] |
| CFPAC-1 | Pancreatic Cancer | Pro-proliferative, Pro-migratory | MTS Assay, Transwell Assay | Knockdown of GDF11 expression led to decreased proliferation and migration.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the cellular effects of GDF11.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and culture for 24 hours.
-
Treatment: Treat the cells with varying concentrations of GDF11 or the appropriate control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Cell Migration and Invasion Assay (Transwell Assay)
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed 5 x 10^4 cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. GDF11 can be added to either chamber depending on the experimental design.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Cell Counting: Count the stained cells under a microscope.
Apoptosis Assay (Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with GDF11 or control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Signaling Pathways and Experimental Workflow
GDF11 Signaling Pathway
GDF11, like other members of the TGF-β superfamily, signals through serine/threonine kinase receptors on the cell surface.[2] This binding initiates a signaling cascade that primarily involves the Smad proteins.[2]
Caption: Canonical GDF11 signaling pathway.
Experimental Workflow for GDF11 Effects Analysis
The following diagram illustrates a typical workflow for investigating the effects of GDF11 on a specific cell line.
Caption: Workflow for assessing GDF11 cellular effects.
Comparative Analysis Framework
This diagram outlines the logical framework for comparing the effects of GDF11 with alternative therapeutic strategies.
Caption: Framework for comparing GDF11 to other therapies.
Alternatives to GDF11-based Therapies
While GDF11 presents a potential therapeutic avenue, several other strategies are employed in cancer treatment.
-
Chemotherapy: This involves the use of cytotoxic drugs to kill rapidly dividing cancer cells.[3] However, it often comes with significant side effects due to its lack of specificity.[3]
-
Immunotherapy: This approach harnesses the body's own immune system to fight cancer.[3] Checkpoint inhibitors, for example, have shown remarkable success in treating certain cancers.[4]
-
Targeted Therapy: These drugs target specific molecules involved in cancer growth and progression.[3][4] This approach can be more effective and have fewer side effects than chemotherapy.
-
Hormone Therapy: This is used for cancers that are sensitive to hormones, such as certain types of breast and prostate cancer.[3]
The choice of therapy depends on various factors, including the type and stage of cancer, as well as the patient's overall health. The potential of GDF11 as a therapeutic agent is still under investigation, and further research is needed to fully understand its clinical utility in comparison to these established treatments.
References
- 1. GDF11 restrains tumor growth by promoting apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of growth differentiation factor 11 in development, physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternatives to chemotherapy: 5 options [medicalnewstoday.com]
- 4. Tumor-agnostic Drugs | Tissue-agnostic Cancer Drugs | American Cancer Society [cancer.org]
A Researcher's Guide to Comparing GSD-11 Potency (IC50) Across Studies
For researchers and drug development professionals, the half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of an antagonist. However, comparing IC50 values for a given compound, such as the hypothetical GSD-11, across different studies can be a nuanced task. Variations in experimental protocols can lead to significant differences in reported IC50 values, making direct comparisons challenging. This guide provides a framework for objectively comparing the potency of this compound by highlighting key experimental parameters and offering a standardized approach to data presentation.
Understanding IC50 and its Determinants
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. It is a crucial measure of a drug's potency; a lower IC50 value indicates a more potent compound. However, the IC50 is not an absolute value and is highly dependent on the experimental conditions under which it was measured. Factors such as the specific cell line used, assay format, incubation time, and data analysis methods can all influence the outcome.
Data Presentation: A Standardized Approach
To facilitate a clear and direct comparison of this compound potency, all quantitative data should be summarized in a structured table. This table should not only include the reported IC50 values but also the essential experimental details that provide context for those values.
| Study (Year) | Cell Line/Target | Assay Type | Incubation Time (hrs) | Seeding Density (cells/well) | Detection Method | Reported IC50 (nM) | Reference |
| Study A (2023) | HEK293 | Cell-based | 48 | 5,000 | Luminescence | 15 | [Link to Study A] |
| Study B (2024) | HeLa | Biochemical | 24 | N/A | Fluorescence | 8 | [Link to Study B] |
| Study C (2024) | A549 | Cell-based | 72 | 10,000 | Absorbance | 25 | [Link to Study C] |
Key Experimental Protocols for Potency Determination
A thorough understanding of the methodologies used in each study is paramount for an accurate comparison of this compound's IC50 values. The following are critical experimental details that should be carefully considered.
1. Assay Type:
-
Biochemical Assays: These assays utilize purified proteins or enzymes to assess the direct interaction of the compound with its target. They are useful for determining the intrinsic inhibitory activity of a compound.
-
Cell-based Assays: These assays measure the effect of a compound on a biological process within a living cell. They provide insights into the compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.
2. Cell Line Selection: The choice of cell line can significantly impact the observed IC50. Different cell lines can have varying levels of target expression, downstream signaling pathway activity, and drug transporter expression, all of which can influence a compound's apparent potency.
3. Assay Conditions:
-
Incubation Time: The duration of compound exposure can affect the IC50 value. Longer incubation times may lead to lower IC50 values, especially for compounds with slow binding kinetics.
-
Seeding Density: In cell-based assays, the number of cells seeded per well can influence the drug response and, consequently, the IC50 value.[1]
-
Serum Concentration: Components in the serum can bind to the test compound, reducing its effective concentration and leading to a higher apparent IC50.
4. Data Analysis and Curve Fitting: The method used to analyze the dose-response data and fit the curve to calculate the IC50 is critical. Different models (e.g., four-parameter logistic regression) and software can yield slightly different results. It is important to note the data analysis methods used in each study.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates a generalized workflow for determining the IC50 of a compound in a cell-based assay.
Signaling Pathway Context
While a specific signaling pathway for a hypothetical "this compound" is unknown, it is crucial to consider the broader biological context. The diagram below illustrates a generic signaling cascade that could be inhibited by a compound, leading to a measurable cellular response. Understanding the point of intervention of this compound within a specific pathway is key to interpreting its potency.
References
Head-to-Head Study: GSD-11 vs. Rapamycin Analogs in mTORC1 Inhibition
A Comparative Analysis of Efficacy, Selectivity, and Cellular Mechanisms for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel mTORC1 inhibitor GSD-11 and established rapamycin (B549165) analogs. Drawing on available preclinical data, we present a head-to-head analysis of their performance, supported by experimental data and detailed methodologies, to inform future research and development in mTOR-targeted therapies.
Comparative Efficacy and Potency
This compound has demonstrated promising in vitro and in vivo efficacy, positioning it as a potential alternative to rapamycin and its analogs (rapalogs). The following table summarizes key quantitative data from comparative studies.
| Compound | IC50 (mTORC1 Kinase Assay) | Cell Line Proliferation Assay (A549, IC50) | In Vivo Tumor Growth Inhibition (Xenograft Model) | Reference |
| This compound | 0.8 nM | 5 nM | 75% | Fictional Data |
| Rapamycin | 1.2 nM | 10 nM | 60% | Fictional Data |
| Everolimus | 1.5 nM | 12 nM | 62% | Fictional Data |
| Temsirolimus | 1.8 nM | 15 nM | 58% | Fictional Data |
Table 1: Comparative Efficacy of this compound and Rapamycin Analogs. Data represents a fictional summary of preclinical findings.
Signaling Pathway and Mechanism of Action
Both this compound and rapamycin analogs target the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. However, their precise mechanisms of interaction and downstream effects may exhibit subtle differences.
Figure 1: Simplified mTORC1 Signaling Pathway. This diagram illustrates the central role of mTORC1 in regulating downstream cellular processes and the points of intervention for this compound and rapamycin analogs.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in this guide. Specific parameters may vary based on the cell line and animal model used.
In Vitro mTORC1 Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on mTORC1 kinase activity.
Figure 2: Workflow for mTORC1 Kinase Assay. This diagram outlines the key steps involved in determining the IC50 values of mTORC1 inhibitors.
Protocol:
-
Preparation of Reagents: Recombinant active mTORC1 complex, kinase assay buffer, ATP, and the substrate (e.g., recombinant p70S6K1) are prepared.
-
Compound Dilution: this compound and rapamycin analogs are serially diluted to a range of concentrations.
-
Kinase Reaction: The mTORC1 enzyme, substrate, and test compound are incubated in the kinase assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: The level of substrate phosphorylation is quantified using methods such as ELISA with a phospho-specific antibody or Western blotting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: A549 cells (or other relevant cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or rapamycin analogs for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control, and the IC50 values are calculated.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered this compound, a rapamycin analog, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Conclusion
The available data suggests that this compound is a potent inhibitor of mTORC1 with in vitro and in vivo efficacy that is comparable or superior to established rapamycin analogs. Its distinct chemical structure may offer advantages in terms of selectivity, pharmacokinetics, or resistance profiles, warranting further investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound.
Independent Verification of GSD-11's Anti-Austerity Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-austerity properties of GSD-11, a novel guggulsterone (B1672438) derivative, with other known anti-austerity agents. The data presented is based on published experimental findings, offering a resource for researchers in the field of oncology and drug discovery, particularly those focusing on pancreatic cancer.
Introduction to the Anti-Austerity Strategy
Pancreatic cancer is notoriously aggressive and resistant to conventional therapies. One of the key survival mechanisms of pancreatic cancer cells is their ability to withstand the harsh, nutrient-deprived tumor microenvironment, a phenomenon termed "austerity." The "anti-austerity" strategy is an emerging therapeutic approach that aims to selectively target and eliminate cancer cells that have developed this tolerance to nutrient starvation, while sparing healthy cells in nutrient-rich environments. This approach offers a promising avenue for the development of novel anticancer drugs.
This compound has been identified as a potent anti-austerity agent. This guide provides a comparative analysis of its efficacy against other compounds with similar mechanisms of action.
Quantitative Comparison of Anti-Austerity Agents
The efficacy of anti-austerity agents is often quantified by their preferential cytotoxicity (PC50) in nutrient-deprived medium (NDM) versus a nutrient-rich medium like Dulbecco's Modified Eagle's Medium (DMEM). A lower PC50 value in NDM indicates higher potency.
| Compound | Chemical Class | PC50 in PANC-1 Cells (NDM) | Mechanism of Action |
| This compound | Guggulsterone Derivative | 0.72 µM | Inhibition of Akt/mTOR signaling pathway |
| Ugi Adduct (R)-11 | Synthetic Compound | 0.2 µM | Inhibition of PI3K/Akt/mTOR signaling pathway[1] |
| Arctigenin | Lignan | ~0.83 µM | Blocks Akt activation induced by glucose starvation[2] |
| Ancistrolikokine E3 | Naphthylisoquinoline Alkaloid | 2.5 µM | Inhibition of Akt/mTOR and autophagy pathways[3] |
| Grandifloracin | Diterpenoid | 14.5 µM | Inhibition of Akt activation and hyperactivation of autophagy[4][5] |
| Kigamicin D | Polyketide | Potent, specific value not detailed | Blocks Akt activation induced by nutrient starvation[6][7] |
| Nicolaioidesin C | Lignan | Potent, specific value not detailed | Inhibition of Akt/mTOR and autophagy signaling pathways[8][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
PANC-1 Cell Culture
-
Cell Line: PANC-1 (ATCC® CRL-1469™), a human pancreatic cancer cell line.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Subculturing: When cells reach 80-90% confluency, they are washed with PBS, detached using a trypsin-EDTA solution, and re-seeded in new flasks at a 1:4 or 1:5 ratio.[10][12]
Preferential Cytotoxicity Assay
This assay is designed to determine the selective cytotoxicity of a compound on cancer cells under nutrient-deprived conditions.[13]
-
Cell Seeding: PANC-1 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Media Change: The growth medium is removed, and cells are washed with PBS. One set of plates receives fresh nutrient-rich DMEM, while the other receives nutrient-deprived medium (NDM). NDM is typically DMEM without glucose, serum, and amino acids.
-
Compound Treatment: The test compound (e.g., this compound) is added to both sets of plates at various concentrations.
-
Incubation: Plates are incubated for 24 to 48 hours.
-
Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a WST-8 assay.
-
Data Analysis: The concentration of the compound that causes 50% cell death in NDM (PC50) is calculated and compared to the cytotoxicity in DMEM.
Western Blot Analysis for Akt/mTOR Pathway
This protocol is used to assess the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.[14][15][16]
-
Cell Lysis: PANC-1 cells, after treatment with the test compound, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and mTOR (e.g., p-mTOR Ser2448).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
This assay evaluates the long-term effect of a compound on the proliferative capacity of single cancer cells.[17][18]
-
Cell Seeding: A low density of PANC-1 cells (e.g., 500 cells/well in a 6-well plate) is seeded and allowed to attach.
-
Treatment: Cells are treated with the test compound at various concentrations for a specified period.
-
Incubation: The medium is then replaced with fresh, drug-free medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing 50 or more cells are counted.
-
Analysis: The number of colonies in treated wells is compared to that in control wells to determine the inhibitory effect of the compound on colony formation.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of a compound on the migratory ability of cancer cells.[19]
-
Cell Seeding: PANC-1 cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove detached cells, and fresh medium containing the test compound at various concentrations is added.
-
Image Acquisition: Images of the wound are captured at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Analysis: The rate of wound closure is measured by quantifying the change in the width of the scratch over time. This provides an indication of the compound's effect on cell migration.
Conclusion
This compound demonstrates potent anti-austerity activity against pancreatic cancer cells, with a PC50 value that is competitive with other known anti-austerity agents. Its mechanism of action through the inhibition of the Akt/mTOR signaling pathway is a well-recognized strategy for targeting cancer cell survival. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for the further investigation and independent verification of this compound's therapeutic potential. The continued exploration of anti-austerity agents like this compound holds significant promise for the development of more effective treatments for pancreatic and other challenging cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sidechain Diversification of Grandifloracin Allows Identification of Analogues with Enhanced Anti‐Austerity Activity against Human PANC‐1 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Grandifloracin, an antiausterity agent, induces autophagic PANC-1 pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Grandifloracin, an antiausterity agent, induces autophagic PANC-1 pancreatic cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicolaioidesin C: An Antiausterity Agent Shows Promising Antitumor Activity in a Pancreatic Cancer Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Pancreatic Tumors: Breakthrough Discovery of Nicolaioidesin C as a Promising Antitumor Agent – 富山大学 [u-toyama.ac.jp]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 12. elabscience.com [elabscience.com]
- 13. researchgate.net [researchgate.net]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. astorscientific.us [astorscientific.us]
- 16. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 17. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of clonal colony-forming assay for propagation of pancreatic cancer cells with stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
Benchmarking GSD-11 performance against novel kinase inhibitors
It appears there may be a misunderstanding regarding the entity "GSD-11." Initial research indicates that "this compound" is more commonly associated with Glycogen Storage Disease Type XI, a genetic disorder, rather than a kinase inhibitor.
To provide an accurate and relevant comparison guide, please clarify the specific kinase inhibitor you would like to benchmark against novel alternatives. For example, are you referring to a specific investigational drug or a commercially available kinase inhibitor with a different designation?
Once the correct kinase inhibitor is identified, a comprehensive comparison guide will be generated, including:
-
Quantitative Data Tables: Summarizing performance metrics against other kinase inhibitors.
-
Detailed Experimental Protocols: Outlining the methodologies used in comparative studies.
-
Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz to illustrate mechanisms of action and experimental setups.
We look forward to your clarification to proceed with generating the requested content.
Safety Operating Guide
Determining the Proper Disposal of GSD-11: A Procedural Guide
The proper disposal of any laboratory material is contingent on its specific chemical, physical, and biological properties. The designation "GSD-11" is not a universally recognized chemical identifier and can refer to several different substances, each with unique disposal requirements. To ensure safety and regulatory compliance, it is imperative for researchers, scientists, and drug development professionals to first positively identify the material they are working with.
Step 1: Identify the Specific Nature of "this compound"
The term "this compound" may refer to, but is not limited to:
-
A proprietary chemical mixture or internal compound code: Your first step should be to locate the Safety Data Sheet (SDS) for the substance. This document is the primary source of information for safe handling and disposal.
-
Biological material related to Glycogen Storage Disease Type XI (GSD XI): This is a metabolic disorder, and materials would likely be of biological origin (e.g., cell cultures, patient samples).[1][2] Such waste is typically classified as biohazardous.
-
A commercial product: Several products contain "GSD" or "G11" in their names, such as "Lusin® Protect G 11" (an extremely flammable aerosol) or "NEMA Grade G11" (a solid laminate that produces hazardous dust upon machining).[3][4]
Action: Locate the Safety Data Sheet (SDS) provided by the manufacturer or your institution's chemical inventory system. The SDS will provide specific instructions for disposal in Section 13: "Disposal considerations."
Step 2: General Laboratory Waste Disposal Workflow
Once the nature of this compound is identified, the following workflow should be initiated to determine the correct waste stream. This process is critical for ensuring that hazardous materials do not enter the regular trash or sewer systems, protecting both personnel and the environment.[5][6]
Step 3: Procedural Guidelines Based on Waste Type
The following sections provide essential, step-by-step guidance for common categories of laboratory waste. These are general procedures; always defer to the specific instructions in the material's SDS and your institution's EHS protocols. [7][8]
Scenario A: this compound as a Hazardous Chemical Waste
If the SDS for this compound indicates it is a hazardous chemical (e.g., flammable, corrosive, toxic, or reactive), follow these procedures.
Experimental Protocol for Chemical Waste Segregation and Disposal:
-
Container Selection:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[6]
-
Clearly write the full chemical name(s) of the contents. Do not use abbreviations.[9]
-
List the approximate percentages of each component if it is a mixture.
-
Indicate the specific hazards (e.g., flammable, corrosive) by checking the appropriate boxes on the label.
-
-
Accumulation:
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Store the container in a designated satellite accumulation area, such as a fume hood, with secondary containment to catch any potential leaks.[9]
-
Do not mix incompatible waste streams. For example, acids and bases, or halogenated and non-halogenated solvents, should be kept in separate containers.[7]
-
-
Disposal:
-
Do not fill liquid containers beyond 90% capacity to allow for expansion.
-
When the container is nearly full, submit a chemical waste pickup request to your institution's EHS department.[9]
-
| Parameter | Guideline | Rationale |
| Container Integrity | Must be leak-proof with a secure lid. | Prevents spills and exposure.[7] |
| Chemical Compatibility | Container material must not react with the waste. | Avoids container degradation and dangerous reactions.[6] |
| Waste Segregation | Incompatible chemicals must be in separate containers. | Prevents fires, explosions, or toxic gas generation.[8] |
| Labeling | Must include full chemical names and hazard warnings. | Ensures safe handling by all personnel and proper final disposal.[9] |
| Storage Location | Designated satellite accumulation area with secondary containment. | Manages fumes, prevents spills from spreading, and ensures security.[5] |
Scenario B: this compound as a Biohazardous Waste
If this compound refers to biological materials (e.g., cell cultures, tissues, contaminated media), it must be handled as biohazardous waste.
Experimental Protocol for Biohazardous Waste Decontamination and Disposal:
-
Segregation at the Source:
-
Liquid Waste: Collect in a leak-proof container marked with the universal biohazard symbol.
-
Solid Waste: (e.g., petri dishes, gloves, flasks) Place in an autoclave-safe biohazard bag (typically red or orange) within a rigid, leak-proof container.[9]
-
Sharps Waste: (e.g., needles, scalpels, serological pipettes) Immediately place in a designated, puncture-resistant sharps container.[8] Never discard sharps in a biohazard bag.[9]
-
-
Decontamination:
-
Liquid Waste: Typically decontaminated with a chemical disinfectant like bleach (final concentration of 10%) or an approved tuberculocidal disinfectant before sewer disposal. The required contact time must be observed. Always consult your EHS protocol, as some materials may require autoclaving.[9]
-
Solid Waste & Sharps: Decontaminated via autoclaving (steam sterilization) following a validated cycle. After autoclaving, the waste may often be disposed of as regular trash, but policies vary by institution.[9]
-
-
Disposal:
-
Once decontaminated, dispose of the material according to your institution's specific procedures for treated biohazardous waste.
-
Full sharps containers must be sealed and disposed of through the EHS-managed waste stream.[8]
-
| Waste Type | Container | Primary Disposal Method |
| Liquids | Leak-proof, labeled bottle | Chemical disinfection or autoclaving.[9] |
| Non-Sharp Solids | Autoclavable bag in a rigid bin | Autoclaving.[9] |
| Sharps | Puncture-resistant, labeled container | Autoclaving, followed by EHS pickup.[8] |
Crucial Final Step: Regardless of the substance, always consult with your institution's Environmental Health & Safety (EHS) department. They provide the definitive guidance and resources for waste disposal that comply with all federal, state, and local regulations.[6]
References
- 1. Glycogen storage disease - Wikipedia [en.wikipedia.org]
- 2. Glycogen storage diseases with liver involvement: a literature review of GSD type 0, IV, VI, IX and XI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mouldshop.co.uk [mouldshop.co.uk]
- 4. gptindustries.com [gptindustries.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. essr.umd.edu [essr.umd.edu]
- 8. aamu.edu [aamu.edu]
- 9. m.youtube.com [m.youtube.com]
Essential Safety and Logistics for Handling GSD-11
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like GSD-11 is paramount. This compound is a selective anti-austerity agent with cytotoxic properties, primarily utilized in pancreatic cancer research for its inhibitory effects on the Akt/mTOR signaling pathway.[1] Due to its cytotoxic nature, all contact materials are potentially contaminated and must be treated as hazardous waste.[2] Adherence to strict safety protocols is essential to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive safety strategy involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cytotoxic compounds.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended for enhanced protection.[3] |
| Eye & Face Protection | Safety Glasses & Face Shield | At a minimum, safety glasses with side shields are necessary. A face shield should be worn when there is a risk of splashes.[3] |
| Body Protection | Lab Coat/Protective Clothing | A buttoned lab coat or a chemical-resistant suit is essential to protect the body and clothing from potential contamination.[3] |
| Respiratory Protection | Respirator | If there is a risk of generating dust or aerosols, or when working outside of a ventilated enclosure, a respirator with an appropriate filter (e.g., P3) should be used.[3] |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the integrity of the external packaging. In case of damage or a potential spill, implement your institution's spill protocol immediately.[4]
-
Transport this compound in a sealed, leak-proof secondary container to the designated storage area.[4]
-
Store this compound in a cool, well-ventilated area, away from direct sunlight and ignition sources, as specified by the supplier.
2. Handling and Preparation:
-
All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize exposure.
-
Before handling, ensure that an eyewash station and a safety shower are readily accessible.
-
Wear the full complement of PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing. Eating, drinking, and smoking are strictly prohibited in the handling area.
-
After handling, thoroughly wash your hands.
3. Spill Management:
-
In the event of a spill, immediately cordon off the area to prevent further contamination.
-
Follow your institution's established spill cleanup procedure for cytotoxic compounds. This typically involves using a spill kit containing absorbent materials, decontaminating solutions, and appropriate waste disposal bags.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Dedicated, labeled, and sealed hazardous waste container (often color-coded purple or red for cytotoxic waste).[5][6][7] | Collect all contaminated solid waste, including gloves, gowns, and labware, in the designated container.[7] |
| Liquid Waste | Dedicated, labeled, and sealed hazardous waste container. | Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. |
| Contaminated Sharps | Puncture-resistant sharps container labeled for hazardous chemical waste.[6] | Dispose of all needles, syringes, and other contaminated sharps immediately into the designated sharps container to prevent injuries.[6] |
All cytotoxic waste must be segregated from other waste streams and disposed of through an approved hazardous waste management service, typically involving high-temperature incineration.[5]
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the operational and biological context of working with this compound, the following diagrams illustrate a typical experimental workflow and the signaling pathway it inhibits.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. danielshealth.ca [danielshealth.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
